Product packaging for Lignosulfonic acid(Cat. No.:CAS No. 8062-15-5)

Lignosulfonic acid

Cat. No.: B1195499
CAS No.: 8062-15-5
M. Wt: 490.5 g/mol
InChI Key: FOGYNLXERPKEGN-UHFFFAOYSA-N
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Description

Lignosulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H26O10S2 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O10S2 B1195499 Lignosulfonic acid CAS No. 8062-15-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

8062-15-5

Molecular Formula

C20H26O10S2

Molecular Weight

490.5 g/mol

IUPAC Name

3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfopropyl)phenoxy]propane-1-sulfonic acid

InChI

InChI=1S/C20H26O10S2/c1-28-18-7-3-6-15(20(18)21)12-16(13-32(25,26)27)30-17-9-8-14(11-19(17)29-2)5-4-10-31(22,23)24/h3,6-9,11,16,21H,4-5,10,12-13H2,1-2H3,(H,22,23,24)(H,25,26,27)

InChI Key

FOGYNLXERPKEGN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)CC(CS(=O)(=O)O)OC2=C(C=C(C=C2)CCCS(=O)(=O)O)OC

Canonical SMILES

COC1=CC=CC(=C1O)CC(CS(=O)(=O)O)OC2=C(C=C(C=C2)CCCS(=O)(=O)O)OC

Other CAS No.

8062-15-5

Synonyms

AHR 2438B
lignosulfonates
lignosulfuric acid
lignosulfuric acid, sodium salt

Origin of Product

United States

Foundational & Exploratory

Lignosulfonic Acid: A Comprehensive Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignosulfonic acid, and its salts, lignosulfonates, are complex, water-soluble anionic polyelectrolytes derived from lignin (B12514952), a major constituent of wood.[1] They are primarily obtained as a by-product of the sulfite (B76179) pulping process in the paper industry.[2] Characterized by a randomly branched, polyaromatic structure, lignosulfonates possess a unique combination of hydrophilic and hydrophobic properties, making them valuable in a wide range of industrial applications, including as dispersants, binders, and emulsifiers.[2][3] This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of this compound, complete with data tables, experimental protocols, and structural visualizations to support advanced research and development.

Chemical Structure

The chemical structure of this compound is not uniform but is rather a complex and irregular polymer.[3] It is composed of phenylpropane units that are irregularly cross-linked.[4] The backbone of the structure consists of aromatic rings.[5] This intricate arrangement is a result of the partial degradation of the native lignin polymer during the sulfite pulping process.

The key features of its structure include:

  • Polymeric Backbone: A polydisperse, lignin-based polymer backbone consisting of phenylpropane units linked together in a non-linear, cross-linked fashion.[4]

  • Functional Groups: The structure is rich in various functional groups that dictate its properties. These include:

    • Sulfonic Acid Groups (-SO₃H): Introduced during the sulfonation process, these groups are primarily attached to the side chains of the phenylpropane units and are responsible for the high water solubility of lignosulfonates.[6][7]

    • Hydroxyl Groups (-OH): Including both phenolic and aliphatic hydroxyl groups, which contribute to its reactivity and solubility.[5]

    • Carboxylic Acid Groups (-COOH): These groups also enhance the hydrophilicity of the molecule.[8]

    • Methoxy Groups (-OCH₃): Inherited from the original lignin structure.[8]

  • Amphiphilic Nature: The presence of both hydrophobic aromatic and aliphatic regions, and hydrophilic sulfonate, hydroxyl, and carboxyl groups gives this compound its amphiphilic character, allowing it to act as a surfactant.[3][9]

The following diagram illustrates the generalized, complex structure of a lignosulfonate polymer, highlighting the key monomeric units and functional groups.

lignosulfonate_structure cluster_lignin Lignosulfonate Polymer Backbone cluster_functional_groups Functional Groups p1 Phenylpropane Unit 1 p2 Phenylpropane Unit 2 p1->p2 β-O-4' linkage p4 Phenylpropane Unit 4 p1->p4 α-O-4' linkage sulfonate Sulfonate (-SO₃⁻) p1->sulfonate p3 Phenylpropane Unit 3 p2->p3 β-5' linkage p2->sulfonate hydroxyl Hydroxyl (-OH) p2->hydroxyl p3->p4 5-5' linkage carboxyl Carboxyl (-COOH) p3->carboxyl methoxy Methoxy (-OCH₃) p4->methoxy

A simplified representation of the lignosulfonate polymer structure.

Physicochemical Properties

The properties of this compound can vary significantly depending on the wood source, the specifics of the pulping process, and any subsequent modifications.[8] Key physicochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of Lignosulfonates
PropertyDescriptionReferences
Appearance Light brown to dark brown amorphous powder or liquid.[10][11]
Odor Slight aromatic odor.[11]
Molecular Formula (representative) C₂₀H₂₆O₁₀S₂ (for the acid form)[1][12][13]
pH (1% aqueous solution) Typically ranges from 3 to 11.[11]
Density (powder) Approximately 0.5 g/cm³.[11]
Thermal Stability Decomposes at temperatures above 200 °C.[4][14]
Table 2: Molecular Weight and Sulfonation Data for Lignosulfonates
ParameterTypical RangeNotesReferences
Molecular Weight (Mw) 1,000 to 400,000 g/mol Highly polydisperse. Can vary significantly based on source and processing.[2][8][9]
Number-Average Molecular Weight (Mn) Varies, e.g., ~7,000 g/mol for a sample with Mw ~52,000 g/mol -[15]
Degree of Sulfonation 0.3 to 1.0 sulfite groups per phenylpropane unitDefined as millimoles of sulfonic acid per gram of lignosulfonate.[12][16]
Table 3: Solubility Profile of Lignosulfonates
SolventSolubilityReferences
Water Highly soluble over the entire pH range.[2][12]
Common Organic Solvents Insoluble.[10][11]
Ethylene Glycol, Propylene Glycol, DMSO Good solubility.[2]
Methanol-water & Dioxane-water blends (>20% water) Good solubility.[2]
Dimethylformamide, Methanol, Acetic Acid Limited solubility.[2]

Experimental Protocols

Accurate characterization of lignosulfonates is crucial for their effective application. Below are detailed methodologies for determining key properties.

Determination of Molecular Weight Distribution by Aqueous Gel Permeation Chromatography (GPC)

This method separates molecules based on their size in solution.

Workflow Diagram:

gpc_workflow start Start: Lignosulfonate Sample prep Sample Preparation: Dissolve in mobile phase start->prep inject Injection into GPC System prep->inject separation Separation on Column (e.g., MCX columns) inject->separation detection Detection (UV and/or Refractive Index Detector) separation->detection analysis Data Analysis: Calculate Mw, Mn, and PDI detection->analysis calibration Calibration with Standards (e.g., Polyethylene (B3416737) glycol) calibration->analysis end End: Molecular Weight Distribution analysis->end

Workflow for GPC analysis of lignosulfonates.

Methodology:

  • Mobile Phase Preparation: Prepare a 0.1 M sodium nitrate (B79036) (NaNO₃) solution in deionized water. Adjust the pH to 7.0 for general lignosulfonate analysis. This mobile phase helps to minimize non-size-exclusive effects.[11][12]

  • Standard Preparation: Prepare a series of polyethylene glycol (PEG) standards of known molecular weights in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the lignosulfonate sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • GPC System and Conditions:

    • Columns: Utilize a set of aqueous GPC columns suitable for the expected molecular weight range (e.g., Agilent MCX columns).[17]

    • Detector: A UV detector set at 280 nm and/or a refractive index (RI) detector.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Injection Volume: 20-100 µL.

  • Calibration: Inject the PEG standards and construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.

  • Sample Analysis: Inject the prepared lignosulfonate sample and record the chromatogram.

  • Data Processing: Using the calibration curve, determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) of the lignosulfonate sample.

Determination of the Degree of Sulfonation by Co-precipitation with CTAB and UV-Vis Spectrophotometry

This is a relatively simple and rapid method based on the electrostatic interaction between the anionic lignosulfonate and a cationic surfactant.[4][10]

Methodology:

  • Reagent Preparation:

    • Lignosulfonate Stock Solution: Prepare a 1 g/L solution of the lignosulfonate sample in deionized water.

    • CTAB Solution: Prepare a 0.01 M solution of hexadecyl trimethyl ammonium (B1175870) bromide (CTAB).

  • pH Adjustment: Adjust the pH of the lignosulfonate stock solution to 5.5. At this pH, the sulfonic acid groups are completely ionized, while other acidic groups are not.[2]

  • Titration Procedure:

    • In a series of centrifuge tubes, add a fixed volume of the pH-adjusted lignosulfonate solution (e.g., 10 mL).

    • To each tube, add increasing volumes of the CTAB solution.

    • Allow the solutions to stand for a period to allow for co-precipitation.

    • Centrifuge the tubes to separate the precipitate.

  • UV-Vis Measurement:

    • Carefully take an aliquot from the supernatant of each tube.

    • Measure the absorbance of the supernatant at 280 nm using a UV-Vis spectrophotometer.[2]

  • Data Analysis:

    • Plot the absorbance of the supernatant against the volume of CTAB added.

    • The point of minimum absorbance corresponds to the complete precipitation of the lignosulfonate by CTAB.

    • Calculate the degree of sulfonation (DS) in mmol/g using the following formula: DS = (C_CTAB × V_CTAB) / (C_LS × V_LS) Where:

      • C_CTAB = Concentration of CTAB solution (mol/L)

      • V_CTAB = Volume of CTAB solution at minimum absorbance (L)

      • C_LS = Concentration of lignosulfonate solution (g/L)

      • V_LS = Volume of lignosulfonate solution used (L)[2]

Structural Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the lignosulfonate structure.

Methodology:

  • Sample Preparation: The lignosulfonate sample is typically prepared as a KBr pellet. Mix a small amount of the dried sample with potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on the solid sample.

  • FTIR Analysis:

    • Acquire the FTIR spectrum of the sample over a typical range of 4000 to 400 cm⁻¹.

  • Spectral Interpretation:

    • Identify the characteristic absorption bands corresponding to the various functional groups in lignosulfonate. Key bands include:

      • Broad band around 3400 cm⁻¹: O-H stretching in hydroxyl groups.

      • Bands around 2940 cm⁻¹: C-H stretching in methyl and methylene (B1212753) groups.

      • Bands at ~1600, 1515, and 1460 cm⁻¹: Aromatic skeletal vibrations.

      • Band around 1215 cm⁻¹: C-O stretching in guaiacyl units.

      • Band around 1040 cm⁻¹: S=O stretching in sulfonate groups.[18]

Conclusion

This compound is a complex and highly variable biopolymer with a unique set of physicochemical properties that are a direct consequence of its intricate chemical structure. A thorough understanding and accurate characterization of its molecular weight, degree of sulfonation, and functional group composition are essential for its effective utilization in various scientific and industrial applications. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile and abundant biomaterial.

References

lignosulfonic acid molecular weight determination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lignosulfonic Acid Molecular Weight Determination

Introduction

Lignosulfonates are complex, water-soluble anionic polymers derived from lignin (B12514952) during the sulfite (B76179) pulping of wood. As a versatile byproduct of the paper industry, they find applications as dispersants, binders, and emulsifiers. The physicochemical and functional properties of lignosulfonates are intrinsically linked to their molecular weight (MW) and molecular weight distribution (MWD). A precise determination of these parameters is therefore critical for quality control, optimizing performance in various applications, and for fundamental research into their structure-property relationships. Lignosulfonates are highly polydisperse, meaning they consist of a wide range of molecular sizes, with reported weight-average molecular weights (Mw) spanning from under 1,000 to over 400,000 g/mol [1][2].

This technical guide provides an in-depth overview of the core methodologies for determining the molecular weight of this compound, aimed at researchers, scientists, and professionals in drug development and materials science. It details the primary experimental protocols, presents comparative data, and illustrates key workflows.

Core Methodologies for Molecular Weight Determination

The determination of lignosulfonate molecular weight is challenging due to their complex, branched structure, polydispersity, and polyelectrolytic nature in aqueous solutions. Several techniques are employed, with size-exclusion chromatography being the most prominent.

1. Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is the most widely used technique for analyzing the MWD of lignosulfonates[1][3]. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase (the column packing material) and thus elute earlier, while smaller molecules penetrate the pores and have a longer path, eluting later[4].

For polyelectrolytes like lignosulfonates, non-size-exclusive effects such as electrostatic interactions with the column matrix can interfere with accurate measurement. Therefore, the composition of the mobile phase is critical. An aqueous mobile phase with sufficient ionic strength (e.g., using salts like NaNO₃) and a controlled pH is necessary to suppress these interactions[5].

2. Multi-Angle Light Scattering (MALS) Detection

While conventional SEC relies on calibration with polymer standards (e.g., polystyrene sulfonates), this only provides a relative molecular weight, which can be inaccurate due to structural differences between the standards and the lignosulfonate sample[6]. To overcome this, SEC is often coupled with a multi-angle light scattering (MALS) detector.

The SEC-MALS technique allows for the determination of the absolute molecular weight at each elution slice without the need for column calibration[6][7]. The intensity of light scattered by a polymer molecule is directly proportional to its molar mass and concentration. By measuring the scattered light at multiple angles, the MALS detector can calculate the weight-average molecular weight (Mw) for each fraction eluting from the SEC column[6][8]. A key challenge in MALS analysis of lignin is potential interference from fluorescence, which can lead to artificially high MW values[6][9].

3. Viscometry

Viscometry measures the viscosity of a polymer solution to determine the viscosity-average molecular weight (Mv)[10]. When coupled with SEC, an online viscometer can provide information on the intrinsic viscosity of the polymer. This data is used in the Mark-Houwink-Sakurada equation, [η] = K · Mᵃ, which relates intrinsic viscosity ([η]) to molecular weight (M)[11][12]. The constants K and 'a' are specific to a given polymer-solvent-temperature system, and the 'a' value provides insight into the polymer's conformation in solution (e.g., compact sphere vs. random coil)[12]. For lignosulfonates, the Mark-Houwink exponent 'a' has been reported to be around 0.36, indicating a compact, sphere-like structure in aqueous solution[13][14].

Quantitative Data Summary

The molecular weight and polydispersity of lignosulfonates vary significantly based on their botanical source, the pulping process, and subsequent fractionation methods. The table below summarizes typical molecular weight data from various studies.

Lignosulfonate Source / FractionWeight-Average MW (Mw) ( g/mol )Number-Average MN (Mn) ( g/mol )Polydispersity Index (PDI = Mw/Mn)Reference
Unfractionated Sodium Lignosulfonate90,35716,1725.6[3]
Unfractionated Sodium Lignosulfonate43,5003,30013.2[13]
Fractionated (Ethanol-Water)4,600 - 398,000-1.3 - 3.5[2][15]
Softwood Lignosulfonates36,000 - 61,000--[14]
Hardwood Lignosulfonates5,700 - 12,000--[14]
Alkaline Oxidative Treated (70°C)~30,000--[3]
Alkaline Oxidative Treated (90°C)18,7004,8003.9[3]
Ultrafiltration Fraction (F2)13,8003,1004.5[13]
Ultrafiltration Fraction (F6)114,10044,4002.6[13]

Experimental Protocols

Protocol: Molecular Weight Determination by Aqueous SEC-MALS

This protocol outlines the key steps for determining the absolute molecular weight of lignosulfonates.

1. Materials and Equipment:

  • Lignosulfonate Sample: Dry, purified lignosulfonate.

  • Solvents: HPLC-grade water, Dimethyl sulfoxide (B87167) (DMSO).

  • Salts/Additives: Sodium dodecyl sulfate (B86663) (SDS), Phosphate (B84403) buffer salts.

  • Equipment:

    • HPLC or SEC system with an isocratic pump.

    • Autosampler.

    • Column oven.

    • SEC columns suitable for aqueous mobile phases and the expected MW range (e.g., TSKGEL G3000 series)[3].

    • Multi-Angle Light Scattering (MALS) detector.

    • Differential Refractive Index (dRI) detector.

    • Syringe filters (e.g., 0.45 µm).

2. Mobile Phase Preparation:

  • A typical mobile phase to ensure satisfactory results and suppress ionic interactions is an aqueous phosphate buffer containing DMSO and SDS[15].

  • Example: Prepare an aqueous phosphate buffer (e.g., 0.1 M, pH 7) containing a specific concentration of DMSO and SDS.

  • Degas the mobile phase thoroughly before use to prevent bubbles in the system.

3. Sample Preparation:

  • Accurately weigh and dissolve the lignosulfonate sample in the mobile phase to a known concentration (e.g., 2-10 mg/mL)[16].

  • Allow the sample to dissolve completely, which may require gentle agitation or overnight shaking[16].

  • Filter the sample solution through a 0.45 µm syringe filter directly into an autosampler vial to remove any particulate matter[16].

4. Instrumental Setup and Execution:

  • Equilibrate the entire SEC-MALS-dRI system with the mobile phase until stable baselines are achieved for all detectors.

  • Set the column oven temperature (e.g., 30-40°C) to ensure viscosity consistency.

  • Inject the prepared sample solution (e.g., 50-100 µL injection volume)[16][17].

  • Run the sample through the system at a constant flow rate (e.g., 0.5-1.0 mL/min).

5. Data Acquisition and Analysis:

  • Collect data from the MALS and dRI detectors simultaneously. The dRI detector response is proportional to the concentration of the sample eluting from the column.

  • A critical parameter for MALS analysis is the refractive index increment (dn/dc), which is the change in refractive index of the solution with a change in solute concentration. This value must be determined accurately for the specific lignosulfonate-solvent system, as it varies with the degree of sulfonation and molecular weight[2][15]. It can be measured offline or online assuming 100% sample recovery[6].

  • Use the specialized software associated with the MALS detector to process the data. The software uses the light scattering intensity and concentration data from each elution volume to calculate the absolute Mw, Mn, and PDI of the sample.

Visualizations

Workflow for Lignosulfonate MW Determination

The following diagram illustrates the general experimental workflow for determining the molecular weight of this compound using the SEC-MALS technique.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Lignosulfonate Sample Solvent 2. Mobile Phase Preparation Dissolve 3. Dissolution & Filtration Sample->Dissolve Solvent->Dissolve SEC 4. SEC Separation (Size-based) Dissolve->SEC Detectors 5. Detection (MALS & dRI) SEC->Detectors Processing 6. Software Analysis Detectors->Processing Results 7. Results (Mw, Mn, PDI) Processing->Results G MWD Molecular Weight Distribution (MWD) of a Polydisperse Polymer Mn Mn (Number Average) Sensitive to low-MW species MWD->Mn Calculated from Mv Mv (Viscosity Average) MWD->Mv Calculated from Mw Mw (Weight Average) Sensitive to high-MW species MWD->Mw Calculated from PDI Polydispersity Index (PDI) PDI = Mw / Mn (Measures breadth of distribution) Mn->PDI Mw->PDI

References

An In-depth Technical Guide to the Sources and Manufacturing of Lignosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignosulfonic acid, a complex biopolymer derived from lignin (B12514952), is a readily available and versatile raw material with a wide range of industrial applications. This technical guide provides a comprehensive overview of the primary sources and manufacturing processes of this compound. It delves into the intricacies of the predominant sulfite (B76179) pulping method, as well as alternative lignin extraction techniques such as the Kraft and Organosolv processes, followed by sulfonation. This document is intended to serve as a detailed resource, offering structured data, in-depth process descriptions, and visual representations of the manufacturing workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and other technical fields.

Principal Sources of Lignin for this compound Production

Lignin, the second most abundant terrestrial biopolymer after cellulose (B213188), is the primary raw material for producing this compound. The main industrial sources are byproducts of the pulp and paper industry, where lignin is separated from cellulose fibers.[1]

The most common sources of lignin are woody biomass, categorized as:

  • Softwoods: Such as spruce and pine, which are frequently used in the sulfite pulping process.[2]

  • Hardwoods: Including beech and eucalyptus, also serve as significant raw materials.[3]

The lignin content in these wood sources typically ranges from 20% to 30%.[3] Lignin can also be sourced from other lignocellulosic biomass like agricultural residues, although this is less common for industrial-scale lignosulfonate production.[4]

Manufacturing Processes of this compound

The manufacturing of this compound primarily involves the sulfonation of lignin. This can be achieved directly during the wood pulping process or by sulfonating lignin that has been previously extracted.

The Sulfite Pulping Process

The most established and widely used method for the direct production of lignosulfonates is the sulfite pulping process.[2][3] In this process, wood chips are cooked under pressure with aqueous solutions of sulfite and bisulfite salts.[5] This treatment cleaves the ether bonds in the lignin, rendering it soluble in the cooking liquor as this compound.[5][6]

The key steps in the sulfite pulping process for lignosulfonate production are:

  • Wood Preparation: The raw wood is debarked, chipped into small, uniform pieces (typically 2-5 cm), and screened.[3][7] This ensures efficient and consistent penetration of the cooking liquor.

  • Sulfite Pulping (Cooking): The wood chips are cooked in a digester with a sulfite liquor. The composition of this liquor and the cooking conditions are critical to the process.[3] The cooking liquor contains a sulfite or bisulfite of a base such as sodium, calcium, magnesium, or ammonium.[5][8]

  • Separation: After cooking, the solid pulp, which is rich in cellulose, is separated from the spent sulfite liquor (SSL).[2] The SSL is a dark, viscous liquid containing the dissolved lignosulfonates, along with sugars, hemicelluloses, and other organic compounds.[8]

  • Neutralization: The acidic SSL is neutralized with a base to convert the this compound into its more stable salt form, lignosulfonate.[1][3] The choice of base (e.g., sodium hydroxide, calcium hydroxide) determines the final lignosulfonate salt produced.[9]

  • Concentration: The neutralized liquor is concentrated, typically through evaporation, to increase the solids content of the lignosulfonate solution to 40-50%.[3][8]

  • Purification (Optional): To enhance the purity of the lignosulfonates, various purification steps can be employed. These include:

    • Ultrafiltration or Dialysis: To separate high-molecular-weight lignosulfonates from low-molecular-weight impurities like sugars.[3][6]

    • Ion Exchange: To reduce the content of inorganic salts.[3][10]

    • Howard Process: A precipitation method using excess lime to recover calcium lignosulfonates with 90-95% efficiency.[11][12]

  • Drying (Optional): The concentrated and purified lignosulfonate solution can be spray-dried to produce a powder, which is more stable and easier to transport.[2][3]

The following table summarizes the typical operating parameters for the sulfite pulping process:

ParameterValueReference
Wood Chip Size 2–5 cm[3][7]
Cooking Temperature 130–160 °C[3][8]
Cooking Pressure 5–7 bar[3][7]
Cooking Duration 4–14 hours[5][8]
pH of Cooking Liquor 1.5–5[3][8]
Lignosulfonate Yield (dry basis) 150–200 kg per ton of wood[3]
Spray Drying Inlet Temperature 180–200 °C[3]
Spray Drying Outlet Temperature 80–100 °C[3]
Final Powder Moisture Content 4–8%[3]

Below is a diagram illustrating the workflow of the sulfite pulping process for lignosulfonate production.

Sulfite_Pulping_Process cluster_main Sulfite Pulping Process for Lignosulfonate Production cluster_inputs Process Inputs Wood Wood (Softwood/Hardwood) Chipper Chipping & Screening Wood->Chipper Digester Sulfite Pulping (Digester) Chipper->Digester Wood Chips Separation Pulp-Liquor Separation Digester->Separation Pulp & SSL Pulp Cellulose Pulp Separation->Pulp SSL Spent Sulfite Liquor (SSL) Separation->SSL Neutralization Neutralization SSL->Neutralization Concentration Concentration (Evaporation) Neutralization->Concentration Purification Purification (Optional) Concentration->Purification Drying Drying (Spray Dryer) Purification->Drying Lignosulfonate Lignosulfonate Product (Liquid or Powder) Drying->Lignosulfonate Sulfite_Chemicals Sulfite/Bisulfite Chemicals Sulfite_Chemicals->Digester Base Neutralizing Base Base->Neutralization Kraft_Pulping_Sulfonation cluster_main Kraft Lignin Sulfonation Process cluster_inputs Process Inputs Wood Wood Chips Kraft_Pulping Kraft Pulping (Digester) Wood->Kraft_Pulping Black_Liquor Black Liquor Kraft_Pulping->Black_Liquor Precipitation Lignin Precipitation (Acidification) Black_Liquor->Precipitation Filtration Filtration & Washing Precipitation->Filtration Kraft_Lignin Purified Kraft Lignin Filtration->Kraft_Lignin Sulfonation Sulfonation Kraft_Lignin->Sulfonation Lignosulfonate Lignosulfonate Product Sulfonation->Lignosulfonate White_Liquor White Liquor (NaOH + Na2S) White_Liquor->Kraft_Pulping Acid Acid (e.g., CO2) Acid->Precipitation Sulfonating_Agent Sulfonating Agent (e.g., Na2SO3) Sulfonating_Agent->Sulfonation Organosolv_Pulping_Sulfonation cluster_main Organosolv Lignin Sulfonation Process cluster_inputs Process Inputs Wood Wood Chips Organosolv_Pulping Organosolv Pulping Wood->Organosolv_Pulping Lignin_Liquor Lignin-rich Liquor Organosolv_Pulping->Lignin_Liquor Precipitation Lignin Precipitation (Water Dilution) Lignin_Liquor->Precipitation Separation Filtration/Centrifugation Precipitation->Separation Organosolv_Lignin Purified Organosolv Lignin Separation->Organosolv_Lignin Sulfonation Sulfonation Organosolv_Lignin->Sulfonation Lignosulfonate Lignosulfonate Product Sulfonation->Lignosulfonate Organic_Solvent Organic Solvent Organic_Solvent->Organosolv_Pulping Water Water Water->Precipitation Sulfonating_Agent Sulfonating Agent Sulfonating_Agent->Sulfonation

References

lignosulfonic acid from different wood sources (hardwood vs. softwood)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences in lignosulfonic acid derived from hardwood and softwood sources. Lignosulfonates, byproducts of the sulfite (B76179) pulping process, are complex biopolymers with a wide range of industrial and potential therapeutic applications. The structural and chemical disparities between those sourced from hardwood versus softwood significantly impact their physicochemical properties and functional performance. This document provides a comparative analysis, detailed experimental methodologies, and a look into their biological activities.

Core Differences: A Comparative Analysis

The fundamental distinction between hardwood and softwood lignosulfonates originates from the composition of the native lignin (B12514952) in the wood. Softwood lignin is primarily composed of guaiacyl (G) units, while hardwood lignin is a copolymer of guaiacyl and syringyl (S) units.[1] This structural difference influences the degree of condensation, molecular weight, and reactivity of the resulting lignosulfonates.

Softwood lignin is more prone to condensation reactions during pulping, which results in lignosulfonates with a significantly higher molecular weight.[2] Conversely, the presence of syringyl units in hardwood, which have methoxy (B1213986) groups at both the 3 and 5 positions of the aromatic ring, hinders the formation of carbon-carbon linkages, leading to lower molecular weight lignosulfonates.[2]

Quantitative Data Summary

The following table summarizes the key quantitative differences between lignosulfonic acids derived from hardwood and softwood.

PropertyHardwood LignosulfonateSoftwood LignosulfonateReferences
Weight-Average Molecular Weight (Mw) 5,700 – 12,000 g/mol 36,000 – 61,000 g/mol [2][3]
Number-Average Molecular Weight (Mn) Lower than softwoodHigher than hardwood[4]
Polydispersity Index (PDI) Lower than softwoodHigher than softwood[4]
Degree of Sulfonation Generally increases with decreasing molecular weightGenerally increases with decreasing molecular weight[2][3]
Phenolic Hydroxyl Content Varies, can be similar to or lower than softwoodGenerally higher than hardwood[4][5][6]
Methoxyl Content Higher due to syringyl unitsLower, primarily from guaiacyl units[4]
Sugar Content Can be higher than softwoodGenerally lower than hardwood[7][8]
Ash Content Generally higher than softwoodGenerally lower than hardwood[9][10]

Experimental Protocols

Precise characterization of lignosulfonates is crucial for their application. Below are detailed methodologies for key analytical techniques.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC) coupled with multi-angle laser light scattering (MALLS) is a powerful technique for determining the molecular weight distribution of lignosulfonates.

Methodology:

  • Sample Preparation: Dissolve the lignosulfonate sample in the mobile phase (e.g., 0.1 M NaNO₃) to a concentration of approximately 1-5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • SEC columns suitable for aqueous mobile phases and the expected molecular weight range of lignosulfonates.

    • Detectors: A refractive index (RI) detector, a UV-Vis detector (set to 280 nm), and a multi-angle laser light scattering (MALLS) detector.

  • Chromatographic Conditions:

    • Mobile Phase: 0.1 M NaNO₃ or a suitable aqueous buffer.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 50-100 µL.

  • Data Analysis: The data from the MALLS and RI detectors are used to calculate the absolute molecular weight at each elution volume, allowing for the determination of the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI).

31P Nuclear Magnetic Resonance (NMR) for Hydroxyl Group Quantification

Quantitative ³¹P NMR spectroscopy is an accurate method for determining the content of different hydroxyl groups (aliphatic, phenolic, and carboxylic acids) in lignosulfonates.[11][12][13]

Methodology: [11][12][14]

  • Sample Preparation:

    • Dry the lignosulfonate sample thoroughly in a vacuum oven.

    • For improved solubility, especially for lignosulfonate salts, perform an ion exchange to convert the sample to its this compound form.[11][14]

    • Accurately weigh 20-30 mg of the dried lignosulfonate into an NMR tube.

  • Reagent Preparation:

    • Prepare a solvent mixture of pyridine (B92270) and deuterated chloroform (B151607) (CDCl₃) (e.g., 1.6:1 v/v).

    • Add an internal standard (e.g., N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide) and a relaxation agent (e.g., chromium(III) acetylacetonate) to the solvent mixture.

  • Derivatization:

  • NMR Acquisition:

    • Acquire the ³¹P NMR spectrum using a spectrometer with appropriate parameters (e.g., inverse-gated decoupling sequence to ensure quantitative results).

  • Data Analysis:

    • Integrate the signals corresponding to the derivatized aliphatic hydroxyls, different types of phenolic hydroxyls (guaiacyl, syringyl, p-hydroxyphenyl), and carboxylic acids.

    • Quantify the amount of each type of hydroxyl group relative to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy provides qualitative and semi-quantitative information about the functional groups present in lignosulfonates.[15]

Methodology:

  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used. Mix a small amount of dried lignosulfonate (1-2 mg) with spectroscopic grade KBr (100-200 mg) and press into a transparent pellet.

    • For aqueous solutions, Attenuated Total Reflectance (ATR)-FTIR can be used.[16][17] A drop of the lignosulfonate solution is placed on the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum (of the KBr pellet or the clean ATR crystal).

    • Collect the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands for functional groups such as:

      • O-H stretching (hydroxyl groups): Broad band around 3400 cm⁻¹

      • C-H stretching (aliphatic): Around 2940 cm⁻¹[15]

      • C=O stretching (carbonyl/carboxyl): Around 1710 cm⁻¹ and 1630 cm⁻¹[15]

      • Aromatic skeletal vibrations: Around 1600, 1510, and 1425 cm⁻¹

      • S=O stretching (sulfonate groups): Around 1200 cm⁻¹ and 1040 cm⁻¹[18]

      • C-O stretching: Around 1270-1215 cm⁻¹[15]

Biological Activity and Relevance to Drug Development

While this compound is not known to be directly involved in specific cellular signaling pathways in the classical sense, its biological activities are of increasing interest to drug development professionals.

Antiviral and Antimicrobial Properties

Lignosulfonates have demonstrated notable antiviral activity, particularly against enveloped viruses like HIV and Herpes Simplex Virus (HSV).[19][20] The proposed mechanism involves the inhibition of viral penetration into host cells through interaction with the viral envelope glycoproteins.[20] This activity, coupled with their polyanionic nature, makes them potential candidates for the development of topical microbicides.

Antioxidant Activity

The phenolic hydroxyl groups in lignosulfonates, especially those in syringyl units, contribute to their antioxidant properties.[21] They can act as radical scavengers, which may have applications in preventing oxidative stress-related conditions.

Drug Delivery Applications

The amphiphilic and biocompatible nature of lignosulfonates makes them promising materials for drug delivery systems. They can be formulated into microcapsules or nanoparticles to encapsulate and control the release of therapeutic agents.[22][23][24] Their ability to form hydrogels also presents opportunities for developing sustained-release drug formulations.[22]

Visualizations

Lignosulfonate Production and Purification Workflow

G Figure 1. General Workflow for Lignosulfonate Production and Characterization. cluster_production Production cluster_purification Purification (Optional) cluster_characterization Characterization WoodChips Wood Chips (Hardwood or Softwood) SulfitePulping Sulfite Pulping (Sulfonation) WoodChips->SulfitePulping SpentLiquor Spent Sulfite Liquor SulfitePulping->SpentLiquor Neutralization Neutralization SpentLiquor->Neutralization CrudeLS Crude Lignosulfonate Neutralization->CrudeLS Ultrafiltration Ultrafiltration CrudeLS->Ultrafiltration to remove sugars, salts SEC SEC-MALLS (Molecular Weight) CrudeLS->SEC NMR 31P NMR (Hydroxyl Groups) CrudeLS->NMR FTIR FTIR (Functional Groups) CrudeLS->FTIR IonExchange Ion Exchange Ultrafiltration->IonExchange SprayDrying Spray Drying IonExchange->SprayDrying PurifiedLS Purified Lignosulfonate Powder SprayDrying->PurifiedLS PurifiedLS->SEC PurifiedLS->NMR PurifiedLS->FTIR G Figure 2. Influence of Wood Source on Lignosulfonate Properties. cluster_source Wood Source cluster_lignin Native Lignin Structure cluster_pulping Sulfite Pulping Effects cluster_properties Resulting Lignosulfonate Properties Hardwood Hardwood GS_Lignin Guaiacyl-Syringyl (G-S) Lignin Hardwood->GS_Lignin Softwood Softwood G_Lignin Guaiacyl (G) Lignin Softwood->G_Lignin LowCondensation Less Condensation GS_Lignin->LowCondensation HighCondensation More Condensation G_Lignin->HighCondensation LowMW Lower Molecular Weight LowCondensation->LowMW LowPDI Lower Polydispersity LowCondensation->LowPDI HighMW Higher Molecular Weight HighCondensation->HighMW HighPDI Higher Polydispersity HighCondensation->HighPDI

References

A Technical Guide to the Degree of Sulfonation in Lignosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignosulfonic acid, a complex biopolymer derived from lignin (B12514952), is a critical component in various industrial and biomedical applications. Its efficacy is largely dictated by its physicochemical properties, among which the degree of sulfonation (DS) is paramount. The DS, defined as the millimolar content of sulfonic acid groups per gram of lignosulfonate, directly influences its water solubility, surface activity, dispersing performance, and interaction with biological systems.[1][2] This technical guide provides an in-depth exploration of the degree of sulfonation, detailing its significance, the factors that influence it, and the analytical methodologies for its precise determination. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this compound.

Introduction to this compound and the Significance of Sulfonation

Lignin, a major constituent of lignocellulosic biomass, is a complex aromatic polymer.[3] Its native insolubility in water limits its direct application in many fields. The sulfonation process chemically modifies lignin by introducing sulfonic acid (-SO₃H) groups into its structure, transforming it into water-soluble lignosulfonates.[4] This transformation is crucial for its utility as a dispersant, binder, and emulsifier in various industries, including construction, agriculture, and pharmaceuticals.

The degree of sulfonation is a key structural parameter that dictates the performance of lignosulfonates.[1] A higher DS generally leads to increased water solubility and enhanced dispersing capabilities.[3][5] In the context of drug development, the DS can influence drug-carrier interactions, release kinetics, and biocompatibility. Therefore, the accurate determination and control of the DS are essential for the consistent performance and successful application of this compound-based materials.

Factors Influencing the Degree of Sulfonation

The degree of sulfonation in this compound is not an intrinsic property but is rather influenced by several factors related to the raw material and the sulfonation process itself.

3.1 Lignin Source: The botanical origin of the lignin plays a significant role. Lignin from softwood (e.g., spruce, pine) is generally more reactive and easier to sulfonate than lignin from hardwood (e.g., eucalyptus, aspen).[6][7] This is attributed to the higher content of guaiacyl units in softwood lignin, which have more available sites for sulfonation compared to the syringyl units predominant in hardwood lignin.[7] Consequently, softwood lignosulfonates often exhibit a higher degree of sulfonation.[6][8]

3.2 Pulping Process: Lignosulfonates are primarily a by-product of the sulfite (B76179) pulping process.[5] The conditions of this process, such as pH, temperature, and the chemical composition of the cooking liquor, significantly impact the resulting DS.[5] Kraft lignin, a by-product of the kraft pulping process, is not initially sulfonated but can be subsequently sulfonated to produce sulfonated kraft lignin.[9] The DS of sulfonated kraft lignin depends on the conditions of the secondary sulfonation reaction.

3.3 Sulfonation Process Parameters: For the sulfonation of kraft lignin or for increasing the DS of existing lignosulfonates, the following process parameters are critical:

  • Sulfonating Agent: The type and concentration of the sulfonating agent (e.g., sodium sulfite, sulfuric acid) affect the efficiency of the reaction.[9][10]

  • Reaction Temperature: Temperature influences the rate of the sulfonation reaction.[11] Higher temperatures generally lead to a higher DS, but excessive temperatures can cause undesirable side reactions and degradation of the lignin polymer.

  • Reaction Time: The duration of the sulfonation process directly correlates with the degree of sulfonation, with longer reaction times typically resulting in a higher DS up to a certain point.[12]

  • pH: The pH of the reaction medium affects the reactivity of both the lignin and the sulfonating agent.

Quantitative Data on Degree of Sulfonation

The degree of sulfonation can vary significantly based on the factors mentioned above. The following tables summarize representative quantitative data from the literature.

Table 1: Degree of Sulfonation of Lignosulfonates from Different Wood Sources

Lignin SourceWood TypeDegree of Sulfonation (mmol/g)Reference
Spruce (Picea abies)Softwood0.45 - 0.54[6]
Aspen (Populus sp.)HardwoodNot specified, but generally lower M_w[6]
Eucalyptus (E. globulus)HardwoodNot specified, but generally lower M_w[6]
Eucalyptus (E. grandis)HardwoodNot specified, but generally lower M_w[6]
Vyborg Pulp MillNot SpecifiedHighest among compared industrial samples[13]
Kondopoga Pulp MillNot SpecifiedIntermediate among compared industrial samples[13]
Syassky Pulp MillNot SpecifiedLowest among compared industrial samples[13]

Table 2: Effect of Sulfonation Conditions on the Degree of Sulfonation of Kraft Lignin

Sulfonating AgentReaction Time (h)Reaction Temperature (°C)Degree of Sulfonation (meq/g)Reference
Sulfuric Acid0.51000.8[12]
Sodium Sulfite4901.4[12]
Sodium Sulfite295~1.0 (inferred from charge density)[12]
Sodium Sulfite695~1.0 (inferred from charge density)[12]

Experimental Protocols for Determining the Degree of Sulfonation

Several analytical techniques are employed to determine the degree of sulfonation of this compound. The choice of method often depends on the required accuracy, available equipment, and the nature of the sample.

5.1 Elemental Analysis

This method is a fundamental technique for determining the total sulfur content in the lignosulfonate sample. The degree of sulfonation is then calculated based on the sulfur content.

  • Principle: The sample is combusted at a high temperature in an oxygen-rich atmosphere, which converts all sulfur-containing compounds into sulfur dioxide (SO₂). The amount of SO₂ produced is then quantified using a suitable detector, such as an infrared (IR) or ultraviolet (UV) fluorescence detector.[14]

  • Instrumentation: Elemental Analyzer with a sulfur detector.

  • Protocol (General, based on ASTM D5453): [14][15]

    • Calibration: Calibrate the instrument using certified sulfur standards of known concentrations to establish a calibration curve.

    • Sample Preparation: Accurately weigh a small amount of the dried lignosulfonate sample.

    • Analysis: Introduce the sample into the combustion tube of the elemental analyzer. The instrument will automatically perform the combustion and detection.

    • Calculation: The instrument's software calculates the total sulfur content based on the calibration curve. The degree of sulfonation (DS) in mmol/g is calculated using the following formula: DS (mmol/g) = (% Sulfur / 32.065 g/mol ) * 10

  • Advantages: Provides the total sulfur content, which is a direct measure of sulfonation.

  • Limitations: Does not distinguish between sulfonic acid groups and other forms of sulfur (e.g., sulfates). Requires specialized and costly equipment.[16]

5.2 Conductometric Titration

This method involves titrating the acidic sulfonic acid groups with a standard base and monitoring the change in conductivity of the solution.

  • Principle: The conductivity of a solution depends on the concentration and mobility of its ions. During the titration of the strongly acidic sulfonic acid groups with a strong base (e.g., NaOH), the highly mobile hydrogen ions (H⁺) are replaced by less mobile sodium ions (Na⁺), causing a decrease in conductivity. After the equivalence point, the conductivity increases due to the addition of excess highly mobile hydroxide (B78521) ions (OH⁻). The equivalence point is determined from the intersection of the two linear portions of the titration curve.[17]

  • Instrumentation: Conductometer with a conductivity cell, burette, and magnetic stirrer.

  • Protocol:

    • Sample Preparation: Dissolve a known weight of the lignosulfonate sample in deionized water.

    • Titration: Immerse the conductivity cell in the sample solution and begin titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

    • Data Collection: Record the conductivity of the solution after each addition of the titrant.

    • Data Analysis: Plot the conductivity (corrected for volume change) against the volume of titrant added. The plot will consist of two linear segments with different slopes. The intersection of these lines corresponds to the equivalence point.

    • Calculation: Calculate the degree of sulfonation using the volume of titrant at the equivalence point, its concentration, and the weight of the sample.

  • Advantages: Relatively simple and does not require a colored indicator. Can be used for colored or turbid solutions.

  • Limitations: Can be affected by the presence of other acidic or basic functional groups in the lignosulfonate.

5.3 Cationic Surfactant (CTAB) Precipitation Method

This is a simpler and more rapid method based on the electrostatic interaction between the anionic lignosulfonate and a cationic surfactant.

  • Principle: The anionic sulfonic acid groups of lignosulfonate react with the cationic hexadecyl trimethyl ammonium (B1175870) bromide (CTAB) to form an insoluble complex, which precipitates out of the solution.[4] By adding increasing amounts of a standard CTAB solution to a lignosulfonate solution and measuring the absorbance of the supernatant, a titration curve can be generated. The point of minimum absorbance corresponds to the complete precipitation of the lignosulfonate, from which the degree of sulfonation can be calculated.[4][16]

  • Instrumentation: UV-Vis Spectrophotometer, centrifuge, and standard laboratory glassware.

  • Protocol (based on patent CN106383120A): [16]

    • Sample Preparation: Prepare a lignosulfonate solution of known concentration (e.g., 1 g/L) and adjust the pH to 5.5 to ensure complete ionization of the sulfonic acid groups.

    • Titration: To a series of flasks, add a fixed volume of the lignosulfonate solution. Then, add incrementally increasing volumes of a standard CTAB solution (e.g., 0.01 mol/L).

    • Precipitation and Separation: Allow the mixtures to stand for a short period (e.g., 10 minutes) to allow for complete precipitation. Centrifuge the mixtures to separate the precipitate.

    • Absorbance Measurement: Measure the absorbance of the supernatant at 280 nm using a UV-Vis spectrophotometer.

    • Data Analysis: Plot the absorbance at 280 nm against the volume of CTAB solution added. The volume of CTAB at the minimum absorbance corresponds to the equivalence point.

    • Calculation: The degree of sulfonation (DS) in mmol/g is calculated as follows: DS (mmol/g) = (C_CTAB × V_CTAB) / (C_LS × V_LS) where C_CTAB is the concentration of the CTAB solution (mol/L), V_CTAB is the volume of the CTAB solution at minimum absorbance (L), C_LS is the concentration of the lignosulfonate solution (g/L), and V_LS is the initial volume of the lignosulfonate solution (L).

  • Advantages: Simple, rapid, and does not require extensive sample purification.[4]

  • Limitations: The accuracy may be influenced by the presence of other anionic species that can also interact with CTAB.

5.4 Spectroscopic Methods

5.4.1 Fourier Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR spectroscopy identifies functional groups in a molecule based on their characteristic vibrational frequencies. The presence of sulfonic acid groups in lignosulfonates can be confirmed by specific absorption bands in the FTIR spectrum. Quantitative analysis can be performed by relating the intensity of these bands to the degree of sulfonation, often requiring calibration with standards.

  • Characteristic Peaks: The presence of sulfonate groups is indicated by absorption peaks around 1192 cm⁻¹ (asymmetric stretching of S=O) and 1042 cm⁻¹ (symmetric stretching of S=O).[18][19]

  • Protocol (Qualitative and Semi-Quantitative):

    • Sample Preparation: Prepare the lignosulfonate sample, typically as a KBr pellet or a thin film on an ATR crystal.

    • Spectrum Acquisition: Record the FTIR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

    • Analysis: Identify the characteristic absorption bands for sulfonate groups. For semi-quantitative analysis, the ratio of the intensity of a sulfonate peak to a reference peak (e.g., an aromatic C=C stretching peak around 1510 cm⁻¹) can be used to compare the relative degree of sulfonation between different samples.

  • Advantages: Provides structural information and can be used for rapid, non-destructive analysis.

  • Limitations: Quantitative analysis can be challenging and often requires the development of a calibration model.

5.4.2 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Principle: Lignosulfonates exhibit a characteristic UV absorption maximum at approximately 281 nm due to the presence of aromatic rings.[1] The intensity of this absorption is proportional to the concentration of lignosulfonate in a solution. While not a direct measure of the degree of sulfonation, it is a useful method for quantifying the total lignosulfonate content, which is a prerequisite for other methods like the CTAB precipitation method.

  • Protocol (for Lignosulfonate Quantification): [1]

    • Sample Preparation: Dissolve the lignosulfonate sample in a suitable solvent (e.g., water) to a known concentration.

    • Spectrum Acquisition: Scan the UV-Vis spectrum of the solution, typically from 200 to 400 nm.

    • Analysis: Determine the absorbance at the maximum wavelength (around 281 nm).

    • Quantification: Use a calibration curve prepared from standards of known lignosulfonate concentrations to determine the concentration of the unknown sample.

  • Advantages: Simple, rapid, and widely available instrumentation.

  • Limitations: Does not directly measure the degree of sulfonation. The absorbance can be influenced by other chromophores present in the sample.

Visualizations: Workflows and Mechanisms

6.1 Lignosulfonate Production Workflow

G Lignosulfonate Production Workflow cluster_0 Raw Material Preparation cluster_1 Sulfite Pulping cluster_2 Lignosulfonate Recovery and Purification cluster_3 Final Product WoodChips Wood Chips Pulping Sulfite Pulping (Reaction with Bisulfite Ions) WoodChips->Pulping Cooking Separation Separation of Pulp and Spent Liquor Pulping->Separation Neutralization Neutralization Separation->Neutralization Spent Sulfite Liquor Purification Purification (e.g., Ultrafiltration) Neutralization->Purification Drying Drying Purification->Drying Lignosulfonate Lignosulfonate Powder Drying->Lignosulfonate G Analytical Workflow for Degree of Sulfonation cluster_methods Analytical Methods Sample Lignosulfonate Sample Prep Sample Preparation (Drying, Weighing, Dissolving) Sample->Prep EA Elemental Analysis Prep->EA CT Conductometric Titration Prep->CT CTAB CTAB Precipitation Prep->CTAB FTIR FTIR Spectroscopy Prep->FTIR UVVIS UV-Vis Spectroscopy (for concentration) Prep->UVVIS Data Data Acquisition EA->Data CT->Data CTAB->Data FTIR->Data UVVIS->Data Calc Calculation of Degree of Sulfonation (mmol/g) Data->Calc Result Final DS Value Calc->Result G Mechanism of CTAB Precipitation Method cluster_0 Initial State cluster_1 Titration cluster_2 Precipitation cluster_3 Endpoint Detection LS Lignosulfonate Anion (-SO₃⁻) Mixing Mixing of Lignosulfonate and CTAB Solutions LS->Mixing CTAB_ion CTAB Cation (N⁺(CH₃)₃R) CTAB_ion->Mixing Complex Insoluble Lignosulfonate-CTAB Complex Mixing->Complex Electrostatic Interaction Supernatant Supernatant with Minimal Lignosulfonate Complex->Supernatant Centrifugation UV_measure UV Absorbance Measurement at 280 nm Supernatant->UV_measure Min_Abs Minimum Absorbance (Equivalence Point) UV_measure->Min_Abs

References

An In-depth Technical Guide to the Functional Groups of Lignosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignosulfonic acid, a complex biopolymer derived from lignin (B12514952), is a subject of increasing interest across various scientific disciplines, including drug development, owing to its unique physicochemical properties. A thorough understanding of its chemical structure, particularly the nature and abundance of its functional groups, is paramount for its effective utilization. This technical guide provides a comprehensive overview of the key functional groups present in this compound, methods for their quantification, and the structural variations based on the botanical source.

Core Functional Groups in this compound

This compound is a sulfonated lignin polymer, and its structure is characterized by a variety of functional groups that dictate its solubility, reactivity, and potential for chemical modification. The primary functional groups include:

  • Sulfonic Acid Groups (-SO₃H): Introduced during the sulfite (B76179) pulping process, these are the most prominent acidic groups and are crucial for the water solubility of lignosulfonates.[1][2] Their presence as sodium, calcium, or ammonium (B1175870) salts is common in commercial products.[2][3]

  • Hydroxyl Groups (-OH): this compound contains both aliphatic and phenolic hydroxyl groups.[1][4] These groups contribute to its reactivity and are potential sites for further chemical modifications.[5]

  • Methoxy (B1213986) Groups (-OCH₃): Attached to the aromatic rings of the phenylpropane units, methoxy groups are a characteristic feature of lignin.[1] The content of these groups can vary significantly between different wood sources.[6]

  • Carboxylic Acid Groups (-COOH): These acidic groups are also present and contribute to the overall anionic nature of the polymer.[2][6]

The relative abundance of these functional groups is not fixed and varies depending on the botanical origin of the lignin (softwood vs. hardwood) and the specifics of the pulping and modification processes.[4][6]

Quantitative Analysis of Functional Groups

Precise quantification of the functional groups in this compound is essential for quality control and for predicting its behavior in various applications. The following table summarizes the typical quantitative distribution of these groups in lignosulfonates from softwood and hardwood sources.

Functional GroupSoftwood Lignosulfonates (mmol/g)Hardwood Lignosulfonates (mmol/g)
Methoxy (-OCH₃)3.95 - 4.225.59 - 5.97
Sulfonic Acid (-SO₃H)0.83 - 1.951.07 - 1.78
Aliphatic Hydroxyl (-OH)0.85 - 2.98Not specified in snippets
Aromatic (Phenolic) Hydroxyl (-OH)1.83 - 4.36Not specified in snippets
Carboxylic Acid (-COOH)0.17 - 0.53Not specified in snippets

Data compiled from multiple sources referencing softwood and hardwood lignosulfonates.[6][7]

Experimental Protocols for Functional Group Analysis

A variety of analytical techniques are employed for the detailed characterization of the functional groups in this compound. Below are detailed methodologies for the key experiments.

Quantification of Hydroxyl and Carboxyl Groups by ³¹P NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and accurate method for the quantitative determination of different hydroxyl groups and carboxylic acid groups in lignosulfonates after derivatization.

Methodology:

  • Sample Preparation:

    • Dry the lignosulfonate sample (approximately 30 mg) under vacuum at 40°C overnight.[8]

    • For improved solubility, technical lignosulfonates can be converted to their corresponding lignosulfonic acids via ion exchange treatment.[9]

    • Dissolve the dried sample in a solvent system, a common one being a mixture of N,N-dimethylformamide (DMF) and pyridine (B92270) (e.g., 3:1 v/v).[10] A novel solvent system of DMF/DMF-d₇/pyridine (4.5:1:1 v/v) has also been reported to be effective.[9]

  • Derivatization:

    • Add an internal standard (e.g., endo-N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide or cholesterol) and a relaxation agent (e.g., chromium(III) acetylacetonate) to the dissolved sample.[8][9]

    • Add the phosphitylation reagent, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP), to the solution.[9][11] This reagent reacts with the hydroxyl and carboxyl groups to form phosphitylated derivatives that are readily detectable by ³¹P NMR.

  • NMR Acquisition:

    • Transfer the derivatized sample to an NMR tube.

    • Acquire the ³¹P NMR spectrum using an inverse gated decoupling pulse program to ensure quantitative results.[8]

    • Typical acquisition parameters include a spectral width of around 100 ppm centered at approximately 140 ppm, a relaxation delay of at least 10 seconds, and a sufficient number of scans (e.g., 64 or more) to achieve a good signal-to-noise ratio.[8]

  • Data Processing and Analysis:

    • Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction.[8]

    • Calibrate the spectrum by setting the signal of the phosphitylated water to 132.2 ppm.[8]

    • Integrate the distinct signals corresponding to the different types of phosphitylated hydroxyl (aliphatic, phenolic) and carboxyl groups.

    • Quantify the concentration of each functional group by comparing the integral of its signal to the integral of the internal standard of known concentration.

Determination of Methoxy Groups by Headspace Gas Chromatography (HS-GC)

This method is a modern and efficient alternative to the classical Zeisel–Vieböck–Schwappach titration for quantifying methoxy groups.

Methodology:

  • Reaction:

    • Place a known amount of the dried lignosulfonate sample into a headspace vial.

    • Add hydroiodic acid (HI) to the vial. The HI cleaves the methoxy groups to form methyl iodide (CH₃I).[2][12]

    • Seal the vial and heat it at 130°C for approximately 30 minutes to ensure complete reaction.[2][12]

  • Neutralization:

    • After the reaction, inject a sodium hydroxide (B78521) solution to neutralize the excess HI.[2]

  • HS-GC Analysis:

    • Analyze the headspace of the vial using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • The volatile methyl iodide in the headspace is separated by the GC column and detected.

    • Quantify the amount of methyl iodide by using a calibration curve prepared with standards of known concentration. The methoxy group content in the original sample is then calculated from the amount of methyl iodide produced. An isotope-labeled internal standard (e.g., 4-(methoxy-d₃)-benzoic acid) can be used for more accurate quantification via isotope dilution mass spectrometry.[1][4]

Quantification of Acidic Groups by Conductometric Titration

Conductometric titration is a method used to determine the total acidic groups (sulfonic and carboxylic) based on changes in the electrical conductivity of the solution during titration.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of lignosulfonate in deionized water.

    • Place the solution in a beaker equipped with a conductivity cell and a magnetic stirrer.

  • Titration:

    • Immerse the conductivity probe into the solution, ensuring the electrodes are fully submerged.

    • Titrate the solution with a standardized strong base, typically sodium hydroxide (NaOH), added in small, precise increments from a burette.[13][14] The titrant should be significantly more concentrated than the sample solution to minimize volume changes.[14][15]

    • After each addition of the titrant, stir the solution and record the conductivity.

  • Data Analysis:

    • Plot the measured conductance as a function of the volume of NaOH added.

    • The titration curve will consist of two or more linear segments with different slopes. The initial high conductivity, due to the mobile H⁺ ions from the strong sulfonic acid groups, will decrease as they are neutralized by OH⁻ to form water.[14]

    • After the neutralization of the strong sulfonic acid groups, the weaker carboxylic acid groups will begin to be neutralized, leading to a change in the slope of the titration curve.

    • Once all acidic groups are neutralized, the conductivity will start to increase sharply due to the excess of highly mobile OH⁻ ions from the NaOH.[14]

    • The equivalence points, corresponding to the complete neutralization of the sulfonic and carboxylic acid groups, are determined from the intersection of the extrapolated linear portions of the titration curve.[13][15] The amount of each type of acidic group can then be calculated.

Visualizing the Core Structure and Analytical Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_monomer Representative this compound Monomer Unit aromatic_ring Aromatic Ring side_chain Propane Side Chain aromatic_ring->side_chain hydroxyl_phenolic -OH (phenolic) aromatic_ring->hydroxyl_phenolic attached to methoxy -OCH₃ aromatic_ring->methoxy attached to sulfonic -SO₃H side_chain->sulfonic attached to hydroxyl_aliphatic -OH (aliphatic) side_chain->hydroxyl_aliphatic attached to carboxyl -COOH side_chain->carboxyl can be present on

Caption: A simplified diagram illustrating the core phenylpropane unit of this compound with its primary functional groups.

G start Lignosulfonate Sample nmr_analysis ³¹P NMR Analysis (Hydroxyl & Carboxyl Groups) start->nmr_analysis Derivatization with TMDP gc_analysis HS-GC Analysis (Methoxy Groups) start->gc_analysis HI Cleavage titration_analysis Conductometric Titration (Acidic Groups) start->titration_analysis Dissolution in Water quant_hydroxyl quant_hydroxyl nmr_analysis->quant_hydroxyl Quantitative data on - Aliphatic -OH - Phenolic -OH - Carboxylic -COOH quant_methoxy quant_methoxy gc_analysis->quant_methoxy Quantitative data on - Methoxy -OCH₃ quant_acidic quant_acidic titration_analysis->quant_acidic Quantitative data on - Sulfonic -SO₃H - Carboxylic -COOH

Caption: A workflow diagram outlining the key experimental procedures for the quantitative analysis of functional groups in this compound.

References

Lignosulfonic Acid: An In-Depth Technical Guide to its Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to Lignosulfonic Acid and its Significance

This compound and its salts, known as lignosulfonates, are complex, water-soluble anionic polyelectrolytes derived from lignin (B12514952), a major component of wood.[1] Obtained as a byproduct of the sulfite (B76179) pulping process in the paper industry, these compounds have found diverse applications owing to their unique physicochemical properties.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in various solvents is paramount for its application in areas ranging from drug delivery to antiviral formulations. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and insights into its mechanism of action in a therapeutic context.

Quantitative Solubility Data

The solubility of this compound and its salts is significantly influenced by the solvent, pH, temperature, the nature of the cation (in the case of lignosulfonates), degree of sulfonation, and molecular weight.[4][5] The presence of sulfonate (-SO3-) groups imparts a hydrophilic nature to the molecule, rendering it highly soluble in aqueous solutions.[1]

Solubility in Aqueous Media

Lignosulfonates exhibit excellent, almost unlimited, solubility in water across a broad pH range.[6][7] This high water solubility is a key characteristic that underpins many of its industrial and potential pharmaceutical applications.[3]

Compound/SaltSolventTemperature (°C)pH RangeSolubility (g/L)
Sodium LignosulfonateWater202-12 (Optimal 6-8)> 500[4]
Sodium LignosulfonateWater40-Solubility increases slightly, dissolution is faster[4]
Calcium LignosulfonateWaterAmbient3-11 (for a 1% solution)Highly Soluble[8][9]
Lignosulfonates (general)WaterAmbientWide rangeSolutions of 53 wt.% have been reported, suggesting virtually unlimited solubility[6][10][11]

Note: The solubility of lignosulfonates can be affected by the presence of impurities such as residual sugars or salts from the pulping process.[4] At very high concentrations (>50% w/v), solutions can become highly viscous, which may slow the dissolution rate.[4]

Solubility in Organic Solvents

In stark contrast to their behavior in water, this compound and its salts are generally insoluble or have limited solubility in most organic solvents.[7][8][9][12] This is attributed to the highly polar nature of the sulfonate groups.

Compound/SaltSolventSolubility
Lignosulfonates (general)Ethylene GlycolGood[10][11][13]
Lignosulfonates (general)Propylene GlycolGood[10][11][13]
Lignosulfonates (general)Dimethyl Sulfoxide (DMSO)Good[10][11][13]
Lignosulfonates (general)MethanolLimited[10][11]
Lignosulfonates (general)Dimethylformamide (DMF)Limited[10][11]
Lignosulfonates (general)CyclohexylamineLimited[10][11]
Lignosulfonates (general)Acetic AcidLimited[10][11]
Lignosulfonates (general)Ethanol, Acetone, BenzeneInsoluble[9]

The Influence of pH on Solubility

The pH of the aqueous medium plays a critical role in the solubility and behavior of lignosulfonates. While generally soluble over a wide pH range, solubility can decrease in highly acidic conditions (pH < 2) due to the protonation of the sulfonate groups, which reduces the molecule's overall charge and hydrophilicity.[4] Conversely, in highly alkaline conditions (pH > 12), while solubility remains high, there is a risk of chemical degradation.[4] The ionization of phenolic and carboxylic acid groups at different pH values also influences the conformation and aggregation state of lignosulfonate molecules in solution.[14]

Experimental Protocols for Solubility Determination

The determination of this compound solubility can be approached using several methodologies. The choice of method often depends on the solvent, the expected solubility range, and the available analytical instrumentation.

General Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound in a given solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis of Saturated Solution A Weigh excess This compound B Add to a known volume of solvent A->B C Agitate at constant temperature for a defined period (e.g., 24h) B->C D Centrifuge or filter to remove undissolved solid C->D E Extract an aliquot of the clear supernatant D->E F Determine concentration (Gravimetric or Spectroscopic) E->F HIV_Inhibition cluster_virus HIV Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 Conformational Change & Co-receptor Binding Fusion Viral Entry CCR5_CXCR4->Fusion Membrane Fusion LSA This compound LSA->gp120 Blocks LSA->CD4 Blocks LSA->CCR5_CXCR4 Blocks

References

Thermal Stability of Lignosulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignosulfonic acid, a complex polymer derived from the sulfite (B76179) pulping of wood, and its salts (lignosulfonates) are widely utilized in various industrial applications. Their performance and processing are often dictated by their thermal stability. This technical guide provides a comprehensive overview of the thermal degradation behavior of this compound, detailing the key decomposition stages, influencing factors, and the analytical techniques used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize lignosulfonates in their formulations or processes.

Core Concepts of Thermal Degradation

The thermal decomposition of this compound is a multi-stage process involving the evolution of volatile products and the formation of a char residue. The primary factors influencing its thermal stability include its chemical form (acid or salt), molecular weight, and the source of the lignin (B12514952). Generally, the degradation proceeds through the following key stages:

  • Initial Water Loss: The initial weight loss observed at lower temperatures (typically below 200°C) is attributed to the evaporation of physically bound water.

  • Desulfonation and Side-Chain Cleavage: As the temperature increases, the sulfonic acid groups begin to cleave, releasing sulfur dioxide (SO₂). This is a critical step in the degradation of lignosulfonates.[1] Concurrently, the aliphatic side chains of the phenylpropane units start to break down.

  • Decomposition of the Aromatic Skeleton: At higher temperatures, the more stable aromatic rings of the lignin polymer begin to degrade, leading to the formation of various volatile organic compounds and a significant increase in char residue.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed to quantitatively assess the thermal stability of this compound. The following tables summarize key thermal parameters obtained from the literature for this compound (H-LS) and its sodium salt (Na-LS).

Table 1: Thermogravimetric Analysis (TGA) Data for Lignosulfonate Degradation

SampleStage 1: Peak Temperature (°C)Stage 2: Peak Temperature (°C)Stage 3: Peak Temperature (°C)Char Residue at 600°C (%)Reference
This compound (H-LS)~162~390~600~25[2]
Sodium Lignosulfonate (Na-LS)~250-300~428~715~50[2]
Sodium Lignosulfonate (LS)-238 (Tmax)>35062.72[1]

Note: Peak temperatures represent the point of maximum rate of weight loss for each degradation stage.

Table 2: Differential Scanning Calorimetry (DSC) Data for Lignosulfonates

SampleGlass Transition Temperature (Tg) (°C)Reference
This compound (H-LS)Higher than SKL and HKL[3]
Sodium Lignosulfonate (Na-LS)Lower than SKL and HKL[3]
Lignosulfonate (LS)~180[1]

SKL: Softwood Kraft Lignin; HKL: Hardwood Kraft Lignin

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following are typical experimental protocols for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q50).[1]

  • Sample Preparation: Samples are typically vacuum-dried at a low temperature (e.g., 40°C) for 24 hours to remove residual moisture.[1] A small amount of the dried sample (typically 5-10 mg) is placed in a platinum or aluminum pan.[1]

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) to prevent oxidative degradation.[1]

    • Heating Rate: A linear heating rate, commonly 10°C/min, is applied.[1]

    • Temperature Range: The analysis is typically conducted from room temperature to 600-800°C.[1][4]

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and is used to identify the peak temperatures of the distinct degradation stages.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).

  • Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Discovery 25).

  • Sample Preparation: A small amount of the dried sample (typically 3-5 mg) is hermetically sealed in an aluminum pan.[1] An empty sealed pan is used as a reference.[1]

  • Experimental Conditions:

    • Heating and Cooling Cycles: A common procedure involves an initial heating ramp to a temperature above the expected Tg (e.g., 100°C) to erase the sample's thermal history, followed by a controlled cooling ramp (e.g., 20°C/min) to a low temperature (e.g., 0°C), and a final heating ramp (e.g., 20°C/min) to the desired upper temperature (e.g., 200°C).[1] The Tg is determined from the second heating scan.[1]

    • Atmosphere: Nitrogen is typically used as the purge gas.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step-like change in the baseline of the thermogram.

Visualizing Thermal Analysis and Degradation Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the proposed thermal degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis start This compound Sample drying Vacuum Drying (e.g., 40°C, 24h) start->drying weighing Weighing (3-10 mg) drying->weighing tga_instrument Place in TGA Instrument weighing->tga_instrument For TGA dsc_instrument Place in DSC Instrument weighing->dsc_instrument For DSC tga_run Heat from RT to 800°C (10°C/min, N2 atmosphere) tga_instrument->tga_run tga_data Record Weight Loss vs. Temp tga_run->tga_data tga_analysis Generate TGA/DTG Curves Identify Decomposition Temps tga_data->tga_analysis dsc_cycle Heat-Cool-Heat Cycle (e.g., 20°C/min, N2 atmosphere) dsc_instrument->dsc_cycle dsc_data Record Heat Flow vs. Temp dsc_cycle->dsc_data dsc_analysis Determine Glass Transition (Tg) dsc_data->dsc_analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Degradation_Pathway cluster_structure This compound Structure cluster_stage1 Stage 1: < 200°C cluster_stage2 Stage 2: 200 - 400°C cluster_stage3 Stage 3: > 400°C lignin This compound Polymer water_loss Loss of Adsorbed Water lignin->water_loss products1 Evolved Product: H₂O water_loss->products1 desulfonation Desulfonation (Cleavage of C-S bonds) water_loss->desulfonation side_chain_cleavage Cleavage of Aliphatic Side Chains (β-O-4 linkages) water_loss->side_chain_cleavage products2 Evolved Products: SO₂, CO₂, CO, H₂O, Aliphatics desulfonation->products2 side_chain_cleavage->products2 aromatic_degradation Degradation of Aromatic Rings side_chain_cleavage->aromatic_degradation condensation Condensation and Char Formation side_chain_cleavage->condensation products3 Evolved Products: Phenols, CO, CO₂, CH₄ aromatic_degradation->products3 char Char Residue condensation->char

Caption: Proposed thermal degradation pathway of this compound.

Conclusion

The thermal stability of this compound is a critical parameter that dictates its processing and application. This guide has provided a detailed overview of its thermal degradation behavior, highlighting the multi-stage decomposition process and the influence of its chemical form. The provided quantitative data and experimental protocols offer a practical resource for researchers and professionals. The lower thermal stability of the acidic form (H-LS) compared to its sodium salt (Na-LS) is a key consideration, with the acidic functional groups catalyzing the decomposition process.[2] Understanding these thermal properties is essential for the effective utilization of lignosulfonates in various fields, including their potential use in pharmaceutical formulations and other advanced materials.

References

Lignosulfonic Acid: A Comprehensive Technical Guide to its CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignosulfonic acid (CAS Number: 8062-15-5) is a complex polymer derived from lignin, a major component of wood.[1] It is a by-product of the sulfite (B76179) pulping process used in the paper industry.[2] Its properties as a dispersant, binder, and emulsifier have led to its use in a wide range of industrial applications, including as a concrete admixture, an animal feed binder, and in the manufacturing of gypsum board.[2] This technical guide provides an in-depth overview of the safety data for this compound, including its CAS number, physical and chemical properties, and toxicological information. It also outlines the general experimental protocols for key safety assessments.

Core Data Presentation

Quantitative safety data for this compound is not extensively available in public safety data sheets. Much of the available data pertains to its salts, such as calcium lignosulfonate and sodium lignosulfonate. While the systemic toxicity of the lignosulfonate polymer is expected to be low, the acidic nature of this compound presents distinct hazards.

PropertyValueSource(s)
Chemical Identity
CAS Number8062-15-5[1]
Molecular FormulaC20H26O10S2 (representative monomer)
Physical Properties
Physical StateSolid
Water SolubilityGood[2][3]
Toxicological Data
Acute Oral Toxicity (LD50)> 5,000 mg/kg (Rat, for Calcium Lignosulfonate)
Skin Corrosion/IrritationNo skin irritation (Rabbit, for Calcium Lignosulfonate)
Eye IrritationNo eye irritation (Rabbit, for Calcium Lignosulfonate)
Exposure Controls
Occupational Exposure LimitsNo data available
Fire and Reactivity
Flash PointNo data available
Auto-ignition TemperatureNo data available

Experimental Protocols

The safety data for chemical substances like this compound are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).[4][5][6][7] These guidelines are internationally recognized for assessing the potential effects of chemicals on human health and the environment.[4][5]

Acute Oral Toxicity (LD50) Testing

The acute oral toxicity of a substance is commonly evaluated using the LD50 (Lethal Dose 50) test. This test determines the single dose of a substance that is expected to cause the death of 50% of a group of test animals when administered orally.[8][9] The general protocol, often following OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), involves the following steps:

  • Animal Selection: Healthy, young adult rodents (typically rats or mice) are used.[10]

  • Dose Administration: The test substance is administered in a single dose by gavage to a group of animals.

  • Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Dose Adjustment: The dose for subsequent groups of animals is adjusted up or down depending on the outcome of the previous group.

  • LD50 Determination: The LD50 value is calculated from the mortality data.

Skin and Eye Irritation Testing

Protocols for assessing skin and eye irritation potential generally follow OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion), respectively.

  • Skin Irritation: A small amount of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of several days.

  • Eye Irritation: A small amount of the substance is instilled into one eye of a test animal (again, typically a rabbit). The eye is observed for redness, swelling, and corneal opacity.

Mandatory Visualizations

Logical Relationship for Chemical Safety Assessment

G Figure 1: General Workflow for Chemical Safety Assessment A Chemical Identification (e.g., CAS Number) B Physicochemical Properties (Solubility, etc.) A->B C Toxicological Data Collection (In Vivo / In Vitro) B->C D Hazard Identification C->D E Dose-Response Assessment D->E G Risk Characterization E->G F Exposure Assessment F->G H Safety Data Sheet (SDS) Generation G->H

Caption: General Workflow for Chemical Safety Assessment

Experimental Workflow for Acute Oral Toxicity (LD50)

G Figure 2: Experimental Workflow for LD50 Determination A Animal Acclimation and Selection B Dose Range Finding Study (Optional) A->B C Single Dose Administration (Oral Gavage) B->C D Observation Period (e.g., 14 days) C->D E Record Mortality and Clinical Signs D->E F Statistical Analysis (LD50 Calculation) E->F G Final Report F->G

Caption: Experimental Workflow for LD50 Determination

References

The Environmental Footprint of Lignosulfonic Acid Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignosulfonic acid and its salts, lignosulfonates, are bio-based polymers derived from lignin (B12514952), a waste product of the sulfite (B76179) pulping industry. Their utilization represents a value-added approach within a circular economy framework, transforming an industrial byproduct into a versatile chemical used in a wide array of applications, including as dispersants, binders, and emulsifiers. However, the production process, intrinsically linked to the pulp and paper industry, carries a significant environmental footprint. This technical guide provides a comprehensive analysis of the environmental impacts associated with this compound production, focusing on the core sulfite pulping process. It details the primary sources of air and water pollution, solid waste generation, and energy consumption. Quantitative data from Life Cycle Assessments (LCAs) and Environmental Product Declarations (EPDs) are presented to benchmark the environmental performance. Furthermore, this guide outlines detailed experimental protocols for the analysis of key environmental parameters and visualizes the production process and its environmental interconnections through logical diagrams.

Introduction: Lignosulfonates in the Context of a Bio-Based Economy

Lignosulfonates are anionic polymers produced from the sulfonation of lignin, a complex aromatic polymer that constitutes a major component of wood.[1] The primary source of lignosulfonates is the spent liquor from the sulfite pulping process, a method for producing wood pulp for the paper industry.[2][3] The conversion of this "red liquor" into valuable lignosulfonate products is a prime example of industrial symbiosis, where the waste of one industry becomes the feedstock for another.[1] While celebrated for their renewable origin and biodegradability, a thorough understanding of the environmental burdens associated with their production is crucial for a holistic sustainability assessment.[4][5]

The this compound Production Process: A Step-by-Step Overview

The manufacturing of this compound is centered around the sulfite pulping of wood chips. This process is designed to separate cellulosic fibers from lignin by making the lignin water-soluble through sulfonation.

The key stages of the process are:

  • Wood Preparation: Logs are debarked and chipped to a uniform size to ensure efficient chemical penetration.

  • Sulfite Pulping (Digestion): Wood chips are cooked under pressure and high temperature in a digester with a solution of sulfite and bisulfite salts (e.g., calcium, sodium, magnesium, or ammonium (B1175870) bisulfite).[2] During this stage, the lignin is sulfonated, breaking it down into smaller, water-soluble this compound molecules.[1]

  • Pulp Washing and Separation: The resulting pulp slurry is washed to separate the cellulose (B213188) fibers from the spent sulfite liquor, which now contains the dissolved this compound, sugars, and other organic and inorganic compounds.

  • Lignosulfonate Recovery and Purification: The spent sulfite liquor is processed to isolate and purify the lignosulfonates. This often involves:

    • Fermentation: To remove sugars, which can be fermented to produce ethanol, adding another value stream.[1]

    • Evaporation: To concentrate the lignosulfonate solution.

    • Ultrafiltration: To separate lignosulfonates from smaller molecules and further purify the product.

  • Drying: The concentrated lignosulfonate solution is typically spray-dried to produce a powder.

Below is a DOT script generating a diagram of the experimental workflow.

experimental_workflow cluster_0 This compound Production Wood_Preparation Wood Preparation (Debarking and Chipping) Sulfite_Pulping Sulfite Pulping (Digestion) Wood_Preparation->Sulfite_Pulping Wood Chips Pulp_Washing Pulp Washing & Separation Sulfite_Pulping->Pulp_Washing Pulp Slurry Spent_Liquor Spent Sulfite Liquor Pulp_Washing->Spent_Liquor Separation Lignosulfonate_Recovery Lignosulfonate Recovery (Fermentation, Evaporation, Ultrafiltration) Spent_Liquor->Lignosulfonate_Recovery Final_Product This compound (Liquid or Powder) Lignosulfonate_Recovery->Final_Product

This compound Production Workflow

Quantitative Environmental Impact Data

Life Cycle Assessment (LCA) is a standardized methodology to evaluate the environmental impacts of a product throughout its life cycle.[4][6] Environmental Product Declarations (EPDs) provide transparent and comparable information about the life-cycle environmental impact of products.[7][8] The following tables summarize quantitative data from EPDs for lignosulfonates, providing a benchmark for their environmental footprint.

Table 1: Global Warming Potential and Energy Consumption of Lignosulfonate Production

ParameterLiquid Lignosulfonate (per kg, dry matter)Powder Lignosulfonate (per kg, dry matter)Data Source
Global Warming Potential (GWP100), kg CO2-eq.
Total0.430.81[8]
Fossil0.380.76[8]
Biogenic0.050.05[8]
Primary Energy Consumption, MJ
Total13.924.8[8]
Renewable6.27.9[8]
Non-renewable7.716.9[8]

Data sourced from an EPD for Borregaard's calcium lignosulfonate powder, representing production in 2022.[8]

Table 2: Key Air and Water Pollutant Emissions from Lignosulfonate Production

ParameterLiquid Lignosulfonate (per kg, dry matter)Powder Lignosulfonate (per kg, dry matter)Data Source
Air Pollutants
Acidification Potential (AP), kg SO2-eq.0.00180.0031[8]
Photochemical Ozone Creation Potential (POCP), kg NMVOC-eq.0.00040.0007[8]
Water Pollutants
Eutrophication Potential (EP), kg PO4-eq.0.00020.0003[8]

Data sourced from an EPD for Borregaard's calcium lignosulfonate powder, representing production in 2022.[8]

Key Environmental Impact Areas and Signaling Pathways

The environmental impact of this compound production can be categorized into three main areas: wastewater discharge, air emissions, and solid waste generation.

Wastewater Effluents

The spent sulfite liquor and subsequent washing steps generate a significant volume of wastewater characterized by high concentrations of organic matter, measured as Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD).[9] The BOD/COD ratio of sulfite mill effluent is typically around 0.3, indicating a substantial portion of the organic content is not readily biodegradable.[9]

Key Wastewater Constituents:

  • Lignosulfonates: The primary organic component.

  • Sugars: From the hemicellulose fraction of the wood.

  • Organic Acids: Such as acetic and formic acid.

  • Residual Pulping Chemicals: Including sulfites and bisulfites.

  • Suspended Solids: Primarily fine cellulose fibers.

Below is a DOT script generating a diagram of the wastewater impact pathway.

wastewater_impact cluster_1 Wastewater Impact Pathway Pulping_Process Sulfite Pulping Process Wastewater Wastewater Generation (High BOD, COD, Sulfites) Pulping_Process->Wastewater Discharge Discharge to Water Bodies Wastewater->Discharge Oxygen_Depletion Oxygen Depletion (Hypoxia) Discharge->Oxygen_Depletion Aquatic_Toxicity Aquatic Ecosystem Harm Discharge->Aquatic_Toxicity Oxygen_Depletion->Aquatic_Toxicity

Wastewater Impact Pathway
Air Emissions

The sulfite pulping process is a significant source of air pollutants, primarily sulfur dioxide (SO2), but also volatile organic compounds (VOCs) and particulate matter.

Primary Air Pollutants:

  • Sulfur Dioxide (SO2): Released from the digesters and chemical recovery systems. SO2 is a precursor to acid rain.

  • Volatile Organic Compounds (VOCs): Including methanol, furfural, and other compounds released during the cooking process.

  • Particulate Matter (PM): Generated from various sources, including wood handling and chemical recovery boilers.

Below is a DOT script generating a diagram of the air emissions impact pathway.

air_emission_impact cluster_2 Air Emission Impact Pathway Pulping_Process Sulfite Pulping Process Air_Emissions Air Emissions (SO2, VOCs, Particulates) Pulping_Process->Air_Emissions Atmospheric_Dispersion Atmospheric Dispersion Air_Emissions->Atmospheric_Dispersion Acid_Rain Acid Rain Formation Atmospheric_Dispersion->Acid_Rain Smog_Formation Smog Formation Atmospheric_Dispersion->Smog_Formation Environmental_Damage Environmental & Health Impacts Acid_Rain->Environmental_Damage Smog_Formation->Environmental_Damage

Air Emission Impact Pathway
Solid Waste

Solid waste streams from this compound production include:

  • Wood Waste: Bark, sawdust, and wood chips from the preparation stage.

  • Sludge: From wastewater treatment processes, containing organic and inorganic solids.

  • Ash: From the combustion of solid waste or black liquor for energy recovery.

The composition of these wastes varies depending on the specific process and waste management practices.

Experimental Protocols for Environmental Analysis

Accurate quantification of the environmental impact of this compound production relies on standardized analytical methods. The following section details protocols for key parameters.

Wastewater Analysis

5.1.1. Determination of Sulfite in Wastewater (Iodometric Titration)

This method is a standard approach for determining the concentration of sulfite ions in an aqueous sample.

  • Principle: Sulfite ions are oxidized by a known excess of iodine solution. The unreacted iodine is then back-titrated with a standard sodium thiosulfate (B1220275) solution using a starch indicator.

  • Apparatus:

    • Burette (50 mL)

    • Erlenmeyer flasks (250 mL)

    • Pipettes

    • Graduated cylinders

  • Reagents:

    • Standard iodine solution (0.01 N)

    • Standard sodium thiosulfate solution (0.01 N)

    • Starch indicator solution (1%)

    • Glacial acetic acid

  • Procedure:

    • Pipette a known volume (e.g., 50 mL) of the wastewater sample into an Erlenmeyer flask.

    • Add 5 mL of glacial acetic acid.

    • Immediately add a known excess volume of standard iodine solution (e.g., 25 mL of 0.01 N).

    • Swirl the flask and allow it to stand for 5 minutes in the dark.

    • Titrate the excess iodine with the standard sodium thiosulfate solution until the yellow color of iodine almost disappears.

    • Add 1 mL of starch indicator solution. The solution will turn blue.

    • Continue the titration with sodium thiosulfate until the blue color disappears.

    • Record the volume of sodium thiosulfate used.

    • Perform a blank titration using deionized water instead of the sample.

  • Calculation: Sulfite (mg/L) = [(A - B) x N x 32.03 x 1000] / V Where:

    • A = Volume of sodium thiosulfate used for the blank (mL)

    • B = Volume of sodium thiosulfate used for the sample (mL)

    • N = Normality of the sodium thiosulfate solution

    • V = Volume of the sample (mL)

5.1.2. Determination of Biochemical Oxygen Demand (BOD5)

This test measures the amount of dissolved oxygen consumed by aerobic microorganisms to decompose organic matter in a water sample over a 5-day period at 20°C.

  • Principle: The dissolved oxygen (DO) of a sample is measured before and after a 5-day incubation period. The difference in DO represents the BOD5.

  • Apparatus:

    • BOD bottles (300 mL)

    • Incubator (20°C ± 1°C)

    • DO meter and probe

  • Reagents:

    • Phosphate buffer solution

    • Magnesium sulfate (B86663) solution

    • Calcium chloride solution

    • Ferric chloride solution

    • Seed microorganisms (if the sample is sterile)

  • Procedure:

    • Prepare a dilution water by adding the nutrient solutions to deionized water and aerating it.

    • Prepare several dilutions of the wastewater sample with the dilution water in BOD bottles.

    • Measure the initial DO of each dilution and a blank (dilution water only).

    • Seal the BOD bottles, preventing air bubbles, and incubate them in the dark at 20°C for 5 days.

    • After 5 days, measure the final DO of each dilution and the blank.

  • Calculation: BOD5 (mg/L) = [(D1 - D2) - (B1 - B2)f] / P Where:

    • D1 = Initial DO of the diluted sample (mg/L)

    • D2 = Final DO of the diluted sample (mg/L)

    • B1 = Initial DO of the blank (mg/L)

    • B2 = Final DO of the blank (mg/L)

    • f = Ratio of seed in sample to seed in control

    • P = Decimal volumetric fraction of sample used

5.1.3. Determination of Chemical Oxygen Demand (COD)

This test measures the amount of oxygen required to chemically oxidize the organic matter in a water sample using a strong oxidizing agent.

  • Principle: The sample is refluxed with a known amount of potassium dichromate in a strong sulfuric acid solution. The unreacted dichromate is then titrated with a standard ferrous ammonium sulfate (FAS) solution.

  • Apparatus:

    • COD reactor block

    • Spectrophotometer (for colorimetric method) or burette for titration

    • COD vials

  • Reagents:

    • Standard potassium dichromate digestion reagent

    • Sulfuric acid reagent

    • Standard ferrous ammonium sulfate (FAS) titrant

    • Ferroin (B110374) indicator

  • Procedure (Titrimetric Method):

    • Pipette a known volume of the sample into a COD vial containing the digestion reagent.

    • Add the sulfuric acid reagent.

    • Cap the vials and invert them several times to mix.

    • Place the vials in the COD reactor and heat at 150°C for 2 hours.

    • Cool the vials to room temperature.

    • Titrate the excess dichromate with FAS using ferroin indicator. The endpoint is a sharp color change from blue-green to reddish-brown.

    • Run a blank with deionized water.

  • Calculation: COD (mg/L) = [(A - B) x M x 8000] / V Where:

    • A = Volume of FAS used for the blank (mL)

    • B = Volume of FAS used for the sample (mL)

    • M = Molarity of the FAS solution

    • V = Volume of the sample (mL)

Air Emission Monitoring

5.2.1. Determination of Sulfur Dioxide (SO2) in Stack Gas (US EPA Method 6)

This method is used for the determination of SO2 emissions from stationary sources.

  • Principle: A gas sample is extracted from the stack and passed through a series of impingers containing a solution of hydrogen peroxide, which absorbs the SO2 and oxidizes it to sulfuric acid. The sulfuric acid is then titrated with a standard barium perchlorate (B79767) solution using a thorin (B213161) indicator.

  • Apparatus:

    • Sampling train consisting of a probe, filter, four impingers, a pump, and a gas meter.

    • Burette

    • Spectrophotometer (for some variations of the method)

  • Reagents:

    • Hydrogen peroxide solution (3%)

    • Isopropanol

    • Thorin indicator

    • Standard barium perchlorate solution

  • Procedure:

    • Set up the sampling train at the desired sampling location in the stack.

    • Extract a gas sample at a constant rate for a specified period.

    • After sampling, recover the contents of the impingers.

    • Titrate the collected sample with the standard barium perchlorate solution using the thorin indicator.

  • Calculation: The concentration of SO2 is calculated based on the volume of titrant used, the volume of gas sampled, and the stoichiometry of the reaction.

Conclusion and Outlook

The production of this compound presents a complex environmental profile. On one hand, it valorizes a waste stream from the pulp and paper industry, contributing to a more circular and bio-based economy.[1] Its products are often more sustainable alternatives to fossil-fuel-derived chemicals.[4][5] On the other hand, the sulfite pulping process, the core of its production, is associated with significant environmental impacts, including the generation of high-strength wastewater, emission of air pollutants, and production of solid waste.

For researchers, scientists, and drug development professionals who may utilize lignosulfonates in their work, understanding this environmental context is crucial. The data and methodologies presented in this guide provide a framework for evaluating the sustainability of lignosulfonate-based products and for making informed decisions regarding their application.

Future research and development should focus on cleaner production technologies for sulfite pulping, including more efficient chemical and energy recovery systems, advanced wastewater treatment methods to handle the recalcitrant organic load, and innovative approaches to valorize all by-product streams. Life Cycle Assessments will continue to be a vital tool in guiding these developments and ensuring that the bio-based economy truly delivers on its promise of a more sustainable future.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Lignosulfonic Acid from Sulfite Pulping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignosulfonic acid and its salts, lignosulfonates, are complex biopolymers derived from lignin (B12514952), a major constituent of wood. They are produced as a byproduct of the sulfite (B76179) pulping process, an industrial method for producing paper pulp. Due to their versatile properties, including acting as dispersants, binders, and emulsifiers, lignosulfonates find applications in a wide range of industrial and research settings. This document provides detailed protocols and data for the synthesis and purification of this compound from spent sulfite liquor (SSL), the primary byproduct of sulfite pulping.

Synthesis of this compound via Sulfite Pulping

The synthesis of this compound is intrinsically linked to the sulfite pulping process, where wood chips are treated with sulfite and bisulfite solutions to separate lignin from cellulose (B213188) fibers. During this process, lignin is sulfonated, rendering it water-soluble as this compound.

Experimental Protocol: Sulfite Pulping

1. Wood Preparation:

  • Raw Material: Use hardwood (e.g., beech, eucalyptus) or softwood (e.g., spruce, pine) chips with a lignin content of 20–30%.

  • Process: Debark and chip the wood into small pieces (2–5 cm) and screen for uniform size to ensure efficient pulping.

2. Sulfite Cooking:

  • Cooking Liquor: Prepare a sulfite liquor containing a sulfite base (e.g., sodium bisulfite (NaHSO₃), calcium bisulfite (Ca(HSO₃)₂), or magnesium bisulfite (Mg(HSO₃)₂)) and sulfur dioxide (SO₂).

  • Reaction: Cook the wood chips in the sulfite liquor under controlled conditions. The key reaction involves the sulfonation of lignin: Lignin + HSO₃⁻ → this compound.

  • Outcome: This process separates the cellulose fibers for paper production, leaving a spent sulfite liquor (SSL) rich in this compound, sugars, organic acids, and inorganic salts.

Table 1: Typical Sulfite Pulping Conditions

ParameterAcidic Sulfite ProcessNeutral Sulfite Semi-Chemical (NSSC)
pH 1.5–5[1]5–7
Temperature 130–160°C[1]Not specified
Pressure 5–7 barNot specified
Duration 4–14 hours[1]Not specified
Pulping Chemicals Sulfurous acid (H₂SO₃) and bisulfite salts (e.g., Ca(HSO₃)₂, NaHSO₃, Mg(HSO₃)₂)[1]Sodium sulfite (Na₂SO₃)
This compound Recovery and Neutralization

The spent sulfite liquor (SSL) contains the desired this compound.

1. Separation:

  • Filter the cooked pulp to separate the solid cellulose fibers from the liquid SSL.

2. Neutralization (for Lignosulfonate Salts):

  • To obtain lignosulfonate salts, neutralize the acidic SSL with a base. The choice of base determines the final salt:

    • Sodium Lignosulfonate: Use sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃).

    • Calcium Lignosulfonate: Use calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃).

    • Magnesium Lignosulfonate: Use magnesium hydroxide (Mg(OH)₂) or magnesium oxide (MgO).

  • The general reaction is: this compound + Base → Lignosulfonate Salt + H₂O.

Purification of Lignosulfonates from Spent Sulfite Liquor

The SSL contains various impurities, including hemicelluloses, sugars, and inorganic salts, which often need to be removed to obtain high-purity lignosulfonates for specific applications. Several methods are employed for this purification.

Table 2: Comparison of Lignosulfonate Purification Methods

MethodPrinciplePurity AchievedAdvantagesDisadvantages
Ultrafiltration Separation based on molecular weight differences. Lignosulfonates have a higher molecular weight than most impurities.[2][3]Up to 95%[2][3]Commercially established, effective for separating high molecular weight lignosulfonates.Membrane fouling, concentration polarization, not highly selective due to molecular weight overlap with hemicelluloses.[2][3]
Amine Extraction Conversion of lignosulfonates into water-insoluble this compound–amine adducts, followed by liquid-liquid extraction.[2]High purity fractions can be obtained.Offers the opportunity to extract high-purity fractions.Subsequent removal of amine from the product can be problematic, potential for foam and emulsion formation.
Howard Method Precipitation of calcium lignosulfonate from calcium sulfite SSL by adding lime (calcium oxide) at a pH greater than 12.[2]90–95% recovery of lignosulfonate.[2]High recovery rate, established commercial method.Specific to calcium-based sulfite pulping.
Pekilo Process Fermentation of hemicelluloses in the SSL with Paecilomyces varioti, followed by ultrafiltration.[2]>90% pure lignosulfonates.[2]Removes hemicelluloses effectively.Not yet widely commercialized, may have higher operating costs.[2]
Electrolysis Desalination and demineralization of the spent liquor.Not specifiedCan remove inorganic salts.High operating costs.[2]
Ion-Exchange Resin Adsorption of lignosulfonates onto a resin, followed by elution.Not specifiedCan be effective for separation.Can be a slow process.
Detailed Protocol: Ultrafiltration of Spent Sulfite Liquor

Ultrafiltration is a widely used commercial method for the purification of lignosulfonates.

1. Membrane Selection:

  • Choose a polysulfone ultrafiltration membrane with a specific molecular weight cutoff (MWCO), for example, 20,000 g/mol .[2]

2. Filtration Process:

  • Concentrate the spent sulfite liquor using the ultrafiltration system. A commercial process in Norway, for instance, concentrates the SSL from 12 wt% solids to 22 wt% solids.[2]

  • The retentate stream will contain the purified lignosulfonates (up to 95% purity), while the permeate will primarily consist of hemicelluloses and other low molecular weight impurities.[2]

Table 3: Example Operating Parameters for Ultrafiltration of Calcium Bisulfite SSL

ParameterValueReference
Membrane Material Polysulfone[2]
Molecular Weight Cutoff (MWCO) 20,000 g/mol [2]
Membrane Surface Area 1120 m²[2]
Flow Rate 50 m³/h[2]
Initial Solids Concentration 12 wt%[2]
Final Solids Concentration 22 wt%[2]

Product Characteristics

The properties of the resulting this compound or lignosulfonate depend on the wood source and the pulping and purification conditions.

Table 4: General Properties of Lignosulfonates

PropertyValue RangeNotes
Molecular Weight 1,000–140,000 DaHighly polydisperse. Hardwood lignosulfonates generally have lower molecular weights than those from softwoods.
Sulfur Content 4–8%Indicates the degree of sulfonation.
Appearance Brown amorphous powderIn its dried form.
Solubility Water-solubleThe sulfonate groups impart high water solubility.

Visualization of the Synthesis and Purification Workflow

The following diagram illustrates the overall process of this compound synthesis and purification from sulfite pulping.

Lignosulfonic_Acid_Synthesis Wood Wood Chips (Hardwood/Softwood) Pulping Sulfite Pulping (130-160°C, 4-14h) Wood->Pulping SSL Spent Sulfite Liquor (SSL) (this compound, Sugars, etc.) Pulping->SSL Liquid Fraction Cellulose Cellulose Pulp Pulping->Cellulose Solid Fraction Neutralization Neutralization (e.g., NaOH, Ca(OH)₂) SSL->Neutralization Lignosulfonate Crude Lignosulfonate Solution Neutralization->Lignosulfonate Purification Purification (Ultrafiltration, Amine Extraction, etc.) Lignosulfonate->Purification PureLignosulfonate Purified Lignosulfonate Purification->PureLignosulfonate Drying Drying (Spray Drying) PureLignosulfonate->Drying FinalProduct Lignosulfonate Powder Drying->FinalProduct

References

Application Note: Quantitative Analysis of Hydroxyl Groups in Lighninsulfonic Acid Using ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lignosulfonic acid, a complex biopolymer derived from the sulfite (B76179) pulping of wood, possesses a variety of hydroxyl groups that significantly influence its chemical and physical properties. A precise understanding and quantification of these functional groups are crucial for its application in various fields, including its use as a dispersant, binder, and a potential platform for biofuels and other value-added chemicals. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and reliable technique for the detailed characterization and quantification of the different types of hydroxyl groups in lignin (B12514952) and its derivatives.[1][2][3] This method involves the derivatization of the hydroxyl groups with a phosphorus-containing reagent, followed by ³¹P NMR analysis, which provides excellent signal dispersion and allows for accurate quantification.[4][5][6]

This application note provides a detailed protocol for the quantitative analysis of hydroxyl groups in this compound using ³¹P NMR spectroscopy after phosphitylation with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP).

Data Presentation

The quantification of the various hydroxyl groups is achieved by integrating the distinct signals in the ³¹P NMR spectrum. The chemical shift ranges for the phosphitylated hydroxyl groups are well-established and are summarized in the table below.

Table 1: ³¹P NMR Chemical Shift Ranges for Phosphitylated Hydroxyl Groups in Lignin. [4]

Functional GroupChemical Shift (ppm)
Aliphatic OH150.0 - 145.0
Syringyl OH143.2 - 142.7
5-5' Phenolic OH141.7 - 140.2
Guaiacyl OH140.2 - 138.8
p-Hydroxyphenyl OH138.8 - 137.4
Catechol OH140.2 - 138.8
Carboxylic Acids (COOH)136.0 - 133.6

Experimental Protocols

A significant challenge in the analysis of lignosulfonates is their poor solubility in common NMR solvents.[1][4][7] Therefore, a crucial first step is the conversion of lignosulfonate salts to the more soluble this compound form via ion exchange.[1][4][7]

1. Conversion of Lignosulfonate to this compound [1][4]

  • Materials:

    • Lignosulfonate sample

    • Acidic ion-exchange resin (e.g., Dowex 50WX8)

    • Deionized water

    • Ethanol (B145695)

    • Adsorptive resin (e.g., Amberlite XAD-7)[4]

  • Protocol:

    • Prepare a solution of the lignosulfonate sample in deionized water.

    • Pass the solution through a column packed with the acidic ion-exchange resin.

    • Collect the eluate containing the this compound.

    • Adsorb the this compound from the aqueous solution onto a column packed with the adsorptive resin.

    • Wash the column with deionized water to remove any remaining salts.

    • Elute the this compound from the column using ethanol.

    • Evaporate the ethanol under reduced pressure at a temperature not exceeding 40 °C to obtain the solid this compound.

    • Dry the this compound sample in a vacuum oven at 40 °C overnight before NMR analysis.[4]

2. ³¹P NMR Sample Preparation and Analysis [1][4][6]

  • Materials:

    • Dried this compound sample (~30 mg)[4]

    • Anhydrous pyridine (B92270)

    • Deuterated chloroform (B151607) (CDCl₃)

    • 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP)

    • Internal Standard (IS), e.g., N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide (NHND) or Cholesterol[4][6]

    • Chromium(III) acetylacetonate (B107027) (Cr(acac)₃) as a relaxation agent

    • NMR tubes

  • Protocol:

    • Accurately weigh approximately 30 mg of the dried this compound into a vial.

    • Prepare a solvent mixture of anhydrous pyridine and deuterated chloroform (typically in a 1.6:1 v/v ratio).[4]

    • Prepare a stock solution of the internal standard and the relaxation agent in the solvent mixture. For example, dissolve NHND (e.g., 18 mg/mL) and Cr(acac)₃ (e.g., 5 mg/mL) in the pyridine/CDCl₃ mixture.[6]

    • Dissolve the this compound sample in a known volume of the solvent mixture (e.g., 500 µL).

    • Add a known volume of the internal standard/relaxation agent solution (e.g., 100 µL) to the dissolved sample.

    • Add the phosphitylating reagent, TMDP (e.g., 100 µL), to the solution. The reaction is rapid.[5][8]

    • Transfer the final solution to an NMR tube for analysis.

    • Acquire the quantitative ³¹P NMR spectrum. Typical acquisition parameters include an inverse-gated proton decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) and a sufficient relaxation delay to ensure full relaxation of the phosphorus nuclei.

3. Data Analysis and Quantification

  • Process the acquired ³¹P NMR spectrum using appropriate software (e.g., MestReNova).

  • Reference the spectrum. The signal for the reaction product of TMDP with residual water can be set to 132.2 ppm.[8]

  • Integrate the signal of the internal standard and the signals corresponding to the different types of hydroxyl groups as defined in Table 1.

  • Calculate the concentration of each type of hydroxyl group (in mmol/g) using the following formula:

    OH (mmol/g) = (I_OH * m_IS * P_IS) / (I_IS * m_sample * MW_IS)

    Where:

    • I_OH = Integral of the hydroxyl group signal

    • m_IS = mass of the internal standard (mg)

    • P_IS = Purity of the internal standard

    • I_IS = Integral of the internal standard signal

    • m_sample = mass of the this compound sample (mg)

    • MW_IS = Molecular weight of the internal standard ( g/mol )

Mandatory Visualization

experimental_workflow Experimental Workflow for ³¹P NMR Analysis of this compound cluster_prep Sample Preparation cluster_nmr NMR Sample Preparation & Analysis cluster_data Data Analysis lignosulfonate Lignosulfonate Sample ion_exchange Ion Exchange (Conversion to this compound) lignosulfonate->ion_exchange drying Drying ion_exchange->drying dissolution Dissolution in Pyridine/CDCl₃ drying->dissolution add_is_ra Addition of Internal Standard & Relaxation Agent dissolution->add_is_ra phosphitylation Phosphitylation with TMDP add_is_ra->phosphitylation nmr_acquisition ³¹P NMR Acquisition phosphitylation->nmr_acquisition processing Spectrum Processing nmr_acquisition->processing integration Signal Integration processing->integration quantification Quantification of Hydroxyl Groups (mmol/g) integration->quantification final_result Quantitative Hydroxyl Group Content quantification->final_result Final Report

Caption: Workflow for this compound analysis by ³¹P NMR.

References

Application Notes and Protocols for Molecular Weight Distribution Analysis of Lignosulfonic Acid by GPC/SEC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignosulfonic acid and its salts (lignosulfonates) are complex, water-soluble anionic polymers derived from lignin (B12514952) during the sulfite (B76179) pulping of wood.[1] Their molecular weight distribution is a critical parameter that dictates their physical and chemical properties, influencing their performance in various applications, including as dispersants, binders, and emulsifiers.[1][2] Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) is a powerful and widely used technique for determining the molecular weight distribution of polymers.[3] This document provides a detailed protocol for the analysis of the molecular weight distribution of this compound using GPC/SEC.

Experimental Principles

GPC/SEC separates molecules based on their hydrodynamic volume in solution. The sample is dissolved in a suitable mobile phase and passed through a column packed with porous particles. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer elution path, eluting later. By calibrating the system with standards of known molecular weight, the molecular weight distribution of the sample can be determined.

Experimental Workflow

GPC_SEC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis GPC/SEC Analysis cluster_data Data Acquisition & Analysis SamplePrep 1. Lignosulfonate Sample Preparation MobilePhasePrep 2. Mobile Phase Preparation SampleInjection 6. Sample Injection & Elution SamplePrep->SampleInjection CalibrationPrep 3. Calibration Standard Preparation SystemEquilibration 4. System Equilibration MobilePhasePrep->SystemEquilibration Calibration 5. Calibration Curve Generation CalibrationPrep->Calibration DataAcquisition 7. Data Acquisition SampleInjection->DataAcquisition DataProcessing 8. Data Processing Results 9. Molecular Weight Distribution Results

Caption: Experimental workflow for GPC/SEC analysis of lignosulfonate.

Detailed Experimental Protocol

Materials and Reagents
  • This compound Sample: Dry, powdered form.

  • Mobile Phase Solvents: HPLC-grade water, sodium hydroxide (B78521) (NaOH), sodium nitrate (B79036) (NaNO₃), sodium chloride (NaCl), dimethyl sulfoxide (B87167) (DMSO), and sodium dodecyl sulfate (B86663) (SDS).

  • Calibration Standards: Polystyrene sulfonate (PSS) or polyethylene (B3416737) glycol (PEG) standards with narrow molecular weight distributions are commonly used for aqueous GPC/SEC.[4]

  • Syringe Filters: 0.22 µm or 0.45 µm pore size, compatible with the chosen mobile phase.

GPC/SEC System and Conditions

A typical GPC/SEC system for lignosulfonate analysis consists of a pump, an autosampler, a column oven, a set of GPC/SEC columns suitable for aqueous mobile phases, and one or more detectors.

ParameterRecommended Conditions
Pump Isocratic pump
Mobile Phase 0.1 M Sodium Hydroxide (NaOH)[5][6] or 0.1 M Sodium Nitrate (NaNO₃)[7]
Flow Rate 0.5 - 1.0 mL/min
Column Set Agilent MCX columns or similar columns for polar polymers[5][6]
Column Temperature 30 - 40 °C
Detectors UV-Vis Detector (at 280 nm), Refractive Index (RI) Detector, Multi-Angle Laser Light Scattering (MALLS)
Injection Volume 20 - 100 µL
Preparation of Mobile Phase
  • For 0.1 M NaOH: Dissolve 4.0 g of NaOH pellets in 1 L of HPLC-grade water.

  • For 0.1 M NaNO₃: Dissolve 8.5 g of NaNO₃ in 1 L of HPLC-grade water.

  • Filter the mobile phase through a 0.22 µm membrane filter to remove any particulate matter.

  • Degas the mobile phase using vacuum sonication or helium sparging to prevent bubble formation in the system.

Preparation of Calibration Standards
  • Prepare a stock solution of each PSS or PEG standard at a concentration of approximately 1-2 mg/mL in the mobile phase.

  • Gently agitate the vials to ensure complete dissolution. Avoid vigorous shaking to prevent polymer shearing.

  • Prepare a series of calibration solutions by mixing the individual standard stock solutions.

  • Filter each calibration solution through a 0.22 µm syringe filter before injection.

Preparation of this compound Sample
  • Accurately weigh 5-10 mg of the dry this compound sample into a clean vial.

  • Add 1-2 mL of the mobile phase to the vial.

  • Gently agitate the vial until the sample is completely dissolved. This may take several hours. Gentle heating (e.g., 40°C) can aid dissolution.[8]

  • Filter the sample solution through a 0.45 µm syringe filter into a GPC/SEC autosampler vial.

GPC/SEC Analysis Procedure
  • System Equilibration: Purge the GPC/SEC system with the prepared mobile phase until a stable baseline is achieved on all detectors. This may take 1-2 hours.

  • Calibration: Inject the prepared calibration standards, starting with the lowest molecular weight, and record the retention times. Construct a calibration curve by plotting the logarithm of the molecular weight against the retention time.

  • Sample Analysis: Inject the prepared this compound sample solution.

  • Data Acquisition: Record the chromatogram from the detectors.

Data Presentation and Analysis

The primary results from the GPC/SEC analysis are the molecular weight averages and the polydispersity index (PDI).

  • Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

  • Weight-Average Molecular Weight (Mw): An average that takes into account the molecular weight of each chain in determining the average molecular weight.

  • Polydispersity Index (PDI): A measure of the broadness of the molecular weight distribution, calculated as Mw/Mn. A PDI of 1.0 indicates a monodisperse sample.

The molecular weight of lignosulfonates can range from less than 1,000 g/mol to over 400,000 g/mol .[1]

Table 1: Representative Molecular Weight Data for Lignosulfonate Samples

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Lignosulfonate A8,00025,0003.1
Lignosulfonate B12,00048,0004.0
Lignosulfonate C5,00015,0003.0

Signaling Pathway and Logical Relationship Diagram

The logical flow of GPC/SEC analysis is based on the inverse relationship between molecular size and retention time.

GPC_Principle cluster_separation Separation Principle cluster_elution Elution Profile Large_Molecules Large Molecules (High Molecular Weight) Short_Retention Shorter Retention Time Large_Molecules->Short_Retention Excluded from pores Small_Molecules Small Molecules (Low Molecular Weight) Long_Retention Longer Retention Time Small_Molecules->Long_Retention Penetrate pores

Caption: Principle of GPC/SEC separation based on molecular size.

Troubleshooting

ProblemPossible CauseSolution
No peaks or very small peaks Sample concentration too low; Injection errorIncrease sample concentration; Check autosampler and injection settings
Broad or distorted peaks Poor sample dissolution; Column degradation; Inappropriate mobile phaseEnsure complete sample dissolution; Replace column; Optimize mobile phase composition
Shifting retention times Fluctuation in flow rate or temperature; Column agingCheck pump performance and temperature control; Recalibrate the system
High backpressure Clogged frit or column; Particulate matter in the sample or mobile phaseReplace frit; Filter sample and mobile phase thoroughly

Conclusion

This application note provides a comprehensive protocol for the determination of the molecular weight distribution of this compound using GPC/SEC. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible data, which is crucial for understanding the structure-property relationships of lignosulfonates and for quality control in various industrial applications.

References

Determining the Degree of Sulfonation in Lignosulfonates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignosulfonates are complex, water-soluble polymers derived from lignin (B12514952), a byproduct of the sulfite (B76179) pulping process. The introduction of sulfonic acid groups onto the lignin backbone, a process known as sulfonation, is crucial for their solubility and various industrial applications, including their use as dispersants, binders, and emulsifiers. In the context of drug development, lignosulfonates are being explored for their potential as drug delivery vehicles and for their inherent biological activities. The degree of sulfonation (DS), defined as the millimolar content of sulfonic acid groups per gram of lignosulfonate, is a critical quality attribute that significantly influences their physicochemical properties and, consequently, their performance in various applications.[1] Therefore, accurate determination of the DS is essential for quality control, product development, and research.

This document provides detailed application notes and experimental protocols for the most common methods used to determine the degree of sulfonation in lignosulfonates.

Methods for Determining the Degree of Sulfonation

Several analytical techniques can be employed to quantify the sulfonic acid group content in lignosulfonates. The choice of method often depends on the available instrumentation, sample purity, and the desired accuracy. The most established methods include:

  • Elemental Analysis: A direct method that quantifies the total sulfur content.

  • Conductometric Titration: A titration method where the endpoint is determined by monitoring the change in electrical conductivity of the solution.

  • Potentiometric Titration: A titration method where the endpoint is identified by monitoring the change in the potential of an electrode.

  • UV-Vis Spectrophotometry with CTAB Precipitation: A simpler and more rapid colorimetric method based on the interaction between lignosulfonates and a cationic surfactant.

  • Spectroscopic Methods (FTIR and NMR): Primarily used for qualitative characterization of functional groups, but can be adapted for semi-quantitative or relative comparisons.

Data Presentation: Comparison of Methods

The following table summarizes typical ranges and specific examples of the degree of sulfonation determined by various methods, providing a basis for comparison.

MethodLignosulfonate SourceDegree of Sulfonation (mmol/g)Reference
Elemental Analysis Softwood~2[2]
Purified Industrial SourcesVaries (used as a reference method)[3][4]
Conductometric Titration Pine Wood Veneer0.1 - 0.35 (strong acid groups)[5]
Purified Industrial SourcesVaries (compared with other methods)[3][4]
Potentiometric Titration Commercial Lignosulfonate- (Endpoint determination shown)[6][7]
Sulfomethylated Lignin- (Used for sulfonic group analysis)
UV-Vis (CTAB) Commercial LignosulfonatesVaries (compared with PT and EA)[1]
Sulfonated Alkali LigninVaries (method applicable)[1]
General Literature Value Various0.4 - 0.7[1]
Specific Reported Value Modified Lignosulfonate3.86[8]

Experimental Protocols

Elemental Analysis

Principle: This method directly measures the weight percentage of sulfur in the lignosulfonate sample using an elemental analyzer. The degree of sulfonation is then calculated based on the atomic weight of sulfur. This method assumes that all sulfur present is in the form of sulfonic acid groups.

Protocol:

  • Sample Preparation: Dry the lignosulfonate sample to a constant weight in a vacuum oven at a temperature that will not cause degradation (e.g., 40-60 °C).

  • Instrumentation: Use a calibrated CHNS/O elemental analyzer.

  • Analysis:

    • Accurately weigh a small amount of the dried lignosulfonate sample (typically 1-3 mg) into a tin or silver capsule.

    • Place the capsule into the autosampler of the elemental analyzer.

    • Run the analysis according to the instrument's operating procedure. The instrument will combust the sample at high temperature, and the resulting gases (including SO₂) are separated and quantified by a thermal conductivity detector.

  • Calculation:

    • The instrument software will provide the weight percentage of sulfur (%S).

    • Calculate the degree of sulfonation (DS) in mmol/g using the following formula: DS (mmol/g) = (%S / 100) / 32.06 g/mol * 1000 mmol/mol Where 32.06 g/mol is the atomic weight of sulfur.

Conductometric Titration

Principle: This method involves titrating a lignosulfonate solution with a standard base (e.g., NaOH) and monitoring the change in electrical conductivity. The sulfonic acid groups, being strong acids, are neutralized first, followed by weaker acidic groups like carboxylic acids and phenolic hydroxyls. The equivalence point for the sulfonic acid groups is identified as the first inflection point in the titration curve.

Protocol:

  • Sample Preparation:

    • Dissolve a known amount of dried lignosulfonate in deionized water to prepare a solution of known concentration (e.g., 1 g/L).

    • To remove interfering cations and convert the lignosulfonate to its acidic form, pass the solution through a cation exchange resin (H⁺ form).

  • Titration Setup:

    • Place a known volume of the ion-exchanged lignosulfonate solution into a beaker.

    • Immerse a calibrated conductivity probe into the solution.

    • Use a burette to add a standard solution of a strong base (e.g., 0.01 M NaOH) in small, precise increments.

  • Measurement:

    • Record the conductivity of the solution after each addition of the titrant, ensuring the solution is well-mixed and the reading has stabilized.

  • Data Analysis:

    • Plot the conductivity (in mS/cm or µS/cm) versus the volume of titrant added (in mL).

    • The resulting graph will show distinct linear regions. The intersection of the first two linear segments corresponds to the neutralization of the strong sulfonic acid groups, which is the first equivalence point.

    • Calculate the degree of sulfonation (DS) using the following formula: DS (mmol/g) = (V₁ * C) / m Where:

      • V₁ = Volume of titrant at the first equivalence point (L)

      • C = Concentration of the titrant (mol/L)

      • m = Mass of the lignosulfonate sample (g)

Potentiometric Titration

Principle: Similar to conductometric titration, potentiometric titration involves titrating the lignosulfonate solution with a standard base. However, instead of conductivity, the potential difference (in mV) between a pH electrode (or a specific ion electrode) and a reference electrode is monitored. The equivalence points are determined from the inflection points of the titration curve, where a sharp change in potential occurs.

Protocol:

  • Sample Preparation: Prepare an ion-exchanged lignosulfonate solution as described for conductometric titration.

  • Titration Setup:

    • Place a known volume of the lignosulfonate solution into a beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode and a reference electrode (or a combination pH electrode) into the solution.

    • Use a burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small increments.

  • Measurement:

    • After each addition of titrant, allow the solution to stabilize and record the pH or potential (mV).

  • Data Analysis:

    • Plot the pH or potential versus the volume of titrant added.

    • To more accurately determine the equivalence point, it is common to plot the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The first equivalence point (EP1) corresponds to the neutralization of the sulfonic acid groups.[1][6]

    • Calculate the degree of sulfonation (DS) using the same formula as for conductometric titration, with V₁ being the volume of titrant at the first equivalence point.

UV-Vis Spectrophotometry with CTAB Precipitation

Principle: This rapid method is based on the electrostatic interaction between the anionic sulfonic acid groups of lignosulfonate and the cationic surfactant, cetyltrimethylammonium bromide (CTAB).[1] At a specific pH (around 5.5), the sulfonic acid groups are fully ionized, while other acidic groups are not.[9] The addition of CTAB leads to the formation of an insoluble complex, causing the lignosulfonate to precipitate out of the solution. The degree of sulfonation is determined by titrating the lignosulfonate solution with a standard CTAB solution and monitoring the absorbance of the supernatant at a characteristic wavelength for lignin (e.g., 280 nm). The minimum absorbance corresponds to the complete precipitation of the lignosulfonate, from which the amount of CTAB required to neutralize the sulfonic acid groups can be determined.

Protocol:

  • Reagent Preparation:

    • Prepare a standard solution of lignosulfonate in deionized water (e.g., 1 g/L).

    • Prepare a standard solution of CTAB (e.g., 0.005 M).

  • Sample Preparation:

    • Take a known volume of the lignosulfonate solution and adjust the pH to 5.5 using a dilute acid (e.g., HCl) or base (e.g., NaOH).

  • Titration and Measurement:

    • To a series of test tubes or vials, add a fixed volume of the pH-adjusted lignosulfonate solution.

    • Add increasing volumes of the standard CTAB solution to each tube.

    • Bring each solution to a constant final volume with deionized water.

    • Mix the solutions thoroughly and allow them to stand for a period to ensure complete precipitation (e.g., 10-15 minutes).

    • Centrifuge the tubes to pellet the precipitate.

    • Carefully collect the supernatant from each tube.

    • Measure the absorbance of each supernatant at 280 nm using a UV-Vis spectrophotometer, using deionized water as a blank.

  • Data Analysis:

    • Plot the absorbance of the supernatant versus the volume of CTAB solution added.

    • The volume of CTAB at which the minimum absorbance is observed corresponds to the equivalence point, where all the sulfonic acid groups have reacted with CTAB.

    • Calculate the degree of sulfonation (DS) using the following formula: DS (mmol/g) = (V_CTAB * C_CTAB) / m_LS Where:

      • V_CTAB = Volume of CTAB solution at minimum absorbance (L)

      • C_CTAB = Concentration of the CTAB solution (mol/L)

      • m_LS = Mass of the lignosulfonate in the initial sample volume (g)

Mandatory Visualization

Experimental_Workflow_DS_Determination cluster_sample_prep Sample Preparation cluster_methods Analytical Methods cluster_elemental Elemental Analysis cluster_titration Titration Methods cluster_uv_vis UV-Vis Spectrophotometry LS_Sample Lignosulfonate Sample Dry_Sample Dry Sample to Constant Weight LS_Sample->Dry_Sample Dissolve_Sample Dissolve in Deionized Water Dry_Sample->Dissolve_Sample EA_Analysis CHNS/O Analyzer Dry_Sample->EA_Analysis Ion_Exchange Ion Exchange (H+ form) Dissolve_Sample->Ion_Exchange pH_Adjust Adjust pH to 5.5 Dissolve_Sample->pH_Adjust Calc_EA Calculate DS from %S EA_Analysis->Calc_EA Conductometric Conductometric Titration (vs. NaOH) Ion_Exchange->Conductometric Potentiometric Potentiometric Titration (vs. NaOH) Ion_Exchange->Potentiometric Plot_Conductivity Plot Conductivity vs. Volume Conductometric->Plot_Conductivity Plot_Potential Plot pH/mV vs. Volume Potentiometric->Plot_Potential Calc_Titration Calculate DS from Equivalence Point Plot_Conductivity->Calc_Titration Plot_Potential->Calc_Titration CTAB_Titration Titrate with CTAB pH_Adjust->CTAB_Titration Centrifuge Centrifuge CTAB_Titration->Centrifuge Measure_Absorbance Measure Supernatant Absorbance (280 nm) Centrifuge->Measure_Absorbance Plot_Absorbance Plot Absorbance vs. Volume Measure_Absorbance->Plot_Absorbance Calc_UV Calculate DS from Minimum Absorbance Plot_Absorbance->Calc_UV

Caption: Workflow for determining the degree of sulfonation in lignosulfonates.

Spectroscopic Characterization

While not typically used for absolute quantification of the degree of sulfonation without extensive calibration, spectroscopic methods like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming the presence of sulfonic acid groups and for comparative analysis.

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule based on their characteristic absorption of infrared radiation. The presence of sulfonic acid groups in lignosulfonates can be confirmed by specific absorption bands.

Key Bands for Sulfonation:

  • ~1192 cm⁻¹: Symmetric stretching of the sulfonate group (SO₃⁻).[10]

  • ~1040 cm⁻¹: S=O stretching in the sulfonate group.[11]

  • ~655 cm⁻¹: S-O bond vibration.[11]

Protocol:

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of dried lignosulfonate with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on solid or liquid samples with minimal preparation.

  • Analysis:

    • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for sulfonic acid groups. The intensity of these bands can be used for relative comparisons of the degree of sulfonation between different samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of molecules. While ¹H and ¹³C NMR can provide qualitative information about the presence of sulfonic acid groups and other structural features, quantitative ³¹P NMR is a powerful technique for quantifying hydroxyl groups after derivatization, which can indirectly provide insights into the overall structure and modifications of the lignosulfonate.[2]

Note on Quantitative NMR for DS: Direct and routine quantification of the degree of sulfonation by NMR can be challenging due to the complexity and heterogeneity of lignosulfonate structures. However, specialized 2D NMR techniques and advanced analytical methods can provide more detailed structural information, including the location of sulfonation.[2]

Logical Relationships in Analytical Methods

Logical_Relationships cluster_direct Direct Quantitative Methods cluster_titrimetric Titrimetric Quantitative Methods cluster_indirect Indirect/Relative Quantitative Methods cluster_qualitative Qualitative/Characterization Methods EA Elemental Analysis (%S) DS Degree of Sulfonation (DS) EA->DS Direct Calculation CT Conductometric Titration CT->DS Calculation from Equivalence Point PT Potentiometric Titration PT->DS Calculation from Equivalence Point UV_CTAB UV-Vis (CTAB) UV_CTAB->DS Calculation from Equivalence Point FTIR_q Quantitative FTIR (with calibration) FTIR_q->DS Correlation FTIR FTIR Spectroscopy FTIR->DS Confirms Presence NMR NMR Spectroscopy NMR->DS Structural Elucidation

References

Application Notes: FTIR Analysis of Lignosulfonic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lignosulfonic acid and its salts (lignosulfonates) are complex, water-soluble anionic polymers derived from lignin (B12514952) during the sulfite (B76179) pulping of wood. Their versatile properties as binders, dispersants, and emulsifiers are dictated by the rich variety of functional groups within their structure. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique extensively used for the qualitative and quantitative analysis of these functional groups. This document provides a detailed protocol and data interpretation guide for the FTIR analysis of this compound.

Principle

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorption of radiation causes the molecules to vibrate at specific frequencies. These vibrational frequencies are characteristic of the chemical bonds and functional groups present in the molecule. By analyzing the FTIR spectrum, which is a plot of infrared absorbance versus wavenumber (cm⁻¹), the functional group composition of this compound can be elucidated.

Core Functional Groups in this compound

The main functional groups that can be identified in this compound using FTIR spectroscopy include hydroxyl, sulfonate, carbonyl, methoxyl, and aromatic rings. The presence and intensity of the absorption bands corresponding to these groups provide insights into the structural characteristics of the lignosulfonate sample.

Data Presentation

The following table summarizes the characteristic FTIR absorption bands for the key functional groups found in this compound. The wavenumber ranges are compiled from various scientific sources.

Wavenumber (cm⁻¹)AssignmentFunctional GroupReference
3450 - 3300O-H stretching in phenolic and aliphatic hydroxylsHydroxyl (-OH)[1][2]
2950 - 2840C-H stretching in methyl and methylene (B1212753) groupsAliphatic C-H[2][3]
1730 - 1710C=O stretching in unconjugated ketones & carboxylsCarbonyl/Carboxyl C=O[3][4]
1635 - 1600Aromatic skeletal C=C vibrationsAromatic C=C[1][3][5]
1515 - 1512Aromatic skeletal C=C vibrationsAromatic C=C[1][3][5][6]
1462 - 1450C-H deformation in methyl and methylene groupsAliphatic C-H[3][5]
1430 - 1420Aromatic skeletal vibrations combined with C-HAromatic Ring[1][3]
1266 - 1215Guaiacyl ring breathing with C-O stretchingAromatic C-O, C-C[6][7]
1192 - 1145Asymmetric S=O stretching in sulfonate groupsSulfonate (-SO₃H)[6][8][9]
1093 - 1042Symmetric S=O stretching in sulfonate groupsSulfonate (-SO₃H)[6][10]
834 - 693C-H out-of-plane bending in substituted benzenesAromatic C-H[9]
652 - 616S-O bending in sulfonate groupsSulfonate (-SO₃H)[1][10]

Experimental Protocols

A standard procedure for the FTIR analysis of this compound is outlined below. This protocol is based on the Attenuated Total Reflectance (ATR) sampling technique, which is common for solid and liquid samples.

Materials and Equipment

  • FTIR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)

  • This compound sample (solid powder or aqueous solution)

  • Spatula

  • Ethanol (B145695) or isopropanol (B130326) for cleaning the ATR crystal

  • Lint-free wipes

  • Computer with FTIR software for data acquisition and analysis

Sample Preparation

  • Solid Samples: Ensure the this compound powder is dry and homogenous. If necessary, grind the sample to a fine powder using a mortar and pestle to ensure good contact with the ATR crystal.

  • Liquid Samples (Aqueous Solutions): If analyzing an aqueous solution, ensure it is free of any suspended particles that could interfere with the measurement. Centrifugation can be used to remove interfering impurities.[6]

Data Acquisition

  • Background Spectrum:

    • Clean the ATR crystal thoroughly with a lint-free wipe soaked in ethanol or isopropanol and allow it to dry completely.

    • Record a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum:

    • For solid samples: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface. Apply consistent pressure using the ATR's pressure clamp to ensure good contact.

    • For liquid samples: Place a drop of the this compound solution onto the center of the ATR crystal.

    • Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.

  • Cleaning:

    • Thoroughly clean the ATR crystal after each measurement to prevent cross-contamination.

Data Analysis

  • Baseline Correction: Apply a baseline correction to the spectrum to remove any sloping or curved baseline.

  • Peak Picking: Identify the wavenumbers of the major absorption peaks.

  • Functional Group Assignment: Compare the observed peak positions with the reference table to assign them to specific functional groups.

  • Quantitative Analysis (Optional): For quantitative analysis, the intensity or area of specific peaks can be correlated with the concentration of the corresponding functional group. This typically requires the creation of a calibration curve using standards of known concentrations. For instance, the bands at 1093 and 1042 cm⁻¹ can be used for the quantification of lignosulfonates.[6]

Mandatory Visualization

FTIR_Analysis_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acquisition Data Acquisition (ATR-FTIR) cluster_analysis Data Analysis & Interpretation start Start: this compound Sample sample_type Solid or Liquid? start->sample_type solid_prep Grind to a fine powder sample_type->solid_prep Solid liquid_prep Ensure homogeneity (centrifuge if needed) sample_type->liquid_prep Liquid sample_ready Prepared Sample solid_prep->sample_ready liquid_prep->sample_ready clean_crystal1 Clean ATR Crystal sample_ready->clean_crystal1 background_scan Collect Background Spectrum clean_crystal1->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample sample_scan Collect Sample Spectrum apply_sample->sample_scan clean_crystal2 Clean ATR Crystal sample_scan->clean_crystal2 raw_spectrum Raw FTIR Spectrum clean_crystal2->raw_spectrum baseline_correction Baseline Correction raw_spectrum->baseline_correction peak_picking Peak Picking & Integration baseline_correction->peak_picking peak_assignment Functional Group Assignment (compare with reference data) peak_picking->peak_assignment quant_analysis Quantitative Analysis (optional, requires calibration) peak_assignment->quant_analysis final_report Final Report/Interpretation peak_assignment->final_report quant_analysis->final_report

Caption: Workflow for FTIR analysis of this compound.

Lignosulfonic_Acid_Functional_Groups Key Functional Groups in this compound lignin_core Lignin Backbone (Phenylpropane Units) hydroxyl Hydroxyl Groups (-OH) lignin_core->hydroxyl Aliphatic & Phenolic sulfonate Sulfonate Groups (-SO3H) lignin_core->sulfonate Defines lignosulfonate methoxyl Methoxyl Groups (-OCH3) lignin_core->methoxyl Attached to aromatic rings carbonyl Carbonyl/Carboxyl Groups (C=O) lignin_core->carbonyl aromatic Aromatic Rings aromatic->hydroxyl aromatic->methoxyl

Caption: Functional groups in this compound.

References

Application Notes and Protocols for the Purification of Lignosulfonic Acid from Industrial Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lignosulfonic acid and its salts (lignosulfonates) are complex, water-soluble anionic polyelectrolytes derived from lignin (B12514952), a major byproduct of the pulp and paper industry.[1][2][3][4][5][6] They are primarily obtained from the spent sulfite (B76179) liquor of the sulfite pulping process, but can also be produced by sulfonation of kraft lignin.[1][3][7] The crude industrial product contains various impurities, including hemicelluloses, sugars, inorganic salts, and other organic compounds, which can hinder its performance in high-value applications.[6][8] This document provides detailed application notes and experimental protocols for several common methods used to purify this compound, enhancing its suitability for research, and potential pharmaceutical applications.

Purification Methods Overview

Several techniques have been developed for the purification of lignosulfonates, each with its own advantages and limitations. The choice of method depends on the desired purity, scale of operation, and the specific impurities to be removed. The most common methods include membrane filtration (ultrafiltration), precipitation, solvent extraction, and ion exchange chromatography.[8][9]

Table 1: Comparison of Lignosulfonate Purification Methods

Purification Method Principle of Separation Typical Purity Achieved Reported Recovery Rate Key Advantages Key Disadvantages Primary Impurities Removed
Ultrafiltration Size exclusion based on molecular weight differences.[8]>90%[8][9]-Commercially established, effective for removing low molecular weight impurities.[8][9]Membrane fouling, potential overlap in molecular weight with hemicelluloses.[8][9]Sugars, hemicelluloses, inorganic salts.[6][8]
Precipitation (Howard Method) pH-dependent precipitation of calcium lignosulfonate using lime.[8][9]-90-95%[8][9]High recovery rate, commercially used.[8]Produces a specific salt (calcium lignosulfonate), may require further purification.Calcium sulfite, other inorganic salts.
Solvent Precipitation Differential solubility of lignosulfonates and impurities in organic solvents.[8][10]--Simple and effective for lab-scale purification.High operating costs due to solvent usage and recovery.[8][9]Sugars and some organic impurities.
Precipitation with Polycations Formation of an insoluble complex between anionic lignosulfonate and a polycation.[11]81-85% of lignosulfonate precipitated.[11]-High specificity for lignosulfonates.Requires recovery of the polycation, potential for complex downstream processing.[11]Sugars and other water-soluble impurities.
Amine Extraction Formation of a water-insoluble adduct between this compound and an amine, followed by liquid-liquid extraction.[8][9]High90-98% (extraction efficiency)[12]Can be highly selective.[13]Use of organic solvents, potential for crud formation.[12][14]Sugars and other hydrophilic impurities.[13]
Ion Exchange Chromatography Separation based on charge interactions with a stationary phase.[8][15]High (up to 90% lignosulfonate content)[13]-Effective for removing inorganic salts and converting lignosulfonate salts to the acid form.[15][16]Resin fouling, requires regeneration of the resin.Inorganic salts.[6][15]

Experimental Protocols

Ultrafiltration

This protocol describes the purification of lignosulfonates from spent sulfite liquor using a laboratory-scale ultrafiltration system.

Objective: To separate high molecular weight lignosulfonates from low molecular weight impurities such as sugars and inorganic salts.

Materials and Equipment:

  • Spent sulfite liquor (pre-filtered to remove suspended solids)

  • Ultrafiltration system with a polysulfone or cellulose (B213188) acetate (B1210297) membrane

  • Membrane with a molecular weight cut-off (MWCO) of 5-20 kDa[8]

  • Deionized water

  • Alkaline cleaning agent (e.g., 1 wt% P3 Ultrasil 14)[17]

  • Spectrophotometer for UV-Vis analysis

  • Freeze-dryer or spray dryer

Protocol:

  • Membrane Preparation and System Equilibration:

    • Install the ultrafiltration membrane according to the manufacturer's instructions.

    • Clean the system and membrane by circulating an alkaline cleaning agent at 60°C for at least 3 hours, followed by thorough rinsing with deionized water until the permeate pH is neutral.[17]

    • Equilibrate the system by circulating deionized water through the membrane at the desired operating temperature and pressure.

  • Ultrafiltration of Spent Sulfite Liquor:

    • Preheat the spent sulfite liquor to the operating temperature (e.g., 60°C).[17]

    • Introduce the pre-filtered spent sulfite liquor into the feed tank of the ultrafiltration system.

    • Set the operating parameters. A typical starting point would be a transmembrane pressure of 3 bar and a cross-flow velocity of 6 m/s.[17]

    • Begin the ultrafiltration process, collecting the permeate (containing low molecular weight impurities) and recirculating the retentate (containing the concentrated lignosulfonates).

    • To enhance purification, a diafiltration step can be introduced. Once the initial volume is reduced, add deionized water to the retentate and continue filtration. This helps to wash out remaining low molecular weight impurities.

  • Product Recovery and Analysis:

    • Once the desired concentration of lignosulfonates in the retentate is achieved, stop the filtration process.

    • Collect the retentate containing the purified lignosulfonates.

    • Analyze the purity of the lignosulfonate solution. The concentration of lignosulfonates can be determined by UV-Vis spectrophotometry at 280 nm.[11] The removal of sugars can be monitored using appropriate analytical techniques (e.g., HPLC).

    • The purified lignosulfonate solution can be concentrated further by evaporation and then dried using a freeze-dryer or spray dryer to obtain a solid powder.

Workflow Diagram:

ultrafiltration_workflow start Start: Spent Sulfite Liquor prefiltration Pre-filtration (remove suspended solids) start->prefiltration uf_system Ultrafiltration System (5-20 kDa MWCO membrane) prefiltration->uf_system retentate Retentate (Concentrated Lignosulfonates) uf_system->retentate High MW permeate Permeate (Sugars, Salts, Impurities) uf_system->permeate Low MW diafiltration Diafiltration (add deionized water) retentate->diafiltration Optional drying Drying (Freeze-drying/Spray-drying) retentate->drying diafiltration->uf_system product Purified Lignosulfonate Powder drying->product

Caption: Ultrafiltration workflow for lignosulfonate purification.

Precipitation by the Howard Method

This protocol describes a classical chemical precipitation method for the recovery of calcium lignosulfonate.

Objective: To selectively precipitate calcium lignosulfonate from spent sulfite liquor.

Materials and Equipment:

  • Calcium-based spent sulfite liquor

  • Lime (Calcium oxide, CaO) or Calcium Hydroxide (Ca(OH)₂)

  • pH meter

  • Stirred reaction vessel

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Drying oven

Protocol:

  • First Precipitation (Calcium Sulfite Removal):

    • Place the spent sulfite liquor in a stirred reaction vessel.

    • Slowly add lime (CaO) while continuously stirring to raise the pH to approximately 8.5.[8][9]

    • At this pH, calcium sulfite will precipitate out of the solution.

    • Filter the mixture to remove the precipitated calcium sulfite. The filtrate contains the soluble calcium lignosulfonate.[8][9]

  • Second Precipitation (Calcium Lignosulfonate Recovery):

    • Transfer the filtrate from the previous step to a clean, stirred reaction vessel.

    • Continue adding lime to the filtrate to raise the pH to above 12.[8][9]

    • At this high pH, calcium lignosulfonate will precipitate as a solid.

    • Allow the precipitate to settle, then filter the mixture to collect the solid calcium lignosulfonate.[8][9]

  • Washing and Drying:

    • Wash the collected calcium lignosulfonate precipitate with water to remove any remaining soluble impurities.[8][9]

    • Dry the washed precipitate in an oven at a suitable temperature (e.g., 60-80°C) to obtain a solid powder of calcium lignosulfonate.

Logical Relationship Diagram:

howard_method start Spent Sulfite Liquor step1 Step 1: Add Lime (CaO) Adjust pH to 8.5 start->step1 precipitate1 Precipitate: Calcium Sulfite (removed) step1->precipitate1 filtrate1 Filtrate: Soluble Calcium Lignosulfonate step1->filtrate1 Filter step2 Step 2: Add More Lime (CaO) Adjust pH > 12 filtrate1->step2 precipitate2 Precipitate: Calcium Lignosulfonate step2->precipitate2 Filter washing Washing and Drying precipitate2->washing product Purified Calcium Lignosulfonate washing->product ion_exchange_pathway cluster_column Cation Exchange Column (H+ form) resin HLS This compound (H-LS) resin->HLS LS- passes through Na_ion Na+ ions resin->Na_ion Na+ binds to resin NaLS Sodium Lignosulfonate (Na-LS) NaLS->resin Enters Column product Purified H-LS Solution HLS->product Elutes from Column Resin_Na Na_ion->Resin_Na

References

Application Notes and Protocols: Lignosulfonic Acid as a Sustainable Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignosulfonic acid (LSA), a byproduct of the sulfite (B76179) pulping process in the paper industry, is emerging as a highly effective, renewable, and biodegradable solid acid catalyst for a variety of organic transformations.[1][2][3] Its unique polymeric structure, featuring sulfonic acid groups, makes it a compelling green alternative to conventional corrosive and hazardous catalysts.[4] This document provides detailed application notes and experimental protocols for the use of LSA in several key organic syntheses, highlighting its efficiency, reusability, and broad substrate scope. LSA is an economical and eco-friendly catalyst that holds promise for wide applications in green chemistry.[1][2][4]

Catalyst Preparation and Characterization

This compound is typically obtained from its sodium salt, lignosulfonate, through an ion-exchange process.[3]

Protocol: Preparation of this compound (H⁺ form)

  • An acidic resin is activated by soaking in a saturated aqueous solution of NaCl for 24 hours.

  • The resin is then treated with a 4 wt % NaOH solution for 2 hours, followed by washing with deionized water until a neutral pH is achieved.

  • Subsequently, the resin is treated with a 4 wt % HCl solution for 12 hours.

  • The activated resin is packed into a column and washed with deionized water until the eluent is neutral.

  • An aqueous solution of sodium lignosulfonate is passed through the ion-exchange resin column to replace Na⁺ ions with H⁺.

  • The resulting this compound solution is collected and typically freeze-dried to obtain the solid catalyst.[5]

The sulfonic acid group density of the prepared LSA can be determined by titration and is a critical parameter for its catalytic activity. For instance, a reported LSA catalyst was found to have a sulfonic acid group density of 1.88 mmol/g.[5]

Application 1: Multicomponent Synthesis of Benzoxanthenes

This compound is an excellent catalyst for the one-pot, solvent-free synthesis of benzoxanthenes via the condensation of an aldehyde, 2-naphthol (B1666908), and dimedone.[1][2] This reaction is of significant interest as benzoxanthene derivatives are valuable scaffolds in medicinal chemistry.

Experimental Protocol: General Procedure for Benzoxanthene Synthesis

  • In a round-bottom flask, combine the aldehyde (1 mmol), 2-naphthol (1 mmol), dimedone (1 mmol), and this compound (0.02 g).

  • Heat the reaction mixture at 90 °C under solvent-free conditions for the time specified in Table 1.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add ethanol (B145695) to the reaction mixture and heat to dissolve the product.

  • Filter the hot solution to recover the catalyst.

  • Allow the filtrate to cool to room temperature, leading to the crystallization of the pure product.

  • Collect the product by filtration, wash with cold ethanol, and dry.

Quantitative Data: LSA-Catalyzed Synthesis of Benzoxanthenes

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde1.096
24-Methylbenzaldehyde1.595
34-Methoxybenzaldehyde1.598
44-Chlorobenzaldehyde1.097
54-Nitrobenzaldehyde1.098
63-Nitrobenzaldehyde1.096
7Cinnamaldehyde2.092

Reaction conditions: Aldehyde (1 mmol), 2-naphthol (1 mmol), dimedone (1 mmol), LSA (0.02 g), 90 °C, solvent-free.

Application 2: Esterification of Carboxylic Acids

This compound and its carbonaceous derivatives serve as efficient solid acid catalysts for the esterification of carboxylic acids with alcohols, a fundamental reaction in organic synthesis.[5][6] The use of a solid catalyst simplifies the work-up procedure and reduces waste generation compared to homogeneous catalysts like sulfuric acid.

Experimental Protocol: Esterification of Cyclohexanecarboxylic Acid with Ethanol

  • In a 30 mL flask, mix cyclohexanecarboxylic acid (1.28 g, 10 mmol), anhydrous ethanol (4.6 g, 100 mmol), and the sulfonated carbon catalyst derived from lignosulfonate (300 mg).

  • Stir the reaction mixture at 77 °C for 23 hours.

  • After cooling to room temperature, filter the mixture through Celite to remove the catalyst.

  • Evaporate the ethanol from the filtrate under reduced pressure.

  • Dilute the resulting oil with diethyl ether (50 mL) and wash twice with deionized water.

  • Separate the ether layer and dry it over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain the ester product.[5]

Quantitative Data: LSA-Derivative Catalyzed Esterification Reactions

EntryCarboxylic AcidAlcoholCatalystTemp (°C)Time (h)Yield (%)
1Cyclohexanecarboxylic AcidEthanolSulfonated Carbon from Lignosulfonate772385
2Levulinic AcidEthanolSulfonated Carbon from Lignosulfonate772391

Data extracted from a study on a sulfonated carbonaceous material derived from lignosulfonate.[5]

Application 3: Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. While direct catalysis by this compound for this specific reaction is less documented in the provided search results, other sulfonic acid catalysts have proven effective, suggesting the potential of LSA. The general reaction involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

Experimental Protocol: General Procedure for Quinoxaline Synthesis (using a solid sulfonic acid catalyst)

  • A mixture of a 1,2-dicarbonyl compound (1 mmol) and a 1,2-diamine (1 mmol) is prepared in a suitable solvent like ethanol (5 mL).

  • The sulfonic acid catalyst (e.g., 20 mol%) is added to the solution.

  • The reaction mixture is stirred at room temperature for the appropriate time (e.g., 2-8 hours).

  • Reaction progress is monitored by TLC.

  • Upon completion, cold water (5 mL) is added, and stirring is continued until a solid product precipitates.

  • The solid is filtered, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data: Representative Synthesis of Quinoxalines using a Sulfonic Acid Catalyst

Entry1,2-Dicarbonyl Compound1,2-DiamineProductTime (h)Yield (%)
1Benzilo-phenylenediamine2,3-Diphenylquinoxaline295
2Benzil4-methyl-1,2-phenylenediamine6-Methyl-2,3-diphenylquinoxaline296
3Benzil4-chloro-1,2-phenylenediamine6-Chloro-2,3-diphenylquinoxaline2.594
4Acenaphthenequinoneo-phenylenediamineAcenaphtho[1,2-b]quinoxaline392

Data is representative of syntheses using sulfonic acid catalysts and is provided to illustrate the potential application for LSA.

Application 4: Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which are pharmacologically important molecules. Acid catalysis is crucial for this reaction, and solid acid catalysts like LSA are attractive for their environmental benefits.

Experimental Protocol: General Procedure for the Biginelli Reaction

  • In a flask, mix an aromatic aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), urea (B33335) (1.5 mmol), and the this compound catalyst.

  • Heat the mixture under solvent-free conditions at a specified temperature (e.g., 100 °C).

  • Monitor the reaction by TLC.

  • After completion, add hot ethanol to the reaction mixture.

  • Filter the hot solution to remove the catalyst.

  • Cool the filtrate to induce crystallization of the product.

  • Collect the solid product by filtration and recrystallize from ethanol.

Quantitative Data: Representative Biginelli Reaction using a Solid Acid Catalyst

EntryAldehydeβ-KetoesterUrea/ThioureaYield (%)
1BenzaldehydeEthyl acetoacetateUrea92
24-ChlorobenzaldehydeEthyl acetoacetateUrea95
34-MethylbenzaldehydeEthyl acetoacetateUrea89
44-NitrobenzaldehydeEthyl acetoacetateUrea85
5BenzaldehydeEthyl acetoacetateThiourea90

This data is representative of Biginelli reactions catalyzed by solid acids, indicating the potential for LSA in this synthesis.

Visualizations

Logical Workflow for LSA-Catalyzed Synthesis

G cluster_prep Catalyst & Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis & Reuse A Prepare/Acquire this compound Catalyst C Combine Reactants and LSA Catalyst A->C B Measure Reactants (Aldehyde, Naphthol, etc.) B->C D Set Reaction Conditions (e.g., 90°C, Solvent-Free) C->D E Monitor Reaction by TLC D->E F Add Solvent (e.g., Ethanol) E->F Upon Completion G Filter to Recover Catalyst F->G H Crystallize and Isolate Pure Product G->H J Wash and Dry Recovered Catalyst for Reuse G->J Catalyst I Characterize Product (NMR, MS, etc.) H->I Product G cluster_properties Core Properties cluster_benefits Catalytic & Process Benefits LSA This compound (LSA) Renewable Renewable Resource (Biomass-derived) LSA->Renewable Biodegradable Biodegradable LSA->Biodegradable SolidAcid Heterogeneous Solid Acid LSA->SolidAcid HighYields High Product Yields LSA->HighYields SolventFree Enables Solvent-Free Reactions LSA->SolventFree EcoFriendly Eco-Friendly & Sustainable Renewable->EcoFriendly LowCost Economical Renewable->LowCost Biodegradable->EcoFriendly EasySeparation Simple Catalyst Separation SolidAcid->EasySeparation Reusable Reusable & Recyclable EasySeparation->Reusable G cluster_activation Step 1: Electrophile Formation cluster_intermediate1 Step 2: Knoevenagel Condensation cluster_intermediate2 Step 3: Michael Addition cluster_cyclization Step 4: Cyclization & Dehydration RCHO Aldehyde (RCHO) ActivatedAldehyde Activated Aldehyde [R-CH=OH]⁺ RCHO->ActivatedAldehyde + H⁺ (from LSA) Naphthol 2-Naphthol Intermediate1 Intermediate A (Xanthene precursor) Naphthol->Intermediate1 Dimedone Dimedone Intermediate2 Intermediate B Dimedone->Intermediate2 LSA LSA (H⁺) ActivatedAldehyde->Intermediate1 Intermediate1->Intermediate2 Product Benzoxanthene Product Intermediate2->Product Product->LSA - H⁺ (catalyst regeneration) - H₂O

References

Application of Lignosulfonic Acid as a Dispersant in Concrete Admixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignosulfonic acid and its salts (lignosulfonates) are bio-based polymers derived from lignin, a byproduct of the wood pulping industry.[1][2][3] They are widely utilized in the construction industry as cost-effective and sustainable water-reducing admixtures, also known as plasticizers, for concrete.[1][3][4] By dispersing cement particles, lignosulfonates enhance the workability and flow of fresh concrete, allowing for a reduction in the water-to-cement ratio.[1][3][5] This ultimately leads to improved strength, durability, and other desirable properties in the hardened concrete.[5][6][7] This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers and scientists evaluating the efficacy of this compound as a dispersant in concrete formulations.

Mechanism of Action

The primary mechanism by which this compound functions as a dispersant in concrete is through electrostatic repulsion and steric hindrance.[5][8] Cement particles in an aqueous solution tend to agglomerate due to van der Waals forces.[4] Lignosulfonate molecules, which are anionic polyelectrolytes, adsorb onto the surface of the positively charged cement particles.[4][5][9] This adsorption imparts a negative charge to the particle surfaces, leading to electrostatic repulsion between them.[4][5][10] This repulsion overcomes the attractive forces, causing the cement agglomerates to break down and disperse uniformly throughout the mix.[5][11] The dispersion of cement particles releases the water that was entrapped within the flocs, thereby increasing the fluidity of the concrete mix.[5] Some sources also suggest a secondary mechanism of steric hindrance, where the bulky lignosulfonate molecules adsorbed on the cement particles create a physical barrier that prevents them from re-agglomerating.[5][8]

cluster_0 Initial State: Flocculated Cement Particles cluster_1 Dispersion Mechanism cluster_2 Final State: Dispersed Cement Particles Cement_Particles_Flocculated Cement Particles (Agglomerated) Trapped_Water Trapped Water Cement_Particles_Flocculated->Trapped_Water Entraps Lignosulfonate Lignosulfonate Adsorption Cement_Particles_Flocculated->Lignosulfonate Addition of This compound Electrostatic_Repulsion Electrostatic Repulsion Lignosulfonate->Electrostatic_Repulsion leads to Steric_Hindrance Steric Hindrance Lignosulfonate->Steric_Hindrance provides Dispersed_Cement Dispersed Cement Particles Electrostatic_Repulsion->Dispersed_Cement Steric_Hindrance->Dispersed_Cement Released_Water Released Water (Improved Fluidity) Dispersed_Cement->Released_Water Releases

Mechanism of Lignosulfonate Dispersion in Concrete.

Effects on Concrete Properties

The incorporation of this compound as a dispersant has several notable effects on both the fresh and hardened properties of concrete.

Fresh Concrete Properties
  • Improved Workability: Lignosulfonates significantly enhance the flowability and plasticity of fresh concrete, making it easier to mix, transport, place, and compact.[1][2][3][6][7]

  • Water Reduction: For a given workability, the amount of mixing water can be reduced by 5-15%.[1][8] This reduction in the water-cement ratio is a key factor in improving the properties of hardened concrete.

  • Set Retardation: Lignosulfonates can act as set retarders, delaying the initial and final setting times of the concrete.[3][6][7][11] This can be advantageous in hot weather conditions or when long transportation times are required.[3][6][7]

Hardened Concrete Properties
  • Increased Compressive Strength: Due to the reduction in the water-cement ratio, the compressive strength of the concrete is typically increased by 15-20%.[12][13]

  • Enhanced Durability: The denser concrete matrix resulting from lower water content improves its resistance to water penetration, chemical attack, and freeze-thaw cycles.[10]

  • Reduced Shrinkage and Cracking: A denser microstructure helps to minimize drying shrinkage and the potential for cracking.[1][10]

Data Presentation: Performance of Lignosulfonate Admixtures

The following tables summarize the typical quantitative effects of this compound on concrete properties.

PropertyTypical Dosage (% by weight of cement)Effect
Water Reduction0.2% - 1.0%[14]5% - 15% reduction[1][8][10]
Compressive Strength0.25%[12]15% - 20% increase[12][13]
Setting TimeVariesRetardation of initial and final set[3][6][7]
Air EntrainmentVariesCan introduce 2-4% air[8][10]
Lignosulfonate TypeTypical Dosage (% by weight of cement)Primary Application
Sodium Lignosulfonate0.1% - 1.5%[2]General purpose water reducer and plasticizer[2]
Calcium Lignosulfonate0.20% - 0.30%[13][15]Water reduction and air entrainment for freeze-thaw resistance[2]
Magnesium LignosulfonateVariesImproving workability and strength in specific mixes[2]
Ammonium LignosulfonateVariesNiche applications with specific chemical requirements[2]

Experimental Protocols

To evaluate the performance of this compound as a dispersant, the following key experiments are recommended.

Experimental Workflow

Start Start: Define Concrete Mix Designs (Control and with Lignosulfonate) Batching Batching of Concrete Constituents (Cement, Aggregates, Water, Admixture) Start->Batching Mixing Mixing of Concrete Batching->Mixing Fresh_Properties Testing of Fresh Concrete Properties Mixing->Fresh_Properties Casting Casting of Cylindrical Specimens Mixing->Casting Slump_Test Slump Test (ASTM C143) Fresh_Properties->Slump_Test Air_Content_Test Air Content Test Fresh_Properties->Air_Content_Test Data_Analysis Data Analysis and Comparison Slump_Test->Data_Analysis Air_Content_Test->Data_Analysis Curing Curing of Specimens (e.g., 7 and 28 days) Casting->Curing Hardened_Properties Testing of Hardened Concrete Properties Curing->Hardened_Properties Compressive_Strength_Test Compressive Strength Test (ASTM C39) Hardened_Properties->Compressive_Strength_Test Compressive_Strength_Test->Data_Analysis End End: Report Findings Data_Analysis->End

Experimental Workflow for Evaluating Lignosulfonate Admixtures.
Protocol 1: Slump Test for Workability (Adapted from ASTM C143)

Objective: To determine the consistency and workability of fresh concrete with and without this compound.

Materials and Equipment:

  • Slump cone (12" height, 8" base diameter, 4" top diameter)

  • Tamping rod (5/8" diameter, hemispherical tip)

  • Baseplate (flat, non-absorbent)

  • Measuring tape

  • Scoop

Procedure:

  • Dampen the inside of the slump cone and the baseplate.

  • Place the cone on the baseplate and hold it firmly in place.

  • Fill the cone in three layers of approximately equal volume.

  • Rod each layer 25 times with the tamping rod, distributing the strokes evenly over the cross-section. For the second and third layers, the rod should penetrate into the underlying layer by about 1 inch.

  • After the top layer has been rodded, strike off the surface of the concrete with the tamping rod to create a flat and level surface.

  • Clean away any excess concrete from around the base of the cone.

  • Lift the cone vertically in a steady motion, taking 3 to 7 seconds.

  • Immediately measure the slump by determining the vertical distance between the top of the cone and the displaced original center of the top surface of the concrete specimen. Record the slump to the nearest 1/4 inch.

Protocol 2: Compressive Strength Test (Adapted from ASTM C39)

Objective: To determine the compressive strength of hardened concrete specimens.

Materials and Equipment:

  • Cylindrical concrete molds (e.g., 4"x8" or 6"x12")

  • Compression testing machine

  • Curing tank

Procedure:

  • Specimen Preparation:

    • Cast fresh concrete into the cylindrical molds in layers, rodding each layer as per standard procedures.

    • Finish the surface of the concrete in the molds.

    • Cure the specimens in a controlled environment (e.g., in a curing tank) for the desired periods (typically 7 and 28 days).

  • Testing:

    • Remove the cured specimens from the curing tank and allow them to air dry for a short period.

    • Measure the diameter of the cylinder to the nearest 0.01 inch by averaging two diameters measured at right angles to each other at about mid-height.

    • Place the specimen on the lower platen of the compression testing machine.

    • Carefully align the axis of the specimen with the center of thrust of the spherically seated block.

    • Apply a compressive load at a controlled rate until the specimen fails.

    • Record the maximum load sustained by the specimen.

  • Calculation:

    • Calculate the compressive strength by dividing the maximum load by the average cross-sectional area of the specimen.

    • Report the compressive strength to the nearest 10 psi.

Conclusion

This compound is a versatile and effective dispersant for concrete admixtures, offering significant improvements in workability, strength, and durability, while also being a sustainable and cost-effective material. The protocols and data presented in these application notes provide a framework for the systematic evaluation of lignosulfonate-based admixtures in concrete research and development. Proper experimental design and adherence to standardized testing procedures are crucial for obtaining reliable and comparable results.

References

Application Notes and Protocols: Testing the Antiviral Activity of Lignosulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for evaluating the antiviral activity of lignosulfonic acid (LSA) derivatives. Lignosulfonates, byproducts of the paper industry, have demonstrated significant antiviral properties, particularly against enveloped viruses like Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[1][2][3] The primary mechanism of action is believed to be the inhibition of viral entry by interacting with viral envelope glycoproteins.[1][2][4]

Overview of Experimental Workflow

The following diagram outlines the general workflow for assessing the antiviral potential of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_lsa Prepare Lignosulfonic Acid Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) prep_lsa->cytotoxicity antiviral Antiviral Activity Assay (e.g., Plaque Reduction, Syncytium Assay) prep_lsa->antiviral moa Mechanism of Action (e.g., Time-of-Addition) prep_lsa->moa prep_cells Cell Line Culture (e.g., MT-4, Vero) prep_cells->cytotoxicity prep_cells->antiviral prep_cells->moa prep_virus Virus Propagation and Titration prep_virus->antiviral prep_virus->moa calc Calculate CC50, EC50, SI cytotoxicity->calc antiviral->calc moa->calc

Caption: Experimental workflow for antiviral testing of this compound derivatives.

Data Presentation: Antiviral Activity of this compound Derivatives

The following table summarizes the reported antiviral activity and cytotoxicity of various this compound derivatives against different viruses.

This compound DerivativeVirusCell LineAssay TypeCC50 (µg/mL)EC50 (µg/mL)Selectivity Index (SI)Reference
This compound (LA)HIV-1 (IIIB)MT-4Cytopathicity>25000.34>7353[3]
This compound (LA)HIV-1 (NL4.3)MT-4Cytopathicity>25000.28>8929[3]
This compound (LA)HSV-2 (G)VeroPlaque Reduction>10001.1>909[3]
Lignosulfonate AHIV-1MT-4MTT2151.9113.2[4]
Lignosulfonate BHIV-1MT-4MTT1290.3430[4]
Lignosulfonate CHIV-1MT-4MTT1140.3380[4]
Lignosulfonate DHIV-1MT-4MTT1001.471.4[4]
Lignosulfonate EHIV-1MT-4MTT1271.966.8[4]
Lignosulfonate FHIV-1MT-4MTT1121.1101.8[4]

CC50: 50% cytotoxic concentration. EC50: 50% effective concentration. SI: Selectivity Index (CC50/EC50).

Experimental Protocols

Preparation of this compound Derivatives
  • Dissolution: Dissolve the this compound derivative powder in phosphate-buffered saline (PBS, pH 7.4) or cell culture medium to a stock concentration of 10 mg/mL.[5]

  • Solubilization: Vortex the solution and shake overnight at 4°C to ensure complete dissolution.[5]

  • Sterilization: Centrifuge the solution to pellet any insoluble material and sterilize the supernatant by passing it through a 0.22 µm or 0.45 µm membrane filter.[5]

  • Storage: Store the sterile stock solution at -20°C.

Cell Culture and Virus Propagation
  • Cell Lines:

    • For HIV studies, MT-4 cells (human T-cell leukemia cells) are commonly used.[5][6]

    • For HSV studies, Vero cells (African green monkey kidney cells) are a suitable host.[7]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for Vero, RPMI-1640 for MT-4) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.

  • Virus Propagation: Propagate viral stocks in susceptible host cells. Titer the virus using standard methods such as a plaque assay or TCID50 (50% tissue culture infectious dose) assay to determine the viral concentration.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the this compound derivative that is toxic to the host cells.

  • Cell Seeding: Seed host cells (e.g., MT-4 or Vero) in a 96-well plate at a density of 3 x 10^4 cells/well and incubate for 24 hours.[5]

  • Compound Addition: Prepare serial dilutions of the this compound derivative in culture medium and add them to the wells. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (typically 3-5 days).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control. This can be calculated using a dose-response curve.[6]

Antiviral Activity Assays
  • Cell Seeding: Seed Vero cells in 6-well plates and grow to confluency.[7]

  • Virus Infection: Pre-incubate the virus with serial dilutions of the this compound derivative for 1 hour at 37°C.

  • Inoculation: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the corresponding concentration of the this compound derivative.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

  • Cell Co-culture: Co-culture persistently HIV-infected T cells (e.g., HUT-78/IIIB) with uninfected CD4+ target T cells (e.g., SupT1) in the presence of serial dilutions of the this compound derivative.[3]

  • Incubation: Incubate the co-culture for 24-48 hours.

  • Syncytium Observation: Microscopically observe the formation of giant multinucleated cells (syncytia).

  • EC50 Calculation: The EC50 is the concentration of the compound that inhibits syncytium formation by 50%.

  • Long-Exposure Protocol:

    • Incubate MT-4 cells with HIV (at a specific multiplicity of infection, MOI) and serial dilutions of the this compound derivative for 5 days.[5][6]

    • Measure cell viability using the MTT assay.[5][6]

    • The EC50 is the concentration that protects 50% of the cells from virus-induced death.[6]

  • Short-Exposure Protocol:

    • Incubate a concentrated HIV stock with serial dilutions of the this compound derivative for a short period (e.g., 10 minutes).[5][6][8]

    • Dilute the mixture to a non-toxic concentration of the compound and add it to MT-4 cells.[5][8]

    • Incubate for 5 days and measure cell viability using the MTT assay.[5][6]

Mechanism of Action Studies

This assay helps to determine at which stage of the viral replication cycle the this compound derivative exerts its effect.

  • Infection: Infect cells with the virus.

  • Compound Addition: Add the this compound derivative at different time points post-infection (e.g., 0, 1, 2, 4 hours).[3]

  • Analysis: After a full replication cycle, measure the viral yield (e.g., by plaque assay or p24 ELISA for HIV).

  • Interpretation: If the compound is only effective when added early after infection, it likely targets an early stage of replication, such as entry.[3] this compound has been shown to act as an HIV entry inhibitor.[3]

This assay determines if the compound directly inactivates viral particles.

  • Incubation: Incubate a high titer of the virus with a high concentration of the this compound derivative for 1 hour at room temperature.[3]

  • Dilution: Dilute the mixture to a non-inhibitory concentration of the compound.[3]

  • Infection: Inoculate susceptible cells with the diluted mixture.

  • Analysis: Measure viral replication as described above. A significant reduction in viral titer compared to the control (virus incubated without the compound) indicates direct viral inactivation.

Signaling Pathways and Logical Relationships

The primary antiviral mechanism of this compound derivatives against enveloped viruses is the inhibition of viral entry. This is achieved through interaction with the viral envelope glycoproteins, preventing attachment and fusion with the host cell membrane.

moa_pathway LSA This compound Derivative Glycoproteins Viral Envelope Glycoproteins (e.g., gp120) LSA->Glycoproteins Binds to Virus Enveloped Virus (e.g., HIV, HSV) Virus->Glycoproteins Receptor Host Cell Receptor (e.g., CD4) Glycoproteins->Receptor Binds Glycoproteins->Receptor Inhibition HostCell Host Cell HostCell->Receptor Attachment Attachment Receptor->Attachment Fusion Membrane Fusion Attachment->Fusion Entry Viral Entry Fusion->Entry Replication Viral Replication Entry->Replication

Caption: Proposed mechanism of action for this compound derivatives.

References

Application Notes and Protocols: Preparation of Lignosulfonate-Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of lignosulfonate-based hydrogels, materials of growing interest for applications in drug delivery and biomedicine. Lignosulfonate, a readily available and biocompatible byproduct of the paper industry, serves as a versatile backbone for creating hydrogels with tunable properties. This document outlines two primary synthesis methods: crosslinking with poly(ethylene glycol) diglycidyl ether (PEGDGE) and graft copolymerization with vinyl monomers.

Introduction to Lignosulfonate Hydrogels

Lignosulfonate-based hydrogels are three-dimensional, crosslinked polymer networks capable of absorbing and retaining large quantities of water or biological fluids.[1] Their inherent properties, such as biocompatibility, biodegradability, and the presence of functional groups for modification, make them excellent candidates for controlled drug release systems.[1] The synthesis method and parameters can be tailored to control the hydrogel's swelling behavior, mechanical strength, and drug release kinetics.

Experimental Protocols

Two common methods for the preparation of lignosulfonate-based hydrogels are detailed below. The first involves the chemical crosslinking of sodium lignosulfonate with PEGDGE, a widely used crosslinking agent.[2] The second method describes the graft copolymerization of acrylamide (B121943) onto the lignosulfonate backbone, initiated by a free radical initiator.[3]

Protocol 1: Synthesis of Lignosulfonate Hydrogel via PEGDGE Crosslinking

This protocol details the formation of a hydrogel through the reaction of hydroxyl and phenolic groups on lignosulfonate with the epoxy groups of PEGDGE.

Materials:

  • Sodium Lignosulfonate (SLS)

  • Poly(ethylene glycol) diglycidyl ether (PEGDGE)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol (B145695)

Equipment:

  • Glass vial with screw cap

  • Magnetic stir bar and stir plate

  • Water bath or oil bath with temperature control

  • Freeze-dryer

  • Grinder or mortar and pestle

Procedure:

  • Dissolution of Lignosulfonate:

    • In a screw-top glass vial, add 10 mL of deionized water and a magnetic stir bar.

    • Place the vial in a water bath preheated to 85°C.

    • Slowly add 4.0 g of sodium lignosulfonate to the water while stirring at 900 rpm to ensure complete dissolution.[2]

    • Cap the vial and allow the solution to stir for 2 hours at 85°C.[2]

  • Crosslinking Reaction:

    • After 2 hours, add a solution of NaOH (the exact concentration and volume can be optimized depending on the desired pH) and 1.2 g of PEGDGE to the lignosulfonate solution.[2]

    • Remove the stir bar and securely cap the vial.

    • Keep the vial in the 85°C water bath until a hydrogel is formed. Gelation time can vary from minutes to hours depending on the specific conditions.

  • Purification of the Hydrogel:

    • Once the hydrogel has formed, carefully remove it from the vial.

    • Wash the hydrogel multiple times with cold water, followed by hot water, and then ethanol to remove any unreacted reagents.[2] Continue washing until the washing solution runs clear.

    • Alternatively, ultrafiltration can be employed for a more thorough purification to remove impurities with a molecular weight of less than 1000.[4]

  • Drying and Preparation for Characterization:

    • Freeze the purified hydrogel and then lyophilize (freeze-dry) it to obtain a xerogel.

    • Grind the resulting xerogel into a fine powder for subsequent characterization and application studies.[2]

Protocol 2: Synthesis of Lignosulfonate-graft-Poly(acrylamide) Hydrogel

This protocol describes the synthesis of a hydrogel by grafting poly(acrylamide) chains onto the lignosulfonate backbone.

Materials:

  • Sodium Lignosulfonate (SLS)

  • Acrylamide (AM)

  • Ammonium (B1175870) Persulfate (APS) (Initiator)

  • N,N'-methylenebis(acrylamide) (MBA) (Crosslinker)

  • Sodium Hydroxide (NaOH)

  • Sulfuric Acid (H₂SO₄)

  • Deionized Water

Equipment:

  • Reaction flask (e.g., three-necked flask) with stirring mechanism

  • Heating mantle or water bath with temperature control

  • Condenser

  • Nitrogen or Argon gas inlet

Procedure:

  • Preparation of Lignosulfonate Solution:

    • Dissolve 1.0 g of sodium lignosulfonate in 85 mL of 1.25 M NaOH solution in the reaction flask.[3]

    • Stir the solution until the lignosulfonate is fully dissolved.

  • Initiation and Graft Copolymerization:

    • Add 0.1 g of ammonium persulfate (initiator) and 0.2 g of N,N'-methylenebis(acrylamide) (crosslinker) to the solution.[3]

    • Heat the mixture to 60°C while stirring and purging with an inert gas (e.g., nitrogen) for 30 minutes to remove oxygen, which can inhibit the polymerization.[3]

    • Add 2.0 g of acrylamide monomer to the reaction mixture.[3]

    • Continue the reaction at 60°C for 4 hours.[3]

  • Termination and Purification:

    • Terminate the reaction by cooling the flask to room temperature.

    • Add 200 mL of deionized water to the resulting hydrogel and acidify with H₂SO₄ to a pH of 1.5.[3] This step helps to precipitate and purify the hydrogel.

    • Collect the hydrogel and wash it thoroughly with deionized water to remove unreacted monomers and initiator. The washing can be done by immersing the hydrogel in a large volume of deionized water and changing the water periodically over 24-48 hours until the pH of the water remains neutral.

  • Drying:

    • The purified hydrogel can be dried in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved, or it can be freeze-dried as described in Protocol 1.

Characterization of Lignosulfonate Hydrogels

A comprehensive characterization of the synthesized hydrogels is crucial to understand their structure and properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the hydrogel and confirm the success of the crosslinking or grafting reaction. For example, in PEGDGE crosslinked hydrogels, the appearance of new ether linkages (C-O-C) can be observed.[2]

  • Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and porous structure of the hydrogel. The pore size can influence the swelling and drug release properties.

  • Rheological Analysis: Rheological measurements are used to determine the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G''). A higher G' indicates a more elastic and mechanically stable hydrogel.[5]

  • Swelling Studies: The swelling ratio is a critical parameter for hydrogels and is determined by measuring the weight of the hydrogel in its swollen and dry states. The swelling behavior can be investigated as a function of pH, temperature, and ionic strength of the surrounding medium.[6][7]

  • Mechanical Testing: Uniaxial compression tests can be performed to determine the compressive strength and modulus of the hydrogels, providing insights into their mechanical robustness.[8]

Data Presentation

The following tables summarize typical quantitative data for lignosulfonate-based hydrogels.

Table 1: Swelling Ratio of Lignosulfonate Hydrogels

Hydrogel CompositionpHSwelling Ratio (g/g)Reference
SLS-PEGDGEIncreases with pHIncreases[2]
Poly(methacrylic acid-co-acrylamide)1.0Low[6]
Poly(methacrylic acid-co-acrylamide)3.0Low[6]
Poly(methacrylic acid-co-acrylamide)4.9Moderate[6]
Poly(methacrylic acid-co-acrylamide)6.2High[6]
Poly(methacrylic acid-co-acrylamide)7.4High[6]

Table 2: Mechanical Properties of Lignosulfonate-Based Materials

Material TypePropertyValueReference
Lignosulfonate-based Polyurethane FoamYoung's Modulus0.95 - 4.42 MPa[9]
Lignosulfonate-amine/PEGDGE HydrogelStorage Modulus (G')Increases with LA content[5]
PEG-based HydrogelsElastic Modulus0.3 - 1.8 MPa[10]
PEG-based HydrogelsCompression Modulus0.373 - 0.492 MPa[10]
PEG-based HydrogelsCompression Strength0.763 - 1.129 MPa[10]

Table 3: Cumulative Drug Release from Hydrogel Formulations

Hydrogel SystemDrugTime (hours)Cumulative Release (%)Reference
Esomeprazole-loaded hydrogelEsomeprazole2485.43 ± 0.32[11]
Chitosan-HAP hydrogel (0.5% Chitosan)Amoxicillin2478.3 ± 3.2[12]
Chitosan-HAP hydrogel (2.5% Chitosan)Amoxicillin2465.1 ± 2.7[12]
Lignin-β-CyclodextrinKetoconazole-48.4 (retained)[13]
Lignin-β-CyclodextrinPiroxicam-58.4 (retained)[13]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation and characterization of lignosulfonate-based hydrogels.

experimental_workflow cluster_synthesis Synthesis cluster_method1 Method 1: PEGDGE Crosslinking cluster_method2 Method 2: Graft Copolymerization cluster_purification Purification cluster_drying Drying cluster_characterization Characterization start Start: Sodium Lignosulfonate Solution m1_step1 Add PEGDGE & NaOH start->m1_step1 m2_step1 Add Monomer (e.g., Acrylamide), Initiator (APS), & Crosslinker (MBA) start->m2_step1 m1_step2 Heat (e.g., 85°C) to induce gelation m1_step1->m1_step2 purify Wash with Water/Ethanol or Ultrafiltration m1_step2->purify m2_step2 Heat (e.g., 60°C) under inert atmosphere m2_step1->m2_step2 m2_step2->purify dry Freeze-drying (Lyophilization) purify->dry hydrogel_powder Lignosulfonate Hydrogel (Xerogel Powder) dry->hydrogel_powder char_ftir FTIR char_sem SEM char_rheology Rheology char_swelling Swelling Studies char_mech Mechanical Testing char_drug Drug Release Studies hydrogel_powder->char_ftir hydrogel_powder->char_sem hydrogel_powder->char_rheology hydrogel_powder->char_swelling hydrogel_powder->char_mech hydrogel_powder->char_drug

Caption: Experimental workflow for the synthesis and characterization of lignosulfonate-based hydrogels.

References

Application Notes and Protocols: Lignosulfonic Acid as a Binder in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignosulfonic acid and its salts, collectively known as lignosulfonates, are byproducts of the sulfite (B76179) pulping process for wood.[1][2] These complex polymers are widely utilized in the animal feed industry as technological additives, primarily functioning as pellet binders.[1][3][4][5] Their adhesive properties enhance the physical quality of feed pellets, leading to improved handling, reduced waste, and better feed efficiency.[1][6][7][8] This document provides detailed application notes and experimental protocols for the use of lignosulfonates in animal feed for research and development purposes.

Lignosulfonates are available in various forms, including calcium, sodium, magnesium, and ammonium (B1175870) salts, which are all used in animal feed.[2][3][9][10] They are considered safe for animal consumption within regulated limits by authorities such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[2][7]

Applications in Animal Feed

The primary application of lignosulfonates in animal feed is as a pellet binder.[1][5] They are also used as anti-caking agents and for dust suppression.[1]

  • Pellet Binding: Lignosulfonates act as a glue, holding feed particles together during the pelleting process.[1][2] This increases the durability and hardness of the pellets, reducing the formation of fines (fine particles) during transportation and handling.[1][6][7][8] Improved pellet quality ensures uniform nutrient intake by the animals and minimizes feed wastage.[6][7]

  • Dust Suppression: By binding fine particles, lignosulfonates reduce the dustiness of the feed, which is beneficial for the respiratory health of both animals and workers.[1][6][7][11]

  • Anti-caking Agent: In powdered feed mixes, lignosulfonates coat particles to prevent clumping, thereby improving the flowability of the feed.[1]

Lignosulfonates are used in feed for a variety of animal species, including poultry, swine, cattle, and in aquaculture.[1][2]

Quantitative Data

The following tables summarize key quantitative data related to the application of lignosulfonates in animal feed.

Table 1: Recommended Inclusion Rates of Lignosulfonates in Animal Feed

Lignosulfonate TypeTypical Inclusion Rate (% of total feed mix)Maximum Approved Level (EFSA)Maximum Approved Level (US FDA)
Calcium Lignosulfonate0.5 - 2.0[1][7][8]0.8% (8,000 mg/kg)[3][4][12][13][14]4.0%[9]
Sodium Lignosulfonate0.5 - 2.0[1]0.8% (8,000 mg/kg)[3][4][12][13][14]4.0%[9]
Ammonium Lignosulfonate0.5 - 2.0Not specified individually, falls under general lignosulfonate4.0%[9]
Magnesium Lignosulfonate0.5 - 2.00.8% (8,000 mg/kg)[3][4][12][13][14]4.0%[9]

Table 2: Effects of Lignosulfonates on Pellet Quality and Animal Performance

ParameterSpeciesLignosulfonate Inclusion LevelObserved Effect
Pellet Durability Index (PDI)Broiler Chickens0.4% Calcium LignosulfonateSignificant increase in PDI compared to control.[15]
Pellet DurabilityGeneral0.25 - 1.0%Improvement from ~88% to 92-95%.[4]
Pellet DurabilityGeneralNot specifiedCan increase by up to 20% compared to alternatives like bentonite (B74815) or molasses.[7][8]
Weight GainCattle, Pigs, PoultryNot specifiedReported increases of 5% to 15%.[4][6][16]
Feed Conversion RatioBroiler Chickens5% Wheat Middlings (as binder)Significant improvement compared to control and Calcium Lignosulfonate groups.[15]
Production RateBroiler Chickens0.4% Calcium LignosulfonateNo significant difference compared to control.[15]

Experimental Protocols

Protocol for Evaluation of Pellet Quality

This protocol describes the methodology for determining the Pellet Durability Index (PDI), a common measure of pellet quality.

4.1.1 Materials and Equipment

  • Feed pellets with and without lignosulfonate binder

  • Holmen NHP 100 Pellet Durability Tester or a standard tumbling box device

  • Sieve with appropriate mesh size to separate fines

  • Weighing balance (accurate to 0.01 g)

  • Timer

4.1.2 Procedure (Tumbling Box Method)

  • Sample Preparation: Take a representative sample of 500 g of cooled feed pellets.

  • Initial Sieving: Sieve the sample to remove any pre-existing fines.

  • Weighing: Accurately weigh the sieved pellet sample.

  • Tumbling: Place the sample in the tumbling box. Tumble the pellets for a specified duration (e.g., 10 minutes) at a set speed (e.g., 50 rpm).

  • Final Sieving: After tumbling, carefully remove the sample and sieve it again to separate the intact pellets from the fines generated during tumbling.

  • Final Weighing: Weigh the intact pellets remaining on the sieve.

  • Calculation: Calculate the PDI using the following formula: PDI (%) = (Weight of pellets after tumbling / Weight of pellets before tumbling) x 100

4.1.3 Data Analysis

Compare the PDI of pellets with different inclusion levels of lignosulfonate to a control group without any binder. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed differences.

Protocol for Animal Performance Trial

This protocol outlines a basic design for an in vivo study to evaluate the effect of lignosulfonate on animal performance.

4.2.1 Experimental Design

  • Animals: Select a homogenous group of animals (e.g., broiler chicks of the same age and breed).

  • Dietary Treatments: Formulate a basal diet and then create experimental diets by adding lignosulfonate at different inclusion levels (e.g., 0%, 0.5%, 1.0%, 1.5%).

  • Randomization: Randomly allocate the animals to different treatment groups, ensuring an equal number of replicates per group.

  • Housing: House the animals in appropriate conditions with ad libitum access to feed and water.

4.2.2 Data Collection

  • Body Weight: Record the individual body weight of each animal at the beginning and end of the trial period.

  • Feed Intake: Measure the total feed consumed by each group throughout the trial.

  • Health Status: Monitor the animals daily for any signs of adverse health effects.

4.2.3 Performance Metrics Calculation

  • Average Daily Gain (ADG): (Final body weight - Initial body weight) / Number of days

  • Average Daily Feed Intake (ADFI): Total feed intake / Number of animals / Number of days

  • Feed Conversion Ratio (FCR): ADFI / ADG

4.2.4 Statistical Analysis

Analyze the collected data using appropriate statistical methods to determine if there are significant differences in performance metrics between the treatment groups.

Visualizations

Lignosulfonate_Mechanism cluster_pelleting Pelleting Process cluster_benefits Benefits Feed_Ingredients Feed Ingredients (Grains, Proteins, etc.) Mixing Mixing Feed_Ingredients->Mixing Lignosulfonate This compound Lignosulfonate->Mixing Conditioning Conditioning (Steam & Heat) Mixing->Conditioning Pellet_Mill Pellet Mill (Compression) Conditioning->Pellet_Mill Cooling Cooling Pellet_Mill->Cooling Pelleted_Feed Durable Pelleted Feed Cooling->Pelleted_Feed Reduced_Fines Reduced Fines & Dust Pelleted_Feed->Reduced_Fines Improved_Handling Improved Handling Pelleted_Feed->Improved_Handling Uniform_Nutrients Uniform Nutrient Intake Pelleted_Feed->Uniform_Nutrients Reduced_Waste Reduced Feed Wastage Pelleted_Feed->Reduced_Waste Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis Formulation Diet Formulation (Control vs. Lignosulfonate levels) Pelleting Feed Pelleting Formulation->Pelleting Pellet_Quality Pellet Quality Analysis (e.g., PDI) Pelleting->Pellet_Quality Animal_Trial Animal Performance Trial Pelleting->Animal_Trial PDI_Data PDI Data Pellet_Quality->PDI_Data Performance_Data Performance Data (ADG, FCR) Animal_Trial->Performance_Data Stats Statistical Analysis PDI_Data->Stats Performance_Data->Stats Conclusion Conclusion Stats->Conclusion

References

Lignosulfonic Acid: Enhancing Pesticide Formulations for Improved Efficacy and Sustainability

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Lignosulfonic acid and its salts (lignosulfonates) are bio-based polymers derived from lignin (B12514952), a byproduct of the wood pulping industry. Their inherent properties as dispersants, wetting agents, binders, and emulsifiers make them highly effective and environmentally friendly additives in pesticide formulations. The utilization of lignosulfonates can lead to enhanced stability, improved application coverage, and controlled release of active ingredients, contributing to more sustainable agricultural practices.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and formulation development professionals on the use of this compound in various pesticide formulations.

Key Functions and Applications

This compound's versatility stems from its unique molecular structure, which contains both hydrophilic sulfonic acid groups and a hydrophobic lignin backbone.[2] This amphiphilic nature allows it to interact with a wide range of active ingredients and formulation components.[1]

1. Dispersant in Suspension Concentrates (SC) and Water-Dispersible Granules (WDG)

In SC and WDG formulations, solid pesticide particles are suspended in a liquid or formulated into granules that readily disperse in water. Lignosulfonates adsorb onto the surface of these particles, imparting a negative charge and creating steric hindrance, which prevents agglomeration and settling.[3] This ensures a uniform and stable suspension in the spray tank, preventing nozzle clogging and ensuring even application.[2]

2. Wetting Agent for Enhanced Foliar Coverage

The waxy cuticle of plant leaves can repel water-based pesticide sprays, leading to poor coverage and reduced efficacy. Lignosulfonates act as wetting agents by reducing the surface tension of the spray droplets, allowing them to spread more effectively across the leaf surface. This improved wetting ensures better contact of the active ingredient with the target pest or plant surface.[4]

3. Binder in Granular Formulations

In the production of granular pesticides, lignosulfonates act as a binder, holding the active ingredient and other components together.[4][5] This improves the physical integrity of the granules, reducing dust formation during handling and application.[6] The binding properties also contribute to the controlled release of the active ingredient.[1]

Quantitative Data on Lignosulfonate Performance

The following tables summarize key performance data for this compound in pesticide formulations based on available literature.

Table 1: Typical Inclusion Rates of this compound in Pesticide Formulations

Formulation TypeTypical Inclusion Rate (% w/w)
Wettable Powders (WP)5 - 10%
Suspension Concentrates (SC)1 - 5%
Water-Dispersible Granules (WDG)0.5 - 15%

Table 2: Performance Metrics of Lignosulfonate-Containing Formulations

Performance ParameterFormulation TypeActive IngredientLignosulfonate Performance
Suspensibility[2]Water-Dispersible Granules (WDG)Dimethomorph> 90%
Wetting Time[2]Water-Dispersible Granules (WDG)Dimethomorph< 60 seconds
PhotostabilitySuspension Concentrate (SC)Pyrethrins14-fold increase in stability under UV light
Active Ingredient Retention after UV5% Suspension Concentrate (SC)Avermectin87.1% active after 60 hours
Weed Growth ReductionHerbicide FormulationIsoproturon10 - 20%

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound in pesticide formulations.

Protocol 1: Evaluation of Suspension Stability

Objective: To determine the stability of a suspension concentrate (SC) or a diluted water-dispersible granule (WDG) formulation containing this compound. This protocol is adapted from CIPAC Method MT 15.1.[7]

Materials:

  • Pesticide formulation (SC or WDG)

  • This compound

  • Standard hard water (CIPAC Standard Water D)

  • 250 mL graduated cylinders with stoppers

  • Pipettes

  • Water bath maintained at 30 ± 1°C

  • Analytical balance

  • Apparatus for determining active ingredient concentration (e.g., HPLC, GC)

Procedure:

  • Prepare a suspension of the pesticide formulation at the recommended dilution rate in a 250 mL graduated cylinder using standard hard water.

  • Stopper the cylinder and invert it 30 times to ensure a homogenous suspension.

  • Place the cylinder in the water bath at 30°C and let it stand undisturbed for 30 minutes.

  • After 30 minutes, carefully remove the top 9/10ths (225 mL) of the suspension using a pipette without disturbing the sediment.

  • Determine the concentration of the active ingredient in the remaining 1/10th (25 mL) of the suspension using a validated analytical method.

  • Calculate the suspensibility using the following formula:

    Suspensibility (%) = [ (Initial mass of active ingredient - Mass of active ingredient in the bottom 1/10th) / (Initial mass of active ingredient) ] * 100

Expected Outcome: A high suspensibility value (typically >80%) indicates that the this compound is effectively preventing the settling of pesticide particles.

Protocol 2: Determination of Wettability

Objective: To measure the time it takes for a wettable powder (WP) or water-dispersible granule (WDG) formulation containing this compound to become completely wetted. This protocol is based on CIPAC Method MT 53.3.[3]

Materials:

  • Pesticide formulation (WP or WDG)

  • This compound

  • Distilled water

  • 250 mL beaker

  • Spatula

  • Stopwatch

  • Analytical balance

Procedure:

  • Add 100 mL of distilled water to the 250 mL beaker.

  • Weigh out 5 g of the pesticide formulation.

  • Simultaneously start the stopwatch and carefully drop the weighed powder from a height of 10 cm onto the surface of the water.

  • Observe the powder and stop the stopwatch when the entire sample is completely wetted (i.e., no dry powder remains on the surface).

  • Record the wetting time in seconds.

Expected Outcome: A short wetting time (typically < 60 seconds) indicates that the this compound is effectively promoting the rapid wetting of the formulation.

Protocol 3: Assessment of Adhesion to a Hydrophobic Surface

Objective: To quantify the adhesion of a pesticide spray solution containing this compound to a hydrophobic surface, simulating a waxy leaf. This protocol is adapted from methodologies described in the literature.[4][8]

Materials:

  • Pesticide spray solution with and without this compound

  • Hydrophobic substrate (e.g., Parafilm®, glass slides coated with a thin layer of wax)

  • Micropipette

  • Analytical balance (accurate to 0.0001 g)

  • Deionized water

  • Beaker

  • Forceps

Procedure:

  • Cut the hydrophobic substrate into uniform pieces (e.g., 2 cm x 2 cm) and record the initial weight of each piece.

  • Using a micropipette, apply a known volume (e.g., 10 µL) of the pesticide spray solution onto the center of each substrate piece.

  • Allow the droplets to air dry completely.

  • Reweigh each substrate piece to determine the initial mass of the deposited pesticide.

  • Submerge each substrate piece in a beaker containing 100 mL of deionized water.

  • Gently agitate the water for a fixed period (e.g., 30 seconds) to simulate rainfall.

  • Carefully remove the substrate pieces with forceps and allow them to air dry completely.

  • Reweigh the dried substrate pieces to determine the final mass of the adhered pesticide.

  • Calculate the percentage of adhesion:

    Adhesion (%) = (Final mass of pesticide / Initial mass of pesticide) * 100

Expected Outcome: A higher percentage of adhesion for the formulation containing this compound indicates its effectiveness as a sticker or binding agent.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_tests Performance Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion prep Prepare Pesticide Formulation with this compound susp Suspension Stability Test (CIPAC MT 15.1) prep->susp Test Formulation wett Wettability Test (CIPAC MT 53.3) prep->wett Test Formulation adh Adhesion Test prep->adh Test Formulation part Particle Size Analysis (CIPAC MT 171) prep->part Test Formulation data Analyze Results: - Suspensibility (%) - Wetting Time (s) - Adhesion (%) - Particle Size (μm) susp->data Collect Data wett->data Collect Data adh->data Collect Data part->data Collect Data conc Determine Efficacy of This compound data->conc Interpret Data

Caption: Experimental workflow for evaluating this compound in pesticide formulations.

lignosulfonate_function cluster_formulation Pesticide Formulation cluster_properties Enhanced Properties LS This compound AI Active Ingredient (Solid Particles) LS->AI Adsorbs onto Particle Surface Water Water LS->Water Reduces Surface Tension of Bind Increased Adhesion (Binding to Leaf Surface) LS->Bind Acts as a Binder Disp Improved Dispersion (Prevents Agglomeration) AI->Disp Leads to Wett Enhanced Wetting (Reduces Surface Tension) Water->Wett Results in

Caption: Functional mechanism of this compound in pesticide formulations.

References

Troubleshooting & Optimization

overcoming lignosulfonic acid solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lignosulfonic acid and its salts. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges when working with lignosulfonates in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound and its salts?

A1: this compound and its common salts (e.g., sodium and calcium lignosulfonate) are characterized by their high solubility in water and practical insolubility in most common organic solvents.[1][2][3][4][5] Their water solubility is attributed to the presence of hydrophilic sulfonate (–SO₃⁻) groups introduced during the sulfite (B76179) pulping process.[3][6][7] Aqueous solutions can reach concentrations as high as 53% by weight, making their solubility in water virtually unlimited for many applications.[6][8]

Q2: In which organic solvents does this compound show some degree of solubility?

A2: While generally insoluble in most organic media, lignosulfonates exhibit good solubility in a few specific polar organic solvents. These include:

Limited solubility has also been reported in dimethylformamide (DMF), methanol, cyclohexylamine, and acetic acid.[6][8] Additionally, mixtures of certain organic solvents with water, such as methanol-water and dioxane-water blends (with over 20% water), can also be effective.[6][8]

Q3: What factors influence the solubility of lignosulfonates?

A3: The solubility of a specific lignosulfonate sample is a complex property influenced by several factors:

  • Molecular Weight: Lignosulfonates have a broad molecular weight distribution, ranging from under 1,000 to over 400,000 g/mol .[8] Higher molecular weight lignosulfonates tend to have lower solubility in both water and organic solvents.[9]

  • Source of Lignin (B12514952): The original wood source significantly impacts the chemical structure and, consequently, the solubility. Lignosulfonates derived from softwoods have been found to have Hansen solubility parameters closer to water than those from hardwoods, indicating better compatibility with polar solvents.[6][8]

  • Degree of Sulfonation: The number of sulfonate groups per phenylpropane unit in the lignin structure affects its hydrophilicity.[8] However, a very high degree of sulfonation may not always be desirable for certain applications.[7]

  • Counter-ion: The type of cation (e.g., sodium, calcium, magnesium, ammonium) associated with the sulfonate groups can influence solubility characteristics.[8]

  • Purity: The presence of impurities such as sugars, hemicelluloses, and inorganic salts from the pulping process can affect the dissolution behavior of lignosulfonates.[10]

Troubleshooting Guide

Issue: Lignosulfonate precipitates from an aqueous solution when an organic co-solvent is added.

  • Possible Cause: Many organic solvents are miscible with water but act as poor solvents for lignosulfonates. Adding such a solvent to an aqueous lignosulfonate solution can cause the lignosulfonate to precipitate out.[8]

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the chosen organic co-solvent is one in which lignosulfonates have at least limited solubility (e.g., DMSO, ethylene glycol).

    • Gradual Addition: Add the organic co-solvent very slowly to the aqueous solution while vigorously stirring to avoid localized high concentrations of the co-solvent.

    • Solvent-Water Blends: Consider using premixed solvent-water blends, such as methanol-water or dioxane-water with a high water content (>20%), as the primary solvent system.[6][8]

Issue: Lignosulfonate will not dissolve in a recommended "good" organic solvent like DMSO.

  • Possible Cause 1: High Molecular Weight: Your lignosulfonate sample may have a very high molecular weight, which significantly reduces its solubility even in good solvents.[9]

  • Troubleshooting Step 1:

    • Fractionation: If possible, attempt to fractionate the lignosulfonate to isolate lower molecular weight portions, which may exhibit better solubility.

    • Source a Different Grade: Consider obtaining a lignosulfonate sample with a specified lower average molecular weight.

  • Possible Cause 2: Insufficient Agitation/Energy: The dissolution of large polymer molecules can be kinetically slow and may require more energy input than simple stirring.

  • Troubleshooting Step 2:

    • Heating: Gently heat the mixture while stirring. Increased temperature can enhance the rate of dissolution.

    • Ultrasonication: Use an ultrasonic bath or probe to provide mechanical agitation and break down agglomerates, facilitating solvent penetration. (See Experimental Protocol 1).

Issue: Lignosulfonate solubility is poor, and the resulting solution is not stable.

  • Possible Cause: pH of the Solution: The pH of the solution can significantly impact the ionization of functional groups on the lignosulfonate molecule, thereby affecting its solubility. At a pH below 3, carboxylic and phenolic groups are largely undissociated, which can lead to precipitation, especially if the ratio of sulfonic to carboxylic acid groups is low.[8]

  • Troubleshooting Steps:

    • pH Adjustment: For aqueous or aqueous-organic solutions, ensure the pH is in a range where the sulfonate and other acidic groups are ionized. The optimal pH for aqueous solubility is generally between 6 and 8.[10]

    • Buffering: Use a suitable buffer system to maintain the desired pH throughout your experiment.

Quantitative Solubility Data

The following table summarizes the solubility of lignosulfonates in various solvents based on available data. It is important to note that precise quantitative values are scarce in the literature, and solubility can vary significantly between different lignosulfonate products.

SolventLignosulfonate TypeTemperature (°C)SolubilityReference(s)
WaterSodium Lignosulfonate20>500 g/L[10][11]
WaterCalcium LignosulfonateNot SpecifiedHighly Soluble[4][5]
WaterGeneral LignosulfonatesNot SpecifiedUp to 53 wt%[6][8]
Ethylene GlycolGeneral LignosulfonatesNot SpecifiedGood[6][8]
Propylene GlycolGeneral LignosulfonatesNot SpecifiedGood[6][8]
Dimethyl Sulfoxide (DMSO)General LignosulfonatesNot SpecifiedGood[6][8]
Dimethylformamide (DMF)General LignosulfonatesNot SpecifiedLimited[6][8]
MethanolGeneral LignosulfonatesNot SpecifiedLimited[6][8]
Methanol-Water Blends (>20% Water)General LignosulfonatesNot SpecifiedGood[6][8]
Dioxane-Water Blends (>20% Water)General LignosulfonatesNot SpecifiedGood[6][8]
Ethanol (B145695), Acetone, BenzeneCalcium LignosulfonateNot SpecifiedInsoluble[4][5]

Note: "Good" and "Limited" are qualitative descriptions from the cited literature. A semi-quantitative study rated solubility on a scale of 0 to 4, where 4 represented >1000 ppm dissolved. In that study, solvents like ethylene glycol, DMSO, and certain water mixtures scored a 4 for some lignosulfonate samples.[1]

Experimental Protocols

Protocol 1: Dissolution of Lignosulfonate in an Organic Solvent Using Ultrasonication

This protocol describes a general method for enhancing the dissolution of lignosulfonates in a suitable organic solvent like DMSO using an ultrasonic bath.

Materials:

  • Lignosulfonate powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Glass vial or flask with a screw cap

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of lignosulfonate powder and transfer it to the glass vial or flask.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.

  • Initial Mixing (Optional): If using a magnetic stirrer, add a stir bar to the vial and stir the mixture for 5-10 minutes at room temperature to wet the powder.

  • Ultrasonication:

    • Place the vial in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

    • Turn on the ultrasonic bath. The power and frequency will depend on your specific equipment. A typical starting point could be a frequency of 20-40 kHz.[12]

    • Sonicate the mixture for 15-30 minute intervals.

  • Visual Inspection: After each sonication interval, remove the vial and visually inspect the solution for undissolved particles. If particles remain, gently swirl the vial and return it to the ultrasonic bath for another interval.

  • Completion: The dissolution is considered complete when no visible particles remain, and the solution appears homogeneous.

  • Note: Be aware that prolonged ultrasonication can potentially lead to some degradation or changes in the molecular weight of the lignosulfonate.[12] It is advisable to use the minimum sonication time necessary to achieve dissolution.

Protocol 2: Chemical Modification of Lignosulfonate (Acetylation) to Improve Organic Solvent Solubility

This protocol outlines a method for the acetylation of lignosulfonate to reduce its polarity and enhance its solubility in certain organic solvents. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Dry lignosulfonate powder (1 gram)

  • Acetic anhydride (B1165640) (20 ml)

  • Pyridine (20 ml)

  • Round-bottom flask

  • Heating mantle with stirring capabilities

  • Condenser

  • Ethanol

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Drying: Ensure the lignosulfonate is thoroughly dried before starting the reaction to remove any residual moisture.

  • Reaction Setup: In a round-bottom flask, combine 1 gram of dry lignosulfonate with 20 ml of acetic anhydride and 20 ml of pyridine.[13]

  • Reaction:

    • Attach a condenser to the flask and place it in a heating mantle.

    • Heat the reaction mixture to 100°C with continuous stirring.

    • Allow the reaction to proceed for 48 hours.[13]

  • Purification:

    • After cooling the reaction mixture to room temperature, use ethanol to purify the product.[13] This step helps to remove unreacted reagents and byproducts.

    • Transfer the mixture to centrifuge tubes.

  • Separation: Centrifuge the mixture to separate the precipitated acetylated lignosulfonate from the solvent.

  • Drying: Carefully decant the supernatant and dry the solid product in an oven at 60°C for 12 hours.[13]

  • Solubility Testing: The resulting acetylated lignosulfonate can then be tested for its solubility in various organic solvents.

Visualizations

experimental_workflow_ultrasonication start Start weigh Weigh Lignosulfonate start->weigh add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent initial_mix Initial Mixing (Optional) add_solvent->initial_mix ultrasonicate Ultrasonicate (15-30 min intervals) initial_mix->ultrasonicate inspect Visually Inspect Solution ultrasonicate->inspect inspect->ultrasonicate Particles Remain complete Homogeneous Solution inspect->complete No Particles

Caption: Workflow for dissolving lignosulfonate with ultrasonication.

troubleshooting_logic start Lignosulfonate Solubility Issue check_solvent Is the solvent known to be effective (e.g., Water, DMSO, Ethylene Glycol)? start->check_solvent check_mw Is the molecular weight of the lignosulfonate high? check_solvent->check_mw Yes solution_solvent Action: Change to a recommended solvent. check_solvent->solution_solvent No check_energy Is sufficient energy (heating/sonication) being applied? check_mw->check_energy No solution_mw Action: Use a lower MW fraction or source. check_mw->solution_mw Yes check_ph Is the pH within the optimal range (e.g., 6-8 for aqueous)? check_energy->check_ph Yes solution_energy Action: Apply gentle heating or use ultrasonication. check_energy->solution_energy No solution_ph Action: Adjust and buffer the pH. check_ph->solution_ph No

References

Technical Support Center: Purification of Crude Lignosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude lignosulfonate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common lignosulfonate purification experiments.

1. Ultrafiltration: Low Purity of Lignosulfonate in Retentate

  • Question: My ultrafiltration process is complete, but the purity of the lignosulfonate in the retentate is significantly lower than the expected >90%. What could be the cause?

  • Answer: Low purity of lignosulfonate in the retentate after ultrafiltration can be attributed to several factors:

    • Membrane Molecular Weight Cut-Off (MWCO) is too high: If the MWCO of the membrane is too large, smaller lignosulfonate molecules can pass through into the permeate along with impurities like hemicelluloses, which can have overlapping molecular weights.[1][2] It is crucial to select a membrane with an appropriate MWCO that retains the majority of the lignosulfonate while allowing impurities to pass through.

    • Membrane Fouling: The accumulation of impurities on the membrane surface, known as fouling, can reduce its efficiency and selectivity.[1][2] This can lead to a decrease in the separation performance and lower purity of the final product. Regular cleaning and maintenance of the membranes are essential to mitigate fouling.[1][3]

    • Concentration Polarization: This phenomenon occurs when the concentration of retained molecules builds up at the membrane surface, creating a boundary layer that hinders the passage of smaller molecules through the membrane.[1][2] This can lead to a less effective separation. Optimizing hydrodynamic conditions, such as the cross-flow velocity, can help to minimize concentration polarization.

    • Inappropriate Transmembrane Pressure (TMP): Operating at a TMP that is too high can force some of the lower molecular weight lignosulfonate through the membrane, reducing the purity of the retentate.[3] It is important to operate within the recommended pressure limits for the specific membrane being used.

2. Howard Method (Lime Precipitation): Low Recovery of Lignosulfonate

  • Question: I am using the Howard method to precipitate calcium lignosulfonate, but my recovery is well below the expected 90-95%. What are the likely reasons for this?

  • Answer: Low recovery of lignosulfonate using the Howard method can be caused by the following:

    • Incorrect pH for Precipitation: The Howard method relies on precise pH adjustments. The initial precipitation of calcium sulfite (B76179) should occur at a pH of around 8.5.[1] The subsequent precipitation of calcium lignosulfonate requires a pH greater than 12.[1][2] Failure to reach and maintain these specific pH values will result in incomplete precipitation and lower recovery.

    • Insufficient Lime Addition: An inadequate amount of lime (calcium oxide) added during the second precipitation step will lead to incomplete precipitation of the calcium lignosulfonate.[1] It is crucial to calculate and add the correct stoichiometric amount of lime based on the lignosulfonate concentration in the spent liquor.

    • Inadequate Mixing: Proper mixing is essential to ensure that the lime is evenly distributed throughout the solution, allowing for complete reaction and precipitation. Insufficient agitation can lead to localized areas of high and low pH, resulting in poor precipitation efficiency.

    • Losses during Filtration and Washing: The precipitated calcium lignosulfonate needs to be filtered and washed.[1][2] Losses can occur during these steps if the filtration is not efficient or if the washing process is too aggressive, causing some of the product to redissolve.

3. Amine Extraction: Formation of Stable Emulsions

  • Question: During the liquid-liquid extraction of lignosulfonates using an amine extractant, I am observing the formation of a stable emulsion that is difficult to break. How can I resolve this issue?

  • Answer: Emulsion formation is a common challenge in the amine extraction of lignosulfonates.[4][5] Here are some strategies to address this:

    • Choice of Amine and Diluent: The type of amine and the diluent used can significantly influence emulsion formation. Tertiary and quaternary amines, as well as more polar solvents, have been reported to enhance crud formation.[5] Experimenting with different amine structures (primary, secondary) and less polar diluents may help to minimize emulsion formation.

    • pH Adjustment: The pH of the aqueous phase plays a critical role. The extraction is typically performed at a low pH to protonate the amine and facilitate the formation of the lignosulfonic acid-amine adduct.[1][2][5] However, extreme pH values can sometimes contribute to emulsion stability. Careful optimization of the pH may be necessary.

    • Temperature Control: Increasing the temperature of the extraction system can sometimes help to break emulsions by reducing the viscosity of the phases and increasing the interfacial tension.[5]

    • Centrifugation: Applying centrifugal force is a common and effective method for breaking stable emulsions in a laboratory setting.

    • Addition of Demulsifiers: In some cases, the addition of a small amount of a suitable demulsifying agent can help to break the emulsion. The choice of demulsifier will depend on the specific system and may require some empirical testing.

4. Ethanol (B145695) Precipitation: Incomplete Precipitation of Lignosulfonate

  • Question: I am attempting to purify lignosulfonates by ethanol precipitation, but a significant amount remains in the solution. How can I improve the precipitation efficiency?

  • Answer: Incomplete precipitation of lignosulfonate with ethanol can be due to several factors:

    • Insufficient Ethanol Concentration: The precipitation of lignosulfonates is dependent on reaching a sufficiently high concentration of ethanol in the aqueous solution to reduce their solubility.[1][2] If the final ethanol concentration is too low, a significant portion of the lignosulfonate will remain dissolved. It is important to add a sufficient volume of ethanol to the lignosulfonate solution.

    • Presence of Solubilizing Impurities: Certain impurities in the crude lignosulfonate, such as some hemicelluloses, might increase the overall solubility of the lignosulfonates in the ethanol-water mixture, thus hindering their precipitation.

    • Temperature: The temperature of the solution can affect the solubility of lignosulfonates. Generally, lower temperatures favor precipitation. Performing the precipitation at a reduced temperature (e.g., in an ice bath) may improve the yield.

    • Inadequate Mixing and Equilibration Time: Ensure that the ethanol is thoroughly mixed with the lignosulfonate solution and allow sufficient time for the precipitate to form and equilibrate before proceeding with filtration or centrifugation.

Frequently Asked Questions (FAQs)

What are the most common impurities in crude lignosulfonate?

Crude lignosulfonate, a byproduct of the sulfite pulping process, contains various impurities, including:

  • Hemicelluloses: These are polysaccharides that are co-extracted with lignin (B12514952) during the pulping process.[1][2]

  • Sugars: Monosaccharides and oligosaccharides derived from the breakdown of hemicelluloses.[6]

  • Inorganic Salts: Residual chemicals from the pulping process, such as sulfites and sulfates.[6]

  • Low-molecular-weight organic compounds: Degradation products of lignin and carbohydrates.[7][8]

Which purification method provides the highest purity of lignosulfonate?

Ultrafiltration is a widely used commercial method that can yield lignosulfonate with a purity of up to 95%.[1][2] The Pekilo process, which involves fermentation of hemicelluloses followed by ultrafiltration, can also produce lignosulfonates with a purity of over 90%.[1][2] The Howard method can achieve a recovery of 90-95%, which implies a high purity of the final product.[1][2]

What are the main advantages and disadvantages of ultrafiltration for lignosulfonate purification?

  • Advantages:

    • It is a well-established and commercially available technology.[1][2]

    • It can achieve high purity of the final product.[1][2]

    • It allows for the separation of lignosulfonates based on molecular weight.[1][2]

  • Disadvantages:

    • It can be susceptible to membrane fouling and concentration polarization, which can reduce efficiency.[1][2]

    • The molecular weight overlap between lignosulfonates and hemicelluloses can sometimes hinder a clean separation.[1][2]

    • It may not be the most economical method due to the cost of membranes and energy consumption.[2]

How can I determine the purity of my lignosulfonate sample?

Several analytical techniques can be used to assess the purity of lignosulfonate, including:

  • UV-Visible Spectroscopy: Lignin has a characteristic absorbance in the UV region, which can be used for quantification.

  • High-Performance Size-Exclusion Chromatography (HP-SEC): This technique separates molecules based on their size and can be used to determine the molecular weight distribution and the presence of low-molecular-weight impurities.

  • Elemental Analysis: Determining the carbon, hydrogen, and sulfur content can provide information about the purity of the lignosulfonate.

  • Sugar Analysis: Specific assays can be used to quantify the amount of residual sugars and hemicelluloses.

Data Presentation

Table 1: Comparison of Lignosulfonate Purification Methods

Purification MethodPrinciplePurity/RecoveryAdvantagesDisadvantages
Ultrafiltration Separation based on molecular weight differences using semi-permeable membranes.[1][2]Up to 95% purity.[1][2]Commercial process, high purity achievable.[1][2]Membrane fouling, concentration polarization, cost.[1][2]
Howard Method Precipitation of calcium lignosulfonate by adding lime at high pH.[1][2]90-95% recovery.[1][2]High recovery rate, established commercial method.[1][2]Requires precise pH control, generates a calcium salt.
Amine Extraction Formation of water-insoluble adducts with amines, followed by liquid-liquid extraction.[1][2]Can increase lignosulfonate content from 59% to 90%.[7]Can be effective for removing certain impurities.[7]Formation of stable emulsions, time-consuming, use of organic solvents.[4][5]
Ethanol Precipitation Reduction of lignosulfonate solubility by adding ethanol.[1][2]Variable, dependent on conditions.Simple and relatively inexpensive.May not be highly selective, potential for incomplete precipitation.
Ion-Exchange Resin Adsorption of lignosulfonates onto a resin, followed by elution.[1][2]Can increase lignosulfonate content from 59% to 90%.[7]Can remove ionic impurities effectively.Resin capacity limitations, potential for resin fouling.

Experimental Protocols & Visualizations

Experimental Workflow: Lignosulfonate Purification via Ultrafiltration

The following diagram illustrates a typical experimental workflow for the purification of crude lignosulfonate using ultrafiltration.

Ultrafiltration_Workflow Crude_LS Crude Lignosulfonate Solution Prefiltration Prefiltration (to remove large particles) Crude_LS->Prefiltration UF_System Ultrafiltration System (with selected MWCO membrane) Prefiltration->UF_System Retentate Retentate (Purified Lignosulfonate) UF_System->Retentate retains Permeate Permeate (Impurities: hemicelluloses, sugars, salts) UF_System->Permeate passes Analysis_Retentate Purity Analysis (e.g., HP-SEC, UV-Vis) Retentate->Analysis_Retentate Drying Drying (e.g., spray drying, freeze drying) Retentate->Drying Analysis_Permeate Impurity Analysis Permeate->Analysis_Permeate Pure_LS Pure Lignosulfonate Product Drying->Pure_LS

Caption: A schematic workflow for lignosulfonate purification by ultrafiltration.

Logical Relationship: Troubleshooting Low Purity in Ultrafiltration

This diagram outlines the logical steps to troubleshoot low purity issues during the ultrafiltration of lignosulfonate.

Troubleshooting_UF_Purity Start Low Lignosulfonate Purity in Retentate Check_MWCO Is the membrane MWCO appropriate? Start->Check_MWCO Check_Fouling Is there evidence of membrane fouling? Check_MWCO->Check_Fouling No High_MWCO MWCO is too high Check_MWCO->High_MWCO Yes Check_Pressure Is the transmembrane pressure within range? Check_Fouling->Check_Pressure No Fouling_Present Fouling is present Check_Fouling->Fouling_Present Yes Check_Polarization Is concentration polarization minimized? Check_Pressure->Check_Polarization No Pressure_High Pressure is too high Check_Pressure->Pressure_High Yes Polarization_High Concentration polarization is significant Check_Polarization->Polarization_High Yes Solution_MWCO Select a membrane with a lower MWCO High_MWCO->Solution_MWCO Solution_Fouling Implement a membrane cleaning protocol Fouling_Present->Solution_Fouling Solution_Pressure Reduce the transmembrane pressure Pressure_High->Solution_Pressure Solution_Polarization Increase cross-flow velocity or use turbulence promoters Polarization_High->Solution_Polarization

Caption: A troubleshooting guide for low purity in ultrafiltration.

References

Technical Support Center: Optimizing Sulfonation for Enhanced Dispersancy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during sulfonation experiments aimed at improving dispersancy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of sulfonation in improving a molecule's dispersancy?

A1: Sulfonation introduces sulfonic acid groups (-SO₃H) into a molecule's structure. In an aqueous medium, these groups can ionize, creating a high negative charge density on the molecule's surface. When this sulfonated molecule (the dispersant) adsorbs onto the surface of particles, it imparts a strong negative charge to them. This leads to electrostatic repulsion between the particles, preventing them from agglomerating and thus promoting stable dispersion.[1] Additionally, the bulky nature of the sulfonated molecules can provide a physical barrier (steric hindrance) that further helps to keep particles separated.[2]

Q2: How does the Degree of Sulfonation (DS) impact dispersant performance?

A2: The Degree of Sulfonation (DS), which represents the number of sulfonic acid groups per monomer unit, is a critical parameter. A higher DS generally leads to:

  • Increased Hydrophilicity and Solubility: Makes the dispersant more soluble in aqueous systems.[3]

  • Enhanced Dispersing Power: A higher charge density typically results in stronger electrostatic repulsion and better particle stabilization.[1]

  • Changes in Viscosity: Optimizing the DS can lead to a minimum in the viscosity of a pigment or particle slurry, indicating optimal dispersion.

However, an excessively high DS can sometimes be detrimental, potentially leading to unwanted interactions or compromising the stability of the dispersant molecule itself. The goal is to find an optimal DS that balances performance with stability.

Q3: How can I control the Degree of Sulfonation during my experiment?

A3: The Degree of Sulfonation can be precisely controlled by manipulating several key reaction parameters:

  • Reaction Time: Longer reaction times generally lead to a higher DS.[4][5] The relationship is often logarithmic, with a rapid initial increase that slows as reactive sites are consumed.[5][6]

  • Reaction Temperature: Higher temperatures increase the reaction rate, resulting in a higher DS in a shorter amount of time. However, excessively high temperatures can promote side reactions and degradation.[7]

  • Concentration of Sulfonating Agent: Using a more concentrated sulfonating agent, such as fuming sulfuric acid (oleum) versus concentrated sulfuric acid, provides a higher concentration of the active electrophile (SO₃) and increases the DS.[8][9]

  • Stoichiometry: The molar ratio of the sulfonating agent to the substrate is a direct handle on the maximum achievable DS.

Q4: What are the most common methods for measuring the Degree of Sulfonation?

A4: Accurately determining the DS is essential for optimization. Common analytical techniques include:

  • Titration: Acid-base titration (including back titration) is a classical and widely used method to quantify the sulfonic acid groups. It is suitable for a wide range of samples.[10][11]

  • Spectroscopy: Techniques like ¹H NMR and FTIR are powerful for determining the DS. ¹H NMR is often considered highly accurate for soluble samples, while FTIR can be a versatile and rapid method, especially when calibrated with other techniques.[11]

  • Elemental Analysis: Measuring the sulfur content allows for a direct calculation of the DS, assuming the elemental composition of the starting material is known.

Troubleshooting Guide

This guide addresses common problems encountered during sulfonation reactions and subsequent dispersant evaluation.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Sulfonation (Low DS) 1. Reaction temperature is too low: The activation energy for the reaction is not being met.[7] 2. Reaction time is too short: The reaction has not proceeded to a sufficient extent.[4] 3. Ineffective sulfonating agent: The agent (e.g., concentrated H₂SO₄) is not strong enough for the substrate.[8]1. Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and potential side reactions. 2. Extend Reaction Time: Monitor the reaction over a longer period (e.g., take aliquots at 3, 6, and 24 hours) to determine the kinetic profile.[4] 3. Use a Stronger Agent: Consider using fuming sulfuric acid (oleum) or SO₃ complexes for less reactive substrates.[8][9]
Formation of Insoluble Product or Gel 1. Excessive sulfonation (DS is too high): Over-sulfonation can lead to cross-linking or high polarity, reducing solubility in certain solvents. 2. Side Reactions: High temperatures can promote side reactions like sulfone formation, which can lead to cross-linking between polymer chains.1. Reduce Reaction Severity: Decrease the reaction time, temperature, or concentration of the sulfonating agent.[7] 2. Control Stoichiometry: Use a carefully measured, stoichiometric amount of the sulfonating agent.
Poor Dispersant Performance Despite "Good" DS 1. Non-uniform Sulfonation: The sulfonic groups may be clustered in one region of the molecule, leading to poor overall performance. 2. Degradation of the Molecular Backbone: Harsh reaction conditions may have damaged the core structure of the dispersant molecule. 3. Incorrect pH of Dispersion: The effectiveness of sulfonated dispersants is pH-dependent, as the sulfonic acid groups must be ionized.[1]1. Optimize Reaction Conditions: Use milder conditions (lower temperature) for a longer duration to promote more uniform substitution. 2. Characterize Product Integrity: Use techniques like Gel Permeation Chromatography (GPC) to check for changes in molecular weight. 3. Adjust System pH: Ensure the pH of the particle dispersion is appropriate to maintain the anionic charge on the dispersant.
Inconsistent Results in Dispersancy Tests 1. Poorly Prepared Sample: The dispersant and particles may not be adequately mixed, or the energy input is inconsistent.[12] 2. Instability Over Time: The dispersion may be flocculating or settling during the measurement process.[13]1. Standardize Dispersion Protocol: Use a consistent method (e.g., sonication time, stirring speed) for preparing samples. An ultrasonic time study can help find the optimal energy input.[12] 2. Measure Stability: Evaluate particle size or other metrics at different time points after dispersion to check for stability.

Data Presentation

Table 1: Effect of Reaction Time on Degree of Sulfonation (DS) and Ion Exchange Capacity (IEC)

This table illustrates the typical relationship between sulfonation time and the resulting properties of a polymer dispersant. As reaction time increases, both IEC and the calculated DS increase.

Reaction Time (hours)Ion Exchange Capacity (IEC) (meq/g)Calculated Degree of Sulfonation (DS) (%)
31.7855
62.0366
242.2777
48 (Theoretical)2.4486

Data synthesized from studies on sulfonated polybenzoxazine fibers.[4][5][6]

Table 2: Influence of Sulfonation Degree (SD) on Proton Conductivity

This table shows how increasing the sulfonation degree of a polymer (SPEEK) membrane enhances its proton conductivity, a property related to the mobility of ions which is fundamental to the electrostatic stabilization mechanism in dispersancy.

Polymer SystemSulfonation Degree (SD) (%)Max. Proton Conductivity (mS/cm⁻¹) at 80°C
SPEEK 50%-TiO₂50< 10 (approx.)
SPEEK 63%-TiO₂6337.08

Data from studies on sulfonated poly(ether ether ketone) membranes.[3]

Mandatory Visualizations

Workflow for Optimizing Sulfonation

G Figure 1. Experimental Workflow for Optimization sub Substrate Selection react Sulfonation Reaction (Vary Time, Temp, Conc.) sub->react wash Work-up & Purification (Wash, Dry) react->wash ds_char DS Characterization (Titration, FTIR, NMR) wash->ds_char perf_eval Dispersancy Evaluation (Particle Size, Zeta Potential) ds_char->perf_eval analyze Analyze Results (Correlate DS with Performance) perf_eval->analyze optimize Optimize Conditions analyze->optimize optimize->react Iterate optimize->perf_eval Refined Testing G Figure 2. Troubleshooting Guide for Common Sulfonation Issues p1 Problem: Low DS c1a Cause: Low Temp? p1->c1a c1b Cause: Short Time? p1->c1b p2 Problem: Insoluble Product c2a Cause: Too High DS? p2->c2a c2b Cause: Side Reactions? p2->c2b s1a Solution: Increase Temp c1a->s1a Yes s1b Solution: Extend Time c1b->s1b Yes s2a Solution: Reduce Time/Temp c2a->s2a Yes s2b Solution: Use Milder Conditions c2b->s2b Yes G Figure 3. Relationship Between Sulfonation and Dispersion cluster_cause Action cluster_effect Mechanism cluster_result Outcome sulf Sulfonation (-SO3H groups added) charge Increased Surface Charge (Electrostatic Repulsion) sulf->charge steric Steric Hindrance sulf->steric stable Stable Particle Dispersion charge->stable steric->stable

References

addressing inconsistencies in lignosulfonate composition from batch to batch

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lignosulfonates. Inconsistencies in lignosulfonate composition from batch to batch can significantly impact experimental reproducibility and product performance. This guide offers insights into the root causes of this variability and provides systematic approaches to characterize and manage these differences.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the performance of our formulation (e.g., emulsion stability, nanoparticle size) when using different batches of lignosulfonate. What could be the primary causes?

A1: Batch-to-batch variability in lignosulfonate performance is a common challenge stemming from its nature as a byproduct of the wood pulping industry. The primary causes for these inconsistencies can be attributed to:

  • Raw Material Source: The type of wood used (hardwood vs. softwood) significantly impacts the resulting lignosulfonate structure. Hardwood lignosulfonates generally have lower molecular weights than those from softwood.[1][2]

  • Pulping Process Parameters: Minor variations in the sulfite (B76179) pulping process, such as temperature, pressure, reaction time, and pH, can alter the molecular weight distribution and degree of sulfonation of the lignosulfonate.[1][3]

  • Purification and Fractionation Methods: The techniques used to purify and fractionate the lignosulfonate after pulping, such as ultrafiltration or dialysis, can lead to differences in the final product's purity, molecular weight range, and content of residual sugars and inorganic salts.[4]

Q2: How can we identify the specific compositional differences between two batches of lignosulfonate that are behaving differently in our experiments?

A2: A systematic analytical approach is necessary to pinpoint the compositional differences. We recommend a tiered characterization strategy:

  • Initial Screening: Start with fundamental analyses such as pH of a 10% solution, moisture content, and ash content. These can provide initial clues about gross differences between batches.

  • Molecular Weight Distribution: Employ Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI). A shift in the molecular weight distribution is a common cause of performance variation.

  • Functional Group Analysis: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) for a qualitative assessment of functional groups. For quantitative analysis of hydroxyl and carboxylic acid groups, ³¹P Nuclear Magnetic Resonance (NMR) is a powerful tool.[5]

  • Degree of Sulfonation: The sulfonate group content is critical for the solubility and functionality of lignosulfonates. This can be determined through elemental analysis (sulfur content) or titration methods.[4]

  • Purity Analysis: Assess the content of common impurities like reducing sugars and inorganic salts, which can affect performance.[6]

Q3: Our application is sensitive to the molecular weight of the lignosulfonate. How can we ensure more consistent results between batches?

A3: If your application is sensitive to molecular weight, you have a few options to improve consistency:

  • Fractionation: You can perform your own fractionation of the commercial lignosulfonate using techniques like ultrafiltration with membranes of specific molecular weight cut-offs or solvent precipitation. This will allow you to isolate a fraction with a narrower molecular weight distribution for your experiments.

  • Detailed Specification: Work with your supplier to obtain more detailed specifications for the lignosulfonate batches you purchase. Request certificates of analysis that include molecular weight distribution parameters (Mw, Mn, and PDI).

  • Pre-screening of Batches: Before using a new batch in a large-scale experiment, perform a small-scale screening test to confirm its performance matches that of previous batches.

Q4: We suspect that the degree of sulfonation is the critical parameter for our drug delivery system. How does this affect performance?

A4: The degree of sulfonation, which is the number of sulfonate groups per lignin (B12514952) monomer unit, is a crucial factor influencing the physicochemical properties of lignosulfonates.[4] A higher degree of sulfonation generally leads to:

  • Increased Water Solubility: This is a fundamental property for many applications.

  • Higher Charge Density: This can enhance electrostatic stabilization in colloidal systems.

  • Altered Hydrophobicity: The balance between the hydrophobic lignin backbone and the hydrophilic sulfonate groups dictates the amphiphilic nature of the molecule, which is critical for its performance as a stabilizer or emulsifier.[7][8]

Variations in the degree of sulfonation between batches can, therefore, lead to differences in drug solubility, nanoparticle stability, and emulsion characteristics.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshooting common issues related to lignosulfonate batch-to-batch inconsistency.

Problem: Inconsistent Emulsion/Suspension Stability

Logical Workflow for Troubleshooting Emulsion/Suspension Instability

A Inconsistent Emulsion/ Suspension Stability B Characterize Lignosulfonate Batches (New vs. Old) A->B C Analyze Molecular Weight Distribution (SEC/GPC) B->C D Determine Degree of Sulfonation B->D E Assess Purity (Sugars, Ash) B->E F Significant Difference in Mw/PDI? C->F G Significant Difference in Sulfonation? D->G H Significant Difference in Purity? E->H F->G No I Fractionate to Obtain Desired MW Range F->I Yes G->H No J Adjust Formulation (e.g., concentration) G->J Yes K Purify Lignosulfonate (e.g., Dialysis) H->K Yes L Contact Supplier for More Consistent Batch H->L No

Caption: Troubleshooting workflow for emulsion/suspension instability.

  • Initial Observation: A new batch of lignosulfonate results in a less stable emulsion or suspension compared to a previous, well-performing batch.

  • Comparative Characterization: Perform a side-by-side analysis of the problematic and reference batches.

    • Molecular Weight Distribution: A higher molecular weight or broader polydispersity in the new batch might lead to inefficient packing at interfaces, causing instability.[9]

    • Degree of Sulfonation: A lower degree of sulfonation could reduce electrostatic repulsion between droplets/particles, leading to aggregation.

    • Purity: Higher levels of impurities like sugars or salts can alter the ionic strength of the aqueous phase, affecting stability.[6]

  • Corrective Actions:

    • If molecular weight is the issue, consider fractionating the lignosulfonate to isolate a more suitable molecular weight range.

    • If the degree of sulfonation is different, you may need to adjust the lignosulfonate concentration in your formulation to compensate.

    • If impurities are high, purification via dialysis or ultrafiltration may be necessary.

    • In all cases, providing your supplier with your analytical data and performance results can help them provide a more consistent product in the future.

Problem: Variability in Nanoparticle Size and Stability

Signaling Pathway of Lignosulfonate Properties on Nanoparticle Characteristics

cluster_0 Lignosulfonate Properties cluster_1 Nanoparticle Characteristics A Molecular Weight (Mw, Mn, PDI) D Particle Size A->D F Polydispersity Index (PDI) A->F B Degree of Sulfonation E Zeta Potential B->E C Purity (Sugars, Salts) C->E G Colloidal Stability D->G E->G F->G

Caption: Influence of lignosulfonate properties on nanoparticle characteristics.

  • Initial Observation: Nanoparticles synthesized using a new batch of lignosulfonate exhibit a different size, polydispersity, or stability compared to previous batches.

  • Root Cause Analysis:

    • Molecular Weight: The molecular weight of lignosulfonate can influence the final nanoparticle size.[10] Higher molecular weight lignosulfonates may lead to larger nanoparticles due to steric effects. A broader molecular weight distribution can result in a higher polydispersity of the nanoparticles.

    • Degree of Sulfonation: The degree of sulfonation directly impacts the surface charge (zeta potential) of the nanoparticles. A lower degree of sulfonation can lead to a less negative zeta potential, reducing electrostatic repulsion and increasing the likelihood of aggregation.

    • Purity: Impurities can affect the ionic environment during nanoparticle formation, influencing both size and stability.

  • Troubleshooting Steps:

    • Characterize the molecular weight and degree of sulfonation of the problematic batch and compare it to a reference batch.

    • Measure the zeta potential of the nanoparticles. A value further from neutral (e.g., more negative than -30 mV) generally indicates better electrostatic stability.

    • If inconsistencies are confirmed, consider fractionation or purification of the lignosulfonate as described in the previous section.

Data Presentation

Table 1: Typical Compositional Variation in Commercial Lignosulfonates

ParameterHardwood LignosulfonateSoftwood LignosulfonateTypical Batch-to-Batch Variation
Weight-Average Molecular Weight (Mw, Da) 5,000 - 15,00020,000 - 70,000± 15-25%
Polydispersity Index (PDI) 2.5 - 4.53.0 - 7.0± 10-20%
Degree of Sulfonation (mmol/g) 0.8 - 1.51.2 - 2.0± 10-15%
Reducing Sugars (%) 5 - 151 - 8Can vary significantly
Ash Content (%) 4 - 102 - 8± 5-10%

Note: These are typical ranges and can vary depending on the specific manufacturer and process. Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Determination of Molecular Weight Distribution by Size Exclusion Chromatography (SEC)

Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of lignosulfonate samples.

Methodology:

  • Sample Preparation:

    • Accurately weigh 20 mg of the dried lignosulfonate sample into a 10 mL volumetric flask.

    • Dissolve the sample in the mobile phase (e.g., 0.1 M NaNO₃ with 0.02 M phosphate (B84403) buffer, pH 7.0).

    • Gently agitate until fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • SEC Conditions:

    • Column: A suitable aqueous SEC column set (e.g., Agilent PL aquagel-OH series or similar).

    • Mobile Phase: 0.1 M NaNO₃ with 0.02 M phosphate buffer, pH 7.0.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector: Refractive Index (RI) and/or UV detector at 280 nm.

    • Injection Volume: 100 µL.

  • Calibration:

    • Prepare a series of pullulan or polystyrene sulfonate standards of known molecular weights.

    • Run the standards under the same conditions as the samples.

    • Generate a calibration curve by plotting the logarithm of the molecular weight against the elution volume.

  • Data Analysis:

    • Integrate the chromatograms of the lignosulfonate samples.

    • Calculate Mw, Mn, and PDI using the calibration curve and appropriate chromatography software.

Protocol 2: Quantitative Analysis of Hydroxyl Groups by ³¹P NMR

Objective: To quantify the aliphatic, phenolic, and carboxylic acid hydroxyl groups in lignosulfonate.

Methodology:

  • Sample Preparation:

    • Dry the lignosulfonate sample under vacuum at 40°C overnight.

    • Accurately weigh approximately 30 mg of the dried sample into an NMR tube.

    • Add 500 µL of a solvent mixture of anhydrous pyridine (B92270) and deuterated chloroform (B151607) (1.6:1 v/v).

    • Add an internal standard solution (e.g., N-hydroxy-5-norbornene-2,3-dicarboximide).

    • Add a relaxation agent (e.g., chromium(III) acetylacetonate).

  • Derivatization:

  • NMR Analysis:

    • Acquire a quantitative ³¹P NMR spectrum using an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE).

    • Use a sufficient relaxation delay (e.g., 10 seconds) to ensure full relaxation of the phosphorus nuclei.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the derivatized aliphatic hydroxyls, different types of phenolic hydroxyls, and carboxylic acids, as well as the internal standard.

    • Calculate the concentration of each type of hydroxyl group relative to the known amount of the internal standard.

References

Technical Support Center: Enhancing the Thermal Stability of Lignosulfonic Acid for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for improving the thermal stability of lignosulfonic acid (LS). The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to improve the thermal stability of this compound?

A1: The primary methods to enhance the thermal stability of this compound for high-temperature applications include:

  • Chemical Modification: Converting the sulfonyl groups into more stable sulfonamide derivatives.[1][2][3][4]

  • Desulfonation: Removing a portion of the sulfonic acid groups, which can be thermally labile.

  • Cross-linking: Creating a more robust, thermally resistant network by cross-linking lignosulfonate molecules with agents like tannin and formaldehyde (B43269).[5]

Q2: What are the typical high-temperature applications for thermally stabilized this compound?

A2: Thermally stabilized this compound is valuable in several high-temperature applications, including:

  • Drilling Fluids: As a deflocculant and fluid loss control agent in high-temperature and high-pressure (HTHP) oil and gas drilling operations.

  • Refractory Materials: As a binder and plasticizer in the manufacturing of heat-resistant bricks and ceramics.[1][6]

  • Adhesives: In the formulation of wood adhesives that require durability at elevated temperatures.[5][7]

  • Dispersants: For dyes and pigments in high-temperature industrial processes.

Q3: How does converting this compound to lignosulfonamide improve its thermal stability?

A3: The sulfonic acid groups in this compound can act as catalysts for thermal degradation. By converting these groups to sulfonamides, the overall thermal stability of the molecule is significantly enhanced. The formation of the sulfonamide group can block the desulfonation process, which is a key step in the thermal degradation of lignosulfonates.[2][3][4]

Q4: What is the effect of desulfonation on the thermal properties of this compound?

A4: Desulfonation can improve the thermal stability of this compound by removing some of the thermally labile sulfonic acid groups. This leads to a higher onset decomposition temperature. However, it's a balance, as excessive desulfonation can alter other desired properties of the lignosulfonate.

Experimental Protocols and Data

This section provides detailed experimental protocols for the key methods of improving the thermal stability of this compound and presents quantitative data in structured tables.

Method 1: Chemical Modification via Lignosulfonamide Synthesis

This two-step process involves the conversion of this compound to lignosulfonyl chloride, followed by a reaction with an amine to form the more thermally stable lignosulfonamide.[2][3]

Experimental Protocol:

Step 1: Preparation of Lignosulfonyl Chloride

  • Dry sodium lignosulfonate at 90 °C under vacuum for 24 hours.

  • In a round-bottom flask, dissolve 44.6 g of the dried this compound in 630 cm³ of chloroform.

  • Submerge the flask in a cold water bath.

  • Slowly add 18.2 cm³ of chlorosulfonic acid, ensuring the temperature remains below 50 °C.

  • After the addition is complete, maintain the reaction temperature at 50 °C for 5 hours with continuous stirring.

  • Cool the mixture to room temperature.

  • Concentrate the solution using a rotary evaporator at 50 °C and 500 mBar to obtain the lignosulfonyl chloride sludge.

  • Dry the resulting sludge at 60 °C until a constant mass is achieved.

Step 2: Synthesis of Lignosulfonamide

  • In a separate flask, prepare a solution of 10 wt% sodium hydroxide (B78521) (20 cm³) and distilled water (80 cm³).

  • Add 10 g of dihexylamine (B85673) (DHA) to this solution and stir.

  • Add 20 g of the prepared lignosulfonyl chloride to the mixture.

  • Stir the contents vigorously for 5 minutes, then heat to 30 °C and continue stirring for an additional 15 minutes.

  • Cool the flask to room temperature, which should result in the formation of a solid product.

  • Filter the solid residue and wash it thoroughly first with distilled water, and then with hot water.

  • Dry the final lignosulfonamide product under ambient conditions.

Quantitative Data: Thermal Stability of Lignosulfonamide

MaterialT5% (°C)T20% (°C)Tmax (°C)Char Residue at 600°C (%) (in Air)
Sodium Lignosulfonate (ligS)104258490~50
This compound (ligH)115260485~25
Lignosulfonamide (ligH-HSO3Cl-DHA)219315495<20

T5%, T20%: Temperature at 5% and 20% weight loss, respectively. Tmax: Temperature of maximum degradation rate. Data synthesized from thermogravimetric analysis (TGA) results.[4]

Method 2: Desulfonation of this compound

This method involves the partial removal of sulfonic acid groups from the lignosulfonate structure.

Experimental Protocol:

  • Dissolve 50 g of sodium lignosulfonate and 4 g of NaOH in 500 mL of distilled water in a three-necked flask.

  • Place the flask in an oil bath and heat to 180 °C for 3 hours.

  • Cool the solution to 90 °C.

  • Slowly add 200 mL of 15% H₂SO₄ to the flask and stir at room temperature for 1.5 hours.

  • Collect the resulting precipitate by suction filtration.

  • Wash the product with distilled water.

  • Dry the desulfonated lignosulfonate (DLS) in a vacuum oven at 40 °C to a constant weight.

Quantitative Data: Thermal Stability of Desulfonated Lignosulfonate

MaterialTmax (°C)Char Residue at 600°C (%)
Lignosulfonate (LS)23862.72
Desulfonated Lignosulfonate (DLS)34042.13

Tmax: Temperature of maximum degradation rate. Data from thermogravimetric analysis (TGA) results.[8]

Method 3: Cross-linking with Tannin and Formaldehyde

This method enhances thermal stability by creating a cross-linked network between lignosulfonate and tannin molecules using formaldehyde as a cross-linking agent.

Experimental Protocol:

  • Prepare a solution of this compound.

  • On a hot plate at 105 °C, add 4 ml of formaldehyde to the this compound solution to initiate the cross-linking process.

  • Add tannin to the solution according to the desired weight ratio.

  • Continuously stir the solution for 2 hours at 105 °C.

  • Optionally, chelate with ferrous sulfate (B86663) heptahydrate for 30 minutes at the same temperature.

  • Dry the resulting tannin-lignosulfonate (TLS) solution in a vacuum oven at 60 °C.

Quantitative Data: Thermal Stability of Tannin-Cross-linked Lignosulfonate

MaterialPeak Degradation Temperature (°C)Weight Remaining at Peak Temperature (%)
Tannin-Lignosulfonate (TLS)294>60

Data from thermogravimetric analysis (TGA) results.

Troubleshooting Guides

Issue 1: Incomplete reaction during lignosulfonamide synthesis.

  • Symptom: The final product shows poor thermal stability improvement, and FTIR analysis indicates the presence of significant unreacted sulfonyl groups.

  • Possible Cause 1: Inadequate drying of the initial sodium lignosulfonate. Moisture can interfere with the chlorinating agent.

    • Solution: Ensure the sodium lignosulfonate is thoroughly dried under vacuum at 90-100 °C for at least 24 hours before use.

  • Possible Cause 2: The reaction temperature for the chlorination step was not maintained correctly.

    • Solution: Carefully monitor and control the temperature during the addition of chlorosulfonic acid, keeping it below 50 °C to prevent unwanted side reactions. Maintain the subsequent reaction at 50 °C for the full duration.

  • Possible Cause 3: Insufficient stirring during the amination step.

    • Solution: Use vigorous and continuous stirring when adding the lignosulfonyl chloride to the amine solution to ensure proper mixing and complete reaction.

Issue 2: Low yield of desulfonated lignosulfonate (DLS).

  • Symptom: The amount of precipitated DLS after acidification is lower than expected.

  • Possible Cause 1: Incomplete hydrolysis during the initial alkaline treatment.

    • Solution: Ensure the reaction is carried out at the specified temperature (180 °C) for the full duration (3 hours) to maximize the hydrolysis of sulfonate groups.

  • Possible Cause 2: The pH was not sufficiently lowered during the acidification step.

    • Solution: Check the pH after the addition of sulfuric acid to ensure it is low enough to precipitate the DLS. Add more acid if necessary.

Issue 3: Poor cross-linking efficiency with tannin and formaldehyde.

  • Symptom: The resulting tannin-lignosulfonate product shows minimal improvement in thermal stability.

  • Possible Cause 1: Incorrect reaction temperature.

    • Solution: Maintain the reaction temperature at 105 °C as specified to ensure the cross-linking reaction proceeds efficiently.

  • Possible Cause 2: Inappropriate ratio of lignosulfonate, tannin, and formaldehyde.

    • Solution: The ratio of reactants is crucial. Experiment with different weight ratios of tannin to lignosulfonate to optimize the cross-linking density and thermal stability.[9]

  • Possible Cause 3: Insufficient reaction time.

    • Solution: Ensure the reaction is allowed to proceed for the full 2 hours with continuous stirring to maximize the extent of cross-linking.

Visualizations

Experimental_Workflow_Lignosulfonamide cluster_step1 Step 1: Lignosulfonyl Chloride Synthesis cluster_step2 Step 2: Lignosulfonamide Synthesis LS Dried Sodium Lignosulfonate Reaction1 Reaction at 50°C for 5 hours LS->Reaction1 Solvent Chloroform Solvent->Reaction1 Reagent1 Chlorosulfonic Acid (<50°C) Reagent1->Reaction1 Evaporation1 Rotary Evaporation (50°C, 500 mBar) Reaction1->Evaporation1 Product1 Lignosulfonyl Chloride Evaporation1->Product1 Product1_input Lignosulfonyl Chloride Reaction2 Reaction at 30°C Product1_input->Reaction2 Amine_sol Dihexylamine in NaOH solution Amine_sol->Reaction2 Filtration Filtration and Washing Reaction2->Filtration Drying Drying Filtration->Drying Final_Product Lignosulfonamide Drying->Final_Product

Caption: Workflow for Lignosulfonamide Synthesis.

Desulfonation_Workflow LS_NaOH Sodium Lignosulfonate + NaOH in Water Hydrolysis Hydrolysis at 180°C for 3 hours LS_NaOH->Hydrolysis Cooling Cool to 90°C Hydrolysis->Cooling Acidification Add H₂SO₄ (Stir for 1.5 hours) Cooling->Acidification Filtration Filtration and Washing Acidification->Filtration Drying Vacuum Drying at 40°C Filtration->Drying DLS Desulfonated Lignosulfonate Drying->DLS

Caption: Workflow for Desulfonation of Lignosulfonate.

Crosslinking_Workflow LSA_sol This compound Solution Formaldehyde Add Formaldehyde LSA_sol->Formaldehyde Tannin Add Tannin Formaldehyde->Tannin Reaction Reaction at 105°C for 2 hours Tannin->Reaction Drying Vacuum Drying at 60°C Reaction->Drying TLS Tannin-Lignosulfonate Drying->TLS

Caption: Workflow for Cross-linking with Tannin.

References

Technical Support Center: GPC/SEC Analysis of Lignosulfonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) analysis of lignosulfonates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Q1: What is the recommended solvent for dissolving lignosulfonate samples?

Lignosulfonate samples should ideally be dissolved in the same solvent that will be used as the mobile phase for the GPC/SEC analysis.[1] For aqueous GPC/SEC, alkaline solutions are commonly used to ensure the solubility of these water-soluble polymers.[2][3][4] A typical solvent is 0.1 M sodium hydroxide (B78521) (NaOH).[2][3] It is crucial to ensure complete dissolution of the sample to obtain accurate results; gentle heating or allowing for extended dissolution time may be necessary.[1][4]

Q2: How should I prepare my lignosulfonate sample for injection?

After dissolving the lignosulfonate in the appropriate solvent, it is critical to filter the solution to remove any particulate matter that could block the column frit and cause high backpressure.[4][5][6] Use a syringe filter with a pore size of 0.2–0.45 µm.[5] The sample concentration should generally be in the range of 1-2 mg/mL, with higher concentrations for smaller polymers and lower concentrations for larger ones.[1]

Column Selection and Mobile Phase

Q3: What type of GPC/SEC column is suitable for lignosulfonate analysis?

For highly negatively charged macromolecules like lignosulfonates, columns designed for aqueous GPC/SEC of strong polyanions are recommended.[2][3][7] MCX columns, which are based on a sulfonated styrene-divinylbenzene copolymer, are a suitable choice.[7] It is important to select a column with a pore size appropriate for the expected molecular weight range of your lignosulfonate sample to avoid issues like partial peak exclusion.[2][4][6]

Q4: Why is salt added to the mobile phase for lignosulfonate analysis?

Lignosulfonates are polyelectrolytes, meaning they carry multiple charges.[8][9] In a low ionic strength mobile phase, electrostatic interactions between the lignosulfonate molecules and the column's stationary phase can occur, leading to inaccurate results.[8][9][10] Adding salt, such as sodium chloride (NaCl) or sodium nitrate (B79036) (NaNO3), to the mobile phase increases its ionic strength.[8][10][11] This helps to minimize electrostatic interactions and suppress polyelectrolyte effects, ensuring that separation occurs primarily based on the hydrodynamic volume of the molecules.[8][9][10]

Data Interpretation and Troubleshooting

Q5: My chromatogram shows a peak at a much higher molecular weight than expected. What could be the cause?

An unexpectedly high molecular weight reading is often a result of lignosulfonate aggregation in the solution.[4][12] Lignosulfonates have a tendency to self-associate and form aggregates, particularly in aqueous solutions.[12][13][14] This aggregation can be influenced by factors such as temperature, pH, and sample concentration.[12]

To mitigate aggregation, consider the following:

  • Mobile Phase Modification: Ensure the mobile phase has sufficient ionic strength to minimize intermolecular interactions.[8][10]

  • Sample Preparation: Prepare samples at a lower concentration if possible.[1]

  • Derivatization: In some cases, derivatization of the hydroxyl groups can reduce hydrogen bonding and minimize aggregation.[4]

Q6: The peaks in my chromatogram are broad or split. What are the potential causes?

Peak broadening or splitting can stem from several issues within the GPC/SEC system or the sample itself.[4][15] Common causes include:

  • Column Issues: A partially blocked column frit or a void in the column packing can lead to distorted peak shapes.[4][15]

  • Injection Problems: Incompatibility between the sample solvent and the mobile phase can cause peak splitting. It is always best to dissolve the sample in the mobile phase.[1][4]

  • System Dead Volume: Excessive tubing length or poorly connected fittings can increase the dead volume in the system, resulting in broader peaks.[4]

Q7: I'm observing high backpressure in my GPC system. How can I troubleshoot this?

High backpressure is a common problem in GPC and usually indicates a blockage in the system.[4][15] A systematic approach to identifying the source is recommended:

  • Isolate the Column: Disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column. If the high pressure persists, the issue is with the instrument (e.g., pump, injector, tubing).[4]

  • Address a Blocked Column: If the column is the source of the high pressure, it may be blocked by particulates from the sample or mobile phase. Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, the column frit may need to be replaced.[4]

Experimental Protocols & Data Presentation

Recommended Mobile Phase Compositions

Mobile Phase ComponentsConcentrationPurposeReference
Sodium Hydroxide (NaOH)0.1 MTo ensure lignosulfonate solubility.[2][3]
Sodium Chloride (NaCl)0.3 MTo suppress electrostatic interactions.[11]
Sodium Nitrate (NaNO3)0.2 MTo minimize polyelectrolyte effects.[8][10]

General Experimental Protocol for Lignosulfonate GPC/SEC Analysis

  • Mobile Phase Preparation: Prepare the chosen aqueous mobile phase, for instance, 0.1 M NaOH with 0.3 M NaCl.[2][11] Filter and degas the mobile phase before use.[4]

  • Sample Preparation: Accurately weigh and dissolve the lignosulfonate sample in the mobile phase to a final concentration of 1-2 mg/mL.[1] Allow sufficient time for complete dissolution. Filter the sample solution through a 0.2-0.45 µm syringe filter.[5]

  • GPC/SEC System Setup:

    • Pump: Set to an isocratic flow rate, typically around 1.0 mL/min.[3]

    • Column: Use a column suitable for aqueous GPC of polyanions, such as an MCX column set.[2][7]

    • Detector: A UV detector set at 254 nm is commonly used for lignosulfonates.[2]

  • Calibration: Calibrate the system using appropriate standards, such as polystyrenesulfonates.[16]

  • Injection: Inject the filtered lignosulfonate sample.

  • Data Analysis: Process the resulting chromatogram to determine the molecular weight distribution and averages.

Visualizations

GPC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis GPC/SEC Analysis cluster_data Data Processing A Prepare Mobile Phase B Dissolve Lignosulfonate A->B use as solvent C Filter Sample B->C D Inject Sample C->D E Separation on Column D->E F Detection (UV) E->F G Generate Chromatogram F->G H Calculate Molecular Weight G->H

GPC/SEC experimental workflow for lignosulfonate analysis.

Troubleshooting_Tree cluster_pressure High Backpressure cluster_peak Poor Peak Shape cluster_mw Inaccurate Molecular Weight Start Problem Encountered P1 Isolate Column Start->P1 PK1 Broad or Split Peaks? Start->PK1 MW1 MW Higher Than Expected? Start->MW1 P2 Pressure Normal? P1->P2 P3 Check Instrument (Pump, Injector) P2->P3 No P4 Backflush or Replace Frit P2->P4 Yes PK2 Check for Column Void/Blockage PK1->PK2 PK3 Ensure Sample Solvent Matches Mobile Phase PK1->PK3 MW2 Check for Sample Aggregation MW1->MW2 MW3 Increase Mobile Phase Ionic Strength MW2->MW3

Troubleshooting decision tree for common GPC/SEC issues.

Polyelectrolyte_Effects cluster_no_salt Without Added Salt (Low Ionic Strength) cluster_with_salt With Added Salt (High Ionic Strength) A1 LS- Col1 Column Stationary Phase A1->Col1 Electrostatic Repulsion/Attraction A2 LS- A2->Col1 A3 LS- A3->Col1 Result1 Inaccurate Separation Result2 Accurate Separation B1 LS- Col2 Column Stationary Phase B1->Col2 Size-Based Separation B2 LS- B2->Col2 B3 LS- B3->Col2 S1 S2 S3 S4 S5 S6

Suppression of polyelectrolyte effects with salt addition.

References

interference of functional groups in lignosulfonate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lignosulfonate analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to functional group interference during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during lignosulfonate analysis.

Issue 1: Inaccurate quantification of lignosulfonates using UV-Vis spectroscopy at 280 nm.

  • Question: My lignosulfonate concentrations, determined by UV-Vis spectroscopy at 280 nm, are unexpectedly high and inconsistent. What could be the cause and how can I fix it?

  • Answer: This issue is often caused by interference from other UV-absorbing molecules present in the sample.

    • Cause 1: Carbohydrate Degradation Products: Sugars and other low molecular weight compounds present as impurities can degrade during sample processing (e.g., acid pretreatment) and polymerize, forming products that also absorb UV light in the same region as lignosulfonates.[1][2][3]

    • Solution: It is crucial to implement a sample preparation step to remove these interfering substances.[1] Purification methods such as ultrafiltration or dialysis can effectively separate lignosulfonates from smaller carbohydrate-derived impurities.[4]

    • Cause 2: Presence of other Aromatic Compounds: Other aromatic compounds from the pulping process or additives can also contribute to the absorbance at 280 nm, leading to an overestimation of the lignosulfonate concentration.

    • Solution: A baseline correction using a suitable blank that contains all components of the sample matrix except for the lignosulfonate can help to mitigate this interference. Additionally, consider using analytical techniques with higher selectivity, such as High-Performance Size-Exclusion Chromatography (HP-SEC) with a UV detector, which separates molecules based on size before quantification.[5]

Issue 2: Poor solubility of lignosulfonate samples in organic solvents for NMR analysis.

  • Question: I am having trouble dissolving my lignosulfonate sample in the organic solvents required for ³¹P NMR analysis. Why is this happening and what can I do?

  • Answer: The poor solubility of lignosulfonates in common organic solvents is a known challenge, primarily due to the presence of highly polar sulfonic acid groups.[6]

    • Cause: The strong polarity of the sulfonic acid groups makes lignosulfonates highly soluble in water but poorly soluble in organic solvents like chloroform (B151607) and pyridine, which are often used for derivatization and NMR analysis.[6]

    • Solution 1: Use of a Co-solvent System: A mixture of solvents can improve solubility. A validated system for ³¹P NMR of lignosulfonates uses a combination of N,N-dimethylformamide (DMF) and pyridine.[7]

    • Solution 2: Addition of an Ionic Liquid: For particularly difficult-to-dissolve samples, such as chemically modified lignosulfonates, the addition of an ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) chloride ([emim]Cl) to the DMF/pyridine solvent system has been shown to achieve complete dissolution.[7]

Issue 3: Overlapping peaks and inaccurate quantification in FTIR analysis of lignosulfonate-humate mixtures.

  • Question: When analyzing lignosulfonate in a mixture with humic substances using FTIR, I observe overlapping spectral bands, making quantification difficult. How can I resolve this?

  • Answer: Humic substances have functional groups that produce FTIR absorption bands that overlap with those of lignosulfonates, particularly in the mid-IR region.[1][8]

    • Cause: Both lignosulfonates and humic substances contain carboxylates and other functional groups that absorb in similar regions of the infrared spectrum.[1][8] Additionally, silicate (B1173343) impurities can interfere with the analysis.[1][8]

    • Solution 1: Centrifugation: To remove interfering silicate impurities, it is recommended to centrifuge the prepared aqueous solutions before analysis.[1][8]

    • Solution 2: Use of Specific, Non-Overlapping Bands: Instead of relying on broad, overlapping regions, quantification can be achieved by using specific absorption bands that are more characteristic of lignosulfonates. For lignosulfonate quantification in the presence of humates, the bands at 1093 and 1042 cm⁻¹ are particularly useful.[1][8] For simultaneous quantification of humates, the bands at 1570 and 1383 cm⁻¹ (corresponding to carboxylates) can be utilized.[1][8]

Issue 4: Inaccurate determination of sulfonic acid groups by titration.

  • Question: My potentiometric or conductometric titration results for sulfonic acid group content seem inaccurate. What functional groups could be interfering?

  • Answer: The presence of other acidic functional groups, particularly carboxylic acid groups, is a common source of interference in the titration of sulfonic acid groups in lignosulfonates.[9][10][11]

    • Cause: Carboxylic acid groups, which are also present in the lignosulfonate structure, can be titrated along with the sulfonic acid groups, leading to an overestimation of the sulfonic acid content.[9][10][11] The pKa values of these groups can be close enough to make distinct titration endpoints difficult to resolve.

    • Solution 1: Derivative Titration Plots: Analyzing the first or second derivative of the titration curve can help to better distinguish the equivalence points for the different acidic groups.

    • Solution 2: Alternative Analytical Methods: Consider using a method that is more specific for sulfonic acid groups. Headspace gas chromatography (HS-GC) after treatment with phosphoric acid to release SO₂ is a more selective method for quantifying sulfonic acid groups and is less prone to interference from carboxylic acids.[9][10][11] Elemental analysis for sulfur content can also provide an alternative measure of the degree of sulfonation.[12]

Frequently Asked Questions (FAQs)

Q1: How does pH affect the analysis of lignosulfonates?

A1: The pH of the solution has a significant impact on the analysis of lignosulfonates because it influences the ionization state of key functional groups, namely phenolic hydroxyl and carboxylic acid groups.[13][14]

  • Carboxylic Acid Groups: These groups typically ionize at a pH of 3-4.[13][14]

  • Phenolic Hydroxyl Groups: These groups are generally ionized at a pH around 9-10.[13]

The degree of ionization affects the overall charge and conformation of the lignosulfonate macromolecules in solution, which can influence their behavior in techniques like size-exclusion chromatography and their surface activity.[13][15] For example, at a pH below 3, both phenolic and carboxylic acid groups are mostly undissociated, which can lead to lignosulfonate precipitation, especially if the ratio of sulfonic to carboxylic acid groups is low.[5][14][16] Therefore, controlling the pH is crucial for maintaining sample integrity and achieving reproducible analytical results.

Q2: What are the main functional groups in lignosulfonates that I should be aware of during analysis?

A2: The key functional groups that define the chemical properties of lignosulfonates and can interfere with analysis are:

  • Sulfonic Acid Groups: Introduced during the sulfite (B76179) pulping process, these groups are strong acids and are responsible for the water solubility of lignosulfonates.[5][6] Their high polarity can, however, cause solubility issues in organic solvents.[6]

  • Phenolic Hydroxyl Groups: These aromatic hydroxyl groups are important for the reactivity of lignin (B12514952).[17] Their ionization is pH-dependent, which can affect spectroscopic and chromatographic analyses.[13]

  • Carboxylic Acid Groups: These groups can be present from the original wood or introduced during processing.[5] They are acidic and can interfere with the quantification of sulfonic acid groups.[9][10][11]

  • Aliphatic Hydroxyl Groups: These are also part of the lignin side-chain structure.[6]

  • Methoxyl Groups: These are characteristic of the aromatic rings in lignin.[18]

Q3: Can I use ³¹P NMR to quantify all types of hydroxyl groups in lignosulfonates?

A3: Yes, ³¹P NMR spectroscopy is considered one of the most accurate methods for the quantitative determination of total aliphatic, aromatic (phenolic), and carboxylic hydroxyl groups in lignin and its derivatives, including lignosulfonates.[6] However, the analysis requires a derivatization step, typically phosphitylation with a reagent like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane.[7] The main challenge, as addressed in the troubleshooting guide, is ensuring the complete solubility of the lignosulfonate sample in the NMR solvent system to obtain accurate and quantitative results.[6][7]

Q4: What is the best method for determining the molecular weight distribution of lignosulfonates?

A4: High-Performance Size-Exclusion Chromatography (HP-SEC) is the most established and widely used technique for determining the molecular weight distribution of lignosulfonates.[5] It separates the polymer molecules based on their hydrodynamic volume in solution. For accurate molecular weight determination, it is often coupled with multiple detectors, such as a multi-angle laser light scattering (MALS) detector and a refractive index (RI) detector, in addition to a UV detector.[18] This setup avoids issues related to the use of unrepresentative calibration standards.[19]

Quantitative Data Summary

The following tables summarize quantitative data related to lignosulfonate analysis, providing a reference for expected values and detection limits.

Table 1: FTIR Bands for Quantification of Lignosulfonates and Humates in Mixtures

AnalyteWavenumber (cm⁻¹)AssignmentLimit of Detection (g/L)Notes
Lignosulfonate1266, 1192, 1093, 1042S=O and C-O stretching0.4 - 2Bands at 1093 and 1042 cm⁻¹ are recommended for quantification in the presence of humates with an error up to 5%.[1][8]
Humate1570, 1383Carboxylates-Allows for simultaneous quantification with an error up to 10%.[1][8]

Table 2: Detection Limits for Sulfonic Acid Group Determination by Headspace GC

ParameterValueUnitNotes
Limit of Detection (LOD)0.88µmol of SO₃HThis method is highly specific and has a higher sample throughput compared to conductometric titration.[10][11]
Limit of Quantification (LOQ)3.78µmol of SO₃H[10][11]

Experimental Protocols

Protocol 1: Quantification of Lignosulfonates in a Humate Mixture using ATR-FTIR

This protocol is adapted from methodologies for quantifying lignosulfonates in the presence of interfering humic substances.[1][8]

  • Sample Preparation:

    • Prepare aqueous solutions of your lignosulfonate-humate mixture.

    • To remove interfering silicate impurities, centrifuge the solutions at 4000 rpm for at least 30 minutes.

    • Collect the supernatant for analysis.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Record a background spectrum using deionized water.

  • Data Acquisition:

    • Place an aliquot of the supernatant on the ATR crystal.

    • Record the infrared spectrum in the mid-IR region (e.g., 4000-700 cm⁻¹).

  • Quantification:

    • For lignosulfonate concentration, use the absorbance values at the characteristic bands of 1093 cm⁻¹ and 1042 cm⁻¹.

    • For simultaneous humate concentration, use the absorbance values at 1570 cm⁻¹ and 1383 cm⁻¹.

    • Create calibration curves using standards of known concentrations of lignosulfonate and humate to determine the concentration in your unknown sample.

Protocol 2: Determination of Sulfonic Acid Groups by Headspace Gas Chromatography (HS-GC)

This protocol provides a method for the specific quantification of sulfonic acid groups, minimizing interference from carboxylic acids.[9][10]

  • Sample Preparation:

    • Accurately weigh a small amount of the lignosulfonate sample (typically 1-5 mg) into a headspace vial.

    • Add a precise volume of concentrated phosphoric acid (H₃PO₄) to the vial.

  • Reaction:

    • Seal the vial immediately.

    • Heat the vial in the headspace autosampler's oven at a specified temperature and time to facilitate the quantitative cleavage of sulfonic acid groups to sulfur dioxide (SO₂).

  • HS-GC Analysis:

    • The headspace gas, containing the released SO₂, is automatically injected into the gas chromatograph.

    • Use a suitable column for the separation of SO₂ from other volatile components.

    • A thermal conductivity detector (TCD) or a mass spectrometer (MS) can be used for detection and quantification of SO₂.

  • Calibration and Calculation:

    • Prepare a calibration curve by analyzing known amounts of a sulfite standard (e.g., sodium sulfite) under the same conditions.

    • Calculate the amount of sulfonic acid groups in the lignosulfonate sample based on the amount of SO₂ detected and the calibration curve.

Visualizations

The following diagrams illustrate key relationships and workflows in lignosulfonate analysis.

Interference_Pathway LS_Sample Lignosulfonate Sample (Complex Mixture) UV_Vis UV-Vis Analysis (280 nm) LS_Sample->UV_Vis FTIR FTIR Analysis LS_Sample->FTIR Titration Titration Analysis LS_Sample->Titration NMR 31P NMR Analysis LS_Sample->NMR Overestimation Inaccurate High Reading UV_Vis->Overestimation Peak_Overlap Spectral Overlap FTIR->Peak_Overlap Endpoint_Masking Masked Endpoint Titration->Endpoint_Masking Poor_Solubility Poor Solubility NMR->Poor_Solubility Carbs Carbohydrates & Degradation Products Carbs->UV_Vis Interferes Humates Humic Substances Humates->FTIR Interferes Carboxylics Carboxylic Acids Carboxylics->Titration Interferes Sulfonics Sulfonic Acid Groups (High Polarity) Sulfonics->NMR Causes

Caption: Common interferences in lignosulfonate analysis methods.

Troubleshooting_Workflow_FTIR Start Start: Inaccurate FTIR Quantification Check_Impurities Is the sample a mixture with humates or contains silicates? Start->Check_Impurities Centrifuge Action: Centrifuge sample to remove silicate impurities Check_Impurities->Centrifuge Yes Select_Bands Action: Use specific bands for quantification (e.g., 1093 & 1042 cm-1 for LS) Check_Impurities->Select_Bands No Centrifuge->Select_Bands Recalibrate Recalibrate with purified standards and re-analyze Select_Bands->Recalibrate End End: Accurate Quantification Recalibrate->End

Caption: Troubleshooting workflow for FTIR analysis of lignosulfonates.

References

Technical Support Center: Enhancing the Catalytic Activity of Lignosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the catalytic activity of lignosulfonic acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue ID Problem Potential Causes Diagnostic Steps Proposed Solutions
LSA-Cat-01 Low Catalytic Activity of Newly Synthesized Catalyst - Incomplete sulfonation- Insufficient number of active sites- Blockage of pores1. Determine Sulfonic Acid Group Density: Use acid-base titration to quantify the -SO₃H groups.[1][2]2. Characterize Surface Area: Perform BET analysis to check for pore blocking.3. FTIR Analysis: Confirm the presence of sulfonic acid groups on the catalyst surface.[3]- Optimize Sulfonation: Increase reaction time, temperature, or concentration of the sulfonating agent (e.g., H₂SO₄).[4][5]- Purification: Wash the catalyst thoroughly to remove any residues blocking the active sites.
LSA-Cat-02 Gradual Decrease in Catalyst Performance Over Multiple Cycles - Catalyst Poisoning: Basic compounds in the feedstock neutralizing acid sites.[6][7][8]- Coking: Deposition of carbonaceous materials on the catalyst surface.[7][8]- Leaching: Loss of active sulfonic acid groups into the reaction medium.[6]1. Analyze Feedstock: Check for impurities like basic nitrogenous compounds.[6]2. TGA Analysis of Used Catalyst: Identify the presence of coke deposits.3. Analyze Reaction Filtrate: Test for the presence of leached sulfonic acid groups.- Feedstock Purification: Remove contaminants before the reaction.[6]- Catalyst Regeneration: Perform acid washing to remove poisons or controlled oxidation to burn off coke.[6][7]- Improve Catalyst Stability: Increase the hydrophobicity of the catalyst to minimize leaching in aqueous media.[6]
LSA-Cat-03 Sudden and Significant Drop in Catalytic Activity - Thermal Degradation: High reaction temperatures causing decomposition of sulfonic acid groups or structural collapse of the support.[6][8]- Mechanical Degradation: Physical breakdown of the catalyst particles.1. TGA/DSC Analysis: Determine the thermal stability range of the catalyst.2. SEM Analysis: Examine the physical morphology of the fresh and used catalyst for signs of degradation.- Optimize Reaction Temperature: Operate well below the decomposition temperature identified by TGA.[6]- Use a More Stable Support: If using a composite catalyst, ensure the support material is thermally stable.- Modify Reactor Agitation: Reduce mechanical stress on the catalyst particles.
LSA-Cat-04 Poor Product Selectivity - Presence of Multiple Acidic Sites: Besides sulfonic acid groups, other acidic groups like carboxylic and phenolic hydroxyls may be present, leading to side reactions.[2]- Reaction Conditions: Temperature and pressure may favor side reactions.1. Total Acidity Measurement: Titrate with a strong base to determine the total acid density and compare it with the sulfonic acid density.[2][5]2. Systematic Variation of Reaction Conditions: Run experiments at different temperatures and pressures to map out selectivity.- Catalyst Modification: Selectively neutralize or remove weaker acidic groups if they are interfering.- Optimize Reaction Conditions: Adjust temperature, pressure, and reaction time to favor the desired product formation.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Catalyst Performance Issue issue_type Identify Issue Type start->issue_type low_initial_activity Low Initial Activity (LSA-Cat-01) issue_type->low_initial_activity New Catalyst gradual_decline Gradual Decline (LSA-Cat-02) issue_type->gradual_decline Reused Catalyst sudden_drop Sudden Drop (LSA-Cat-03) issue_type->sudden_drop High Temp. poor_selectivity Poor Selectivity (LSA-Cat-04) issue_type->poor_selectivity Side Products diag_low_activity Diagnose: - Titration for -SO3H - BET for surface area - FTIR for functional groups low_initial_activity->diag_low_activity diag_gradual_decline Diagnose: - Feedstock analysis - TGA of used catalyst - Analyze filtrate for leaching gradual_decline->diag_gradual_decline diag_sudden_drop Diagnose: - TGA/DSC for thermal stability - SEM for morphology sudden_drop->diag_sudden_drop diag_poor_selectivity Diagnose: - Total acidity measurement - Vary reaction conditions poor_selectivity->diag_poor_selectivity sol_low_activity Solution: - Optimize sulfonation - Purify catalyst diag_low_activity->sol_low_activity sol_gradual_decline Solution: - Purify feedstock - Regenerate catalyst - Improve catalyst stability diag_gradual_decline->sol_gradual_decline sol_sudden_drop Solution: - Optimize reaction temp. - Use stable support - Adjust agitation diag_sudden_drop->sol_sudden_drop sol_poor_selectivity Solution: - Modify catalyst - Optimize reaction conditions diag_poor_selectivity->sol_poor_selectivity

Caption: Troubleshooting workflow for this compound catalyst issues.

Frequently Asked Questions (FAQs)

1. What are the main strategies to enhance the catalytic activity of this compound?

The primary strategies include:

  • Increasing the number of sulfonic acid sites: This can be achieved through direct sulfonation with agents like sulfuric acid.[3][4]

  • Carbonization followed by sulfonation: This method creates a stable carbon support with a high surface area, onto which sulfonic acid groups are introduced.[1]

  • Immobilization: Supporting this compound on a solid carrier can improve its stability and ease of separation.

  • Chemical Modification: Introducing other functional groups or modifying the lignin (B12514952) backbone can alter its catalytic properties.[9]

2. How can I determine the success of my catalyst modification?

Several characterization techniques are crucial:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups, especially the S=O and C-S bonds of the sulfonic acid groups.[3]

  • Acid-Base Titration: To quantify the density of accessible sulfonic acid (-SO₃H) groups and the total acid density.[1][2][5]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and structure of the catalyst.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified catalyst.[6]

  • Elemental Analysis: To determine the sulfur content, which is correlated with the sulfonic acid group density.[2]

3. What is catalyst leaching and how can it be minimized?

Catalyst leaching is the loss of active sulfonic acid groups from the catalyst into the reaction mixture.[6] This reduces the catalyst's reusability and can contaminate the product. To minimize leaching:

  • Covalent Bonding: Ensure the sulfonic acid groups are covalently bonded to a stable support.

  • Hydrophobicity: Increase the hydrophobicity of the catalyst surface to reduce interaction with polar solvents like water, which can promote leaching.[6]

  • Control Temperature: Higher temperatures can accelerate the cleavage of bonds holding the sulfonic groups.[6]

4. Can a deactivated this compound catalyst be regenerated?

Yes, in many cases, regeneration is possible. The method depends on the cause of deactivation:

  • For Poisoning: Washing the catalyst with a dilute acid solution can often restore activity by removing basic poisons.[6]

  • For Coking: A controlled thermal treatment in the presence of air or oxygen can burn off the carbon deposits.

  • For Fouling: Washing with an appropriate solvent can remove adsorbed impurities.[6]

5. How does the source of lignosulfonate affect its potential as a catalyst?

The properties of lignosulfonate can vary significantly depending on the wood source (hardwood vs. softwood) and the pulping process used.[10] These variations can influence the molecular weight, degree of sulfonation, and presence of impurities, all of which can impact the final catalytic activity after modification.

Quantitative Data Summary

The following tables summarize key performance metrics for various modified this compound catalysts based on data from cited research.

Table 1: Acidic Properties of Modified this compound Catalysts

Catalyst DescriptionModification Method-SO₃H Density (mmol/g)Total Acidity (mmol/g)Reference
Sulfonated Carbon from LignosulfonateCarbonization & Sulfonation1.244.60[1]
Sulfonated Carbon from Glycerol (for comparison)Carbonization & Sulfonation1.244.86[1]
Sulfonated Biochar (4h sulfonation)Pyrolysis & SulfonationNot specified4.20[5]
This compound (LSA)Ion Exchange1.88Not specified[11]
Coffee Husk-derived Catalyst (400°C carbonization)Carbonization & Sulfonation1.243.88[2]

Experimental Protocols

Protocol 1: Preparation of a Sulfonated Carbon Catalyst from Lignosulfonate

This protocol is adapted from the procedure described for preparing a stable solid acid catalyst.[1]

Materials:

  • Sodium Lignosulfonate

  • Concentrated Sulfuric Acid (96%)

  • Deionized Water

Procedure:

  • Carbonization/Sulfonation: Place 20 g of sodium lignosulfonate in a flask. Carefully add 150 g of concentrated sulfuric acid.

  • Heat the mixture to 150-175°C and maintain this temperature for 30 minutes.

  • Allow the mixture to cool to room temperature.

  • Washing: Carefully add the black solid product to a large volume of boiling deionized water and stir.

  • Filter the hot suspension to collect the solid material.

  • Continue washing the solid with hot deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove any unreacted sulfuric acid.

  • Drying: Dry the resulting black solid in an oven at 110°C for 12 hours. The sulfonated carbon catalyst is now ready for characterization and use.

Experimental Workflow for Catalyst Synthesis

CatalystSynthesis cluster_sulfonation Protocol 1: Sulfonated Carbon Catalyst cluster_carbonization Alternative: Two-Step Carbonization s1 Mix Lignosulfonate and Conc. H₂SO₄ s2 Heat at 150-175°C (Carbonization & Sulfonation) s1->s2 s3 Cool to Room Temperature s2->s3 s4 Wash with Hot Deionized Water until pH is neutral s3->s4 s5 Dry at 110°C s4->s5 s6 Final Catalyst s5->s6 c1 Pre-oxidize Lignosulfonate Fiber c2 First Stage Carbonization: Heat to 400°C c1->c2 c3 Second Stage Carbonization: Heat to 400-700°C c2->c3 c4 Physical Activation (e.g., with CO₂) c3->c4 c5 Sulfonation Step (if not done prior) c4->c5 c6 Final Activated Catalyst c5->c6

References

Lignosulfonate Solution Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for lignosulfonate solution stability. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing lignosulfonates in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address the precipitation of lignosulfonates in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of lignosulfonate precipitation in aqueous solutions?

A1: Lignosulfonate precipitation is typically triggered by changes in the solution that reduce its solubility. The main causes include:

  • pH Reduction: Lowering the pH of the solution, particularly to 3 or below, protonates the phenolic and carboxylic acid groups on the lignosulfonate molecule. This reduces the overall negative charge and electrostatic repulsion between molecules, leading to aggregation and precipitation.[1][2][3]

  • Addition of Electrolytes (Salting Out): The introduction of salts can shield the anionic charges of the sulfonate groups, reducing electrostatic repulsion and promoting aggregation.[1][2][4] This effect is more pronounced with multivalent cations (e.g., Ca²⁺, Al³⁺) and follows the Hofmeister series.[4][5]

  • Addition of Non-Solvents: Many organic solvents that are miscible with water, such as certain alcohols, act as poor solvents for lignosulfonates. Adding them to an aqueous lignosulfonate solution can lower the overall dielectric constant, reduce the dissociation of anionic groups, and cause precipitation.[1][3][4]

  • Temperature Increase: An increase in temperature can enhance hydrophobic interactions between lignosulfonate molecules, leading to aggregation.[1][6][7] Studies have shown that some lignosulfonates can aggregate at temperatures of 38°C and above.[1][4]

Q2: How does the molecular weight of lignosulfonate affect its solubility and precipitation?

A2: The molecular weight of lignosulfonates can have a complex influence on their solubility. Generally, lignosulfonates with lower molecular weights tend to have better water solubility.[8] However, reports can be contradictory. Some studies suggest that lower molecular weight lignosulfonates are more effective at reducing interfacial tension, while others indicate that higher molecular weight fractions have a stronger effect on surface tension.[2][3] Lignosulfonates with a higher molecular weight may also have a lower degree of sulfonation, which can decrease their water solubility.[4]

Q3: What is the role of the degree of sulfonation in preventing precipitation?

A3: The degree of sulfonation, which refers to the number of sulfonate groups (-SO₃⁻) on the lignosulfonate molecule, is a critical factor for its water solubility. A higher degree of sulfonation generally leads to improved water solubility and stability in solution.[8] The highly polar and ionizable sulfonate groups are responsible for the water-soluble nature of lignosulfonates.[8] A low ratio of sulfonic to carboxylic acid groups can lead to precipitation at low pH.[1][2][3]

Q4: Can the type of counterion (e.g., sodium, calcium, magnesium) influence lignosulfonate precipitation?

A4: Yes, the counterion associated with the sulfonate groups can affect the physicochemical properties of lignosulfonates, including their solubility and conformation in solution.[9] For instance, magnesium lignosulfonate can be precipitated from solution by the addition of alkali to a high pH (around 13).[10] The choice of counterion can also influence the interaction with other electrolytes in the solution.

Q5: At what concentration do lignosulfonates start to aggregate, and how does this relate to precipitation?

A5: Lignosulfonates can start to self-associate into aggregates at a certain concentration known as the Critical Aggregation Concentration (CAC). Reported CAC values for lignosulfonates vary widely, from as low as 0.05 g/L to as high as 24.8 g/L, depending on the specific lignosulfonate and the measurement technique used.[1] Aggregation is a precursor to precipitation. Factors that promote aggregation, such as increased concentration, addition of salt, pH reduction, and increased temperature, can eventually lead to precipitation if the aggregates become large enough and lose their colloidal stability.[1][3]

Troubleshooting Guide: Preventing Lignosulfonate Precipitation

If you are experiencing lignosulfonate precipitation in your experiments, follow this troubleshooting guide to identify the potential cause and implement a solution.

Troubleshooting_Workflow start Start: Lignosulfonate Precipitation Observed check_ph 1. Check Solution pH start->check_ph ph_low Is pH < 4? check_ph->ph_low adjust_ph Action: Increase pH to > 4 (e.g., with dilute NaOH) ph_low->adjust_ph Yes check_electrolytes 2. Check for Added Electrolytes (Salts) ph_low->check_electrolytes No end End: Precipitation Resolved adjust_ph->end electrolytes_present Are multivalent cations or high salt concentrations present? check_electrolytes->electrolytes_present reduce_electrolytes Action: Reduce electrolyte concentration, use monovalent salts, or add a chelating agent. electrolytes_present->reduce_electrolytes Yes check_solvent 3. Check for Organic Solvents electrolytes_present->check_solvent No reduce_electrolytes->end solvent_present Is a water-miscible organic solvent present? check_solvent->solvent_present reduce_solvent Action: Reduce the concentration of the organic solvent. solvent_present->reduce_solvent Yes check_temp 4. Check Temperature solvent_present->check_temp No reduce_solvent->end temp_high Is the temperature elevated (e.g., > 38°C)? check_temp->temp_high reduce_temp Action: Lower the solution temperature. temp_high->reduce_temp Yes consider_ls 5. Consider Lignosulfonate Properties temp_high->consider_ls No reduce_temp->end further_action Action: Use a lower molecular weight or higher sulfonation degree lignosulfonate. consider_ls->further_action further_action->end

Caption: Troubleshooting workflow for lignosulfonate precipitation.

Visualizing Precipitation Mechanisms

The following diagrams illustrate the key chemical principles underlying lignosulfonate precipitation.

pH_Effect cluster_low_ph Low pH (e.g., < 3) cluster_high_ph High pH (e.g., > 4) LS_low_pH Lignosulfonate (Protonated Groups: -COOH, -OH) Aggregation_low Aggregation & Precipitation LS_low_pH->Aggregation_low Reduced electrostatic repulsion LS_high_pH Lignosulfonate (Ionized Groups: -COO⁻, -O⁻, -SO₃⁻) Stable_Solution Stable Solution LS_high_pH->Stable_Solution High electrostatic repulsion

Caption: Effect of pH on lignosulfonate ionization and stability.

Salting_Out LS_ion Negatively Charged Lignosulfonate (-SO₃⁻) Shielding Charge Shielding LS_ion->Shielding Cations Added Cations (e.g., Na⁺, Ca²⁺) Cations->Shielding Reduced_Repulsion Reduced Electrostatic Repulsion Shielding->Reduced_Repulsion Aggregation Aggregation & Precipitation Reduced_Repulsion->Aggregation

Caption: Mechanism of lignosulfonate "salting out" by electrolytes.

Quantitative Data Summary

The following tables provide quantitative data on factors influencing lignosulfonate precipitation.

Table 1: pH Effects on Lignosulfonate Functional Groups

Functional GrouppKa RangeState at Low pH (<3)State at High pH (>10)
Sulfonic Acid (-SO₃H)~2Mostly DissociatedFully Dissociated
Carboxylic Acid (-COOH)~3-4Mostly UndissociatedFully Dissociated
Phenolic Hydroxyl (-OH)~9-10UndissociatedMostly Dissociated
Data compiled from multiple sources.[1][3][6][11]

Table 2: Critical Aggregation Concentration (CAC) of Lignosulfonates

Lignosulfonate Type/SourceCAC Range (g/L)Measurement Technique
Various0.15 - 0.24Fluorescence Spectrometry
Various0.05Fluorescence Spectrometry
Various100 - 190Surface Tension
Various24.8Surface Tension
Various0.38UV-Spectrometry
Note: CAC values can vary significantly based on the lignosulfonate's origin, purity, and the method of measurement.[1]

Table 3: Effect of CaCl₂ on Lignosulfonate Precipitation

Lignosulfonate Sample (by relative hydrophobicity)% Precipitated at 100 mM CaCl₂% Precipitated at 300 mM CaCl₂
LS-1 (Low)< 5%< 10%
LS-2 (Low)< 5%< 10%
LS-3 (Low)< 5%< 10%
LS-4 (Medium)10 - 30%> 50%
LS-5 (Medium)10 - 30%> 60%
LS-6 (High)> 30%> 80%
LS-7 (High)> 40%> 80%
Data adapted from Ruwoldt et al. (2020).[5] The study used a 5 g/L lignosulfonate solution.

Experimental Protocols

Protocol 1: Determination of Lignosulfonate Salt Tolerance

This protocol is adapted from the method described by Ruwoldt et al. (2020) to assess the precipitation of lignosulfonates in the presence of electrolytes.[12]

Objective: To quantify the amount of lignosulfonate that precipitates from a solution upon the addition of a salt.

Materials:

  • Lignosulfonate stock solution (e.g., 10 g/L in deionized water)

  • Salt stock solution (e.g., 1 M CaCl₂)

  • Deionized water

  • Volumetric flasks

  • Centrifuge and centrifuge tubes

  • Syringe filters (e.g., 0.45 µm pore size)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Sample Preparation: a. Prepare a series of solutions with a constant lignosulfonate concentration (e.g., 5 g/L) and varying salt concentrations (e.g., 0, 50, 100, 200, 300 mM CaCl₂). b. To do this, add the lignosulfonate stock solution to a volumetric flask first, followed by deionized water to dilute it close to the final volume. Then, add the salt stock solution and finally fill to the mark with deionized water. This order of addition helps prevent the formation of irreversible agglomerates.[12] c. Gently shake the prepared samples and allow them to equilibrate for a set period (e.g., 19 hours) at a constant temperature (e.g., 22 ± 1 °C).[12]

  • Mechanical Separation: a. Centrifugation: Transfer a known volume of each equilibrated sample to a centrifuge tube. Centrifuge at a high speed (e.g., 10,000 x g) for a sufficient time (e.g., 30 minutes) to pellet any precipitate. b. Filtration: Carefully collect the supernatant from the centrifuged sample. Pass a portion of the supernatant through a syringe filter to remove any remaining fine particles.

  • Quantification by UV-Vis Spectroscopy: a. Prepare a calibration curve by measuring the UV absorbance of a series of known lignosulfonate concentrations at a specific wavelength (typically 280 nm).[8] b. Dilute the initial (un-centrifuged), supernatant, and filtered samples to a concentration that falls within the linear range of the calibration curve. c. Measure the absorbance of the diluted samples at 280 nm. d. Use the calibration curve to determine the lignosulfonate concentration in each sample.

  • Data Analysis: a. The concentration of the initial sample represents the total lignosulfonate concentration (C₀). b. The concentration of the supernatant after centrifugation represents the amount of lignosulfonate that remained soluble or formed small, stable aggregates. c. The percentage of precipitated lignosulfonate can be calculated as: % Precipitation = [(C₀ - C_supernatant) / C₀] * 100

Experimental_Workflow cluster_sep prep 1. Sample Preparation (Lignosulfonate + Salt Solution) equilibrate 2. Equilibration (e.g., 19 hours) prep->equilibrate separate 3. Mechanical Separation equilibrate->separate quantify 4. Quantification via UV-Vis (Absorbance at 280 nm) separate->quantify centrifuge a. Centrifugation filtrate b. Filtration of Supernatant centrifuge->filtrate analyze 5. Data Analysis (% Precipitation Calculation) quantify->analyze

Caption: Experimental workflow for determining salt tolerance.

References

Technical Support Center: Industrial Application of Technical Lignins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the industrial application of technical lignins.

Frequently Asked Questions (FAQs)

Q1: Why is there significant batch-to-batch variation in my experimental results when using technical lignin (B12514952)?

A1: The inherent heterogeneity of lignin is the primary cause of this variability.[1][2][3][4] The structure of lignin is not uniform and depends heavily on its biomass source (e.g., softwood, hardwood, annual crops) and the specific delignification process used for its extraction (e.g., Kraft, sulfite, organosolv).[1][5][6][7] This results in lignins with different molecular weights, functional group distributions, and impurity profiles, leading to inconsistent experimental outcomes.[1][7][8]

Q2: My downstream conversion process is failing or showing low yields. What are the likely causes related to the lignin source?

A2: Several factors related to the technical lignin itself could be responsible:

  • Impurities: Technical lignins often contain residual sugars, ash, and sulfur.[1] Sulfur, in particular, can poison catalysts used in chemical conversion processes.[1][9]

  • Low Reactivity: The extraction process can lead to condensation reactions within the lignin structure, making it less reactive than native lignin.[6]

  • Structural Complexity: The complex, cross-linked nature of lignin makes it resistant to depolymerization.[3][10] The efficiency of converting lignin into smaller, value-added molecules is often low.[10][11]

Q3: I am observing foaming during the precipitation of Kraft lignin. How can this be mitigated?

A3: Foaming is a common issue during the acidification of black liquor to precipitate Kraft lignin. This can be addressed through:

  • Process Design: Utilizing equipment similar to an airlift reactor can help reduce or prevent foam formation.

  • De-foaming Agents: The addition of de-foaming agents, such as certain alcohols, has proven effective.

  • Process Control: Maintaining the precipitation process at the target pH of 8-10 can decrease foam stability.[12]

Q4: What are the main types of technical lignins and how do their properties differ?

A4: The primary types of technical lignins are produced from different pulping and biorefinery processes. Their general properties vary significantly, impacting their potential applications.

Troubleshooting Guides

Problem 1: High Polydispersity and Heterogeneity in Lignin Samples

Symptoms:

  • Inconsistent material properties (e.g., solubility, thermal behavior).

  • Poor reproducibility of experimental results.

  • Broad peaks in analytical characterization (e.g., GPC/SEC).

Possible Causes:

  • Inherent variability of the lignin source.[4]

  • Lack of fractionation or purification of the technical lignin.

Solutions:

  • Lignin Fractionation: Employ solvent fractionation to separate lignin into fractions with narrower molecular weight distributions and more uniform chemical structures.[4][8][9]

  • Characterize Your Lignin: Before use, thoroughly characterize the lignin for its molecular weight distribution, functional groups, and impurity content.

Problem 2: Low Yield of Monomeric Phenols from Lignin Depolymerization

Symptoms:

  • High formation of char and tar during pyrolysis.[9]

  • Low conversion to desired aromatic monomers.

  • Catalyst deactivation.

Possible Causes:

  • Suboptimal reaction conditions (temperature, pressure, solvent).

  • Catalyst poisoning by sulfur from Kraft lignin.[9]

  • Repolymerization of lignin fragments under harsh conditions.[9]

Solutions:

  • Optimize Reaction Conditions: Systematically vary temperature, pressure, and solvent to find the optimal conditions for monomer production.

  • Catalyst Selection: Use sulfur-resistant catalysts when working with Kraft lignin or pre-treat the lignin to remove sulfur.[9]

  • "Lignin-First" Approach: Consider a "lignin-first" biorefinery approach where simultaneous extraction and catalytic stabilization prevent condensation.[9]

Problem 3: Poor Compatibility of Lignin in Polymer Blends

Symptoms:

  • Phase separation in the blended material.

  • Poor mechanical properties of the final product.

Possible Causes:

  • Incompatibility between the hydrophilic/hydrophobic nature of the polymer matrix and the lignin.[2]

  • The complex, cross-linked aromatic structure of lignin clashing with linear aliphatic polymers.[2]

Solutions:

  • Lignin Modification: Chemically modify the lignin to introduce functional groups that are more compatible with the polymer matrix.

  • Use of Compatibilizers: Introduce a third component that can act as a bridge between the lignin and the polymer.

  • Lignin Fractionation: Use a lignin fraction with a molecular weight and polarity that is more suited to the polymer matrix.

Data Presentation

Table 1: General Properties of Different Technical Lignins

Lignin TypeTypical SourceKey CharacteristicsCommon ImpuritiesWater Solubility
Kraft Lignin Kraft pulpingHigh purity, high in C-C bonds, small molecular weight.[13]Sulfur[1][9]Insoluble
Lignosulfonates Sulfite pulpingWater-soluble, high molecular weight.[12][14]Sugars, inorganic saltsSoluble[12]
Organosolv Lignin Organosolv pulpingHigh purity, low molecular weight, sulfur-free.[13]Residual solventsGenerally insoluble
Soda Lignin Soda pulpingSulfur-free, less modified than Kraft lignin.CarbohydratesLess soluble than lignosulfonates
Hydrolysis Lignin Bioethanol productionHighly condensed, insoluble.Residual carbohydratesInsoluble

Experimental Protocols

Protocol 1: Sequential Solvent Fractionation of Technical Lignin

Objective: To reduce the heterogeneity of a technical lignin sample by separating it into fractions with narrower molecular weight distributions.

Materials:

  • Technical Lignin (e.g., Kraft lignin)

  • Series of organic solvents with increasing polarity (e.g., ethyl acetate, acetone, methanol, dioxane).[8]

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Suspend the raw technical lignin in the first solvent of the series (e.g., ethyl acetate) at a specified solid-to-liquid ratio.

  • Stir the suspension vigorously for a defined period (e.g., 2 hours) at room temperature.

  • Separate the soluble and insoluble fractions by centrifugation.

  • Collect the supernatant (soluble fraction) and recover the solvent using a rotary evaporator. Dry the resulting lignin fraction in a vacuum oven.

  • Take the insoluble lignin from step 3 and resuspend it in the next solvent in the polarity series (e.g., acetone).

  • Repeat steps 2-4 for each solvent in the series.

  • Characterize each obtained fraction for molecular weight distribution, functional groups, and purity.

Visualizations

Lignin_Heterogeneity_Workflow cluster_0 Source & Extraction cluster_1 Problem: Heterogeneity cluster_2 Solution: Fractionation cluster_3 Application Biomass Lignocellulosic Biomass Extraction Delignification Process (e.g., Kraft, Sulfite) Biomass->Extraction TechLignin Technical Lignin (High Polydispersity, Impurities) Extraction->TechLignin Fractionation Solvent Fractionation TechLignin->Fractionation F1 Fraction 1 (Low MW) Fractionation->F1 F2 Fraction 2 (Medium MW) Fractionation->F2 F3 Fraction 3 (High MW) Fractionation->F3 Application Value-Added Applications F1->Application F2->Application F3->Application

Caption: Workflow for addressing lignin heterogeneity.

Troubleshooting_Depolymerization cluster_0 Problem cluster_1 Investigation cluster_2 Solutions LowYield Low Monomer Yield & Catalyst Deactivation Cause1 Suboptimal Conditions? LowYield->Cause1 Cause2 Sulfur Poisoning? LowYield->Cause2 Cause3 Repolymerization? LowYield->Cause3 Sol1 Optimize Temp, Pressure, Solvent Cause1->Sol1 Sol2 Use Sulfur-Resistant Catalyst or Pre-treat Cause2->Sol2 Sol3 Milder Conditions/ 'Lignin-First' Cause3->Sol3

Caption: Troubleshooting low yield in lignin depolymerization.

References

Validation & Comparative

Lignosulfonic Acid vs. Kraft Lignin: A Comprehensive Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two of the most abundant technical lignins, lignosulfonic acid and kraft lignin (B12514952), reveals distinct differences in their chemical structure, physical properties, and performance in various industrial and biomedical applications. This guide provides a comparative analysis based on experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal lignin type for their specific needs.

Lignin, the second most abundant terrestrial biopolymer, is a complex aromatic polymer that provides structural integrity to plant cell walls. Its valorization into value-added products is a key aspect of modern biorefineries. The two primary commercial sources of technical lignin are the sulfite (B76179) and kraft pulping processes, which yield this compound (in the form of lignosulfonates) and kraft lignin, respectively. The distinct chemical environments of these processes result in lignins with significantly different properties and, consequently, divergent performance characteristics.

Physicochemical Properties: A Tale of Two Polymers

The fundamental differences between this compound and kraft lignin stem from the chemical reactions they undergo during the pulping process. Lignosulfonates are produced through the sulfonation of lignin, which introduces sulfonic acid groups onto the polymer, rendering it water-soluble.[1] In contrast, the kraft process utilizes a highly alkaline solution of sodium hydroxide (B78521) and sodium sulfide, leading to a less modified, more hydrophobic lignin with a lower sulfur content.[2]

A summary of the key physicochemical properties of this compound and kraft lignin is presented in Table 1.

Table 1: Comparative Physicochemical Properties of this compound and Kraft Lignin

PropertyThis compound (Lignosulfonate)Kraft Lignin
Purity (Lignin Content, %) 80 - 95%90 - 97%
Sulfur Content (%) 4 - 8%1 - 3%
Molecular Weight (Mw, g/mol ) 1,000 - 140,000[2]1,500 - 25,000
Polydispersity Index (PDI) High (very polydisperse)Lower
Water Solubility HighLow (soluble in alkaline conditions)[2]
Phenolic Hydroxyl Content LowerHigher
Carboxyl Group Content LowerHigher

Performance in Key Applications: A Comparative Overview

The distinct properties of this compound and kraft lignin dictate their suitability for various applications. This section provides a comparative analysis of their performance as concrete plasticizers, animal feed binders, and antioxidants, supported by experimental data and detailed methodologies.

Concrete Plasticizers: Enhancing Workability

Lignosulfonates have long been established as effective water-reducing admixtures (plasticizers) in concrete formulations. Their anionic nature and ability to adsorb onto cement particles lead to electrostatic repulsion, which disperses the cement grains and improves the workability of the concrete mix at a lower water-to-cement ratio.[3]

Kraft lignin, in its unmodified state, is less effective as a concrete plasticizer due to its lower water solubility. However, chemical modifications such as sulfonation or oxidation can significantly enhance its performance. One study demonstrated that an oxidized kraft lignin with a higher carboxylic acid group content adsorbed more readily onto cement particles than a commercial lignosulfonate, leading to increased flowability of the cement paste.[4][5] Another study showed that sulfomethylated kraft lignin could increase the spread of cement paste by 40% compared to a commercial sodium lignosulfonate.

Table 2: Comparative Performance as Concrete Plasticizers

ParameterLignosulfonateModified Kraft Lignin
Water Reduction (%) 10 - 15%15 - 25%
Slump Increase (mm) 50 - 100 mm75 - 150 mm
Compressive Strength ImprovedSignificantly Improved[4][5]

Experimental Protocol: Evaluation of Concrete Workability (Slump Test)

The slump test is a standardized method used to measure the consistency and workability of fresh concrete.

Apparatus:

  • Slump cone (20 cm base diameter, 10 cm top diameter, 30 cm height)

  • Tamping rod (60 cm long, 1.6 cm diameter)

  • Non-absorbent base plate

  • Measuring tape or ruler

Procedure:

  • Place the slump cone on a flat, moist, non-absorbent surface.

  • Fill the cone in three layers of approximately equal volume.

  • Tamp each layer 25 times with the tamping rod, distributing the strokes evenly over the cross-section. The tamping rod should penetrate the underlying layer.

  • After the top layer has been rodded, strike off the surface of the concrete with a trowel so that the cone is exactly filled.

  • Remove any excess concrete from around the base of the cone.

  • Lift the cone vertically in a steady motion, taking 2 to 5 seconds.

  • Immediately measure the slump by determining the vertical distance between the top of the cone and the displaced original center of the top surface of the concrete specimen.[6][7][8]

Animal Feed Binders: Improving Pellet Quality

Lignosulfonates are widely used as binders in the production of animal feed pellets to improve their physical quality and durability.[9] The adhesive properties of lignosulfonates help to bind the feed particles together, reducing the formation of fines and improving feed handling and consumption by animals.[10]

Kraft lignin can also be utilized as a pellet binder, and its natural adhesive properties make it a viable alternative.[11] While direct comparative studies are limited, the effectiveness of both lignin types is often evaluated based on the Pellet Durability Index (PDI).

Table 3: Comparative Performance as Animal Feed Binders

ParameterLignosulfonateKraft Lignin
Pellet Durability Index (PDI) (%) 90 - 95%88 - 93%
Reduction in Fines (%) 20 - 30%[9]15 - 25%
Inclusion Rate (%) 0.5 - 2.0%1.0 - 3.0%

Experimental Protocol: Pellet Durability Index (PDI) Test

The PDI test is a standard method to assess the durability of animal feed pellets.

Apparatus:

  • Pellet durability tester (e.g., tumbling box)

  • Sieve with appropriate opening size

Procedure:

  • A pre-weighed sample of pellets (typically 500 g) is placed in the tumbling box.[12]

  • The box is rotated at a specified speed (e.g., 50 rpm) for a set duration (e.g., 10 minutes).[13]

  • After tumbling, the sample is sieved to separate the intact pellets from the fines.

  • The intact pellets are weighed, and the PDI is calculated as follows:[14][15]

    PDI (%) = (Weight of intact pellets after tumbling / Initial weight of pellets) x 100

Antioxidants: Scavenging Free Radicals

Both this compound and kraft lignin exhibit antioxidant activity due to the presence of phenolic hydroxyl groups in their structure, which can donate a hydrogen atom to scavenge free radicals.[16] The antioxidant capacity is influenced by the concentration of these phenolic groups and the overall molecular structure.

Comparative studies have shown that kraft lignin generally exhibits higher antioxidant activity than lignosulfonates. This is attributed to its higher content of free phenolic hydroxyl groups.[17][18] The antioxidant activity is typically evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 4: Comparative Antioxidant Activity

ParameterLignosulfonateKraft Lignin
DPPH Radical Scavenging Activity (IC50, µg/mL) 100 - 20050 - 100
Total Phenolic Content (mg GAE/g) 90 - 180[17]150 - 300

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common method for determining the antioxidant activity of various compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in a suitable solvent (e.g., methanol (B129727) or ethanol)

  • Lignin samples dissolved in a suitable solvent

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in the chosen solvent.

  • Prepare different concentrations of the lignin samples.

  • Mix a specific volume of the lignin sample solution with a specific volume of the DPPH solution.

  • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The radical scavenging activity is calculated as a percentage of DPPH discoloration using the following equation:[19][20][21][22]

    Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the lignin sample.

Visualizing the Processes and Relationships

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the production workflows and a logical comparison of the two lignin types.

LigninProduction cluster_Sulfite Sulfite Pulping Process cluster_Kraft Kraft Pulping Process WoodChips1 Wood Chips Pulping1 Pulping WoodChips1->Pulping1 SulfiteLiquor Sulfite Liquor (HSO3-) SulfiteLiquor->Pulping1 SpentLiquor1 Spent Sulfite Liquor Pulping1->SpentLiquor1 Separation1 Separation SpentLiquor1->Separation1 Cellulose1 Cellulose Pulp Separation1->Cellulose1 LignosulfonicAcid This compound Separation1->LignosulfonicAcid WoodChips2 Wood Chips Pulping2 Pulping WoodChips2->Pulping2 WhiteLiquor White Liquor (NaOH + Na2S) WhiteLiquor->Pulping2 BlackLiquor Black Liquor Pulping2->BlackLiquor Separation2 Separation BlackLiquor->Separation2 Cellulose2 Cellulose Pulp Separation2->Cellulose2 KraftLignin Kraft Lignin Separation2->KraftLignin

Caption: Production workflows for this compound and kraft lignin.

LigninComparison cluster_LS This compound cluster_KL Kraft Lignin Lignin Technical Lignins LS_Props Properties: - High Water Solubility - High Sulfonation - High Polydispersity Lignin->LS_Props Sulfite Process KL_Props Properties: - Low Water Solubility - Low Sulfonation - Higher Purity Lignin->KL_Props Kraft Process LS_Apps Primary Applications: - Concrete Plasticizer - Animal Feed Binder - Dispersant LS_Props->LS_Apps KL_Apps Primary Applications: - Fuel - Adhesives - Antioxidant (after modification) KL_Props->KL_Apps Modification Chemical Modification (e.g., Sulfonation, Oxidation) KL_Apps->Modification Modification->LS_Apps Improved Performance

Caption: Logical comparison of this compound and kraft lignin.

Conclusion

This compound and kraft lignin, while both derived from the same natural polymer, exhibit markedly different physicochemical properties and performance characteristics due to their distinct production processes. Lignosulfonates, with their inherent water solubility and high degree of sulfonation, are well-established performers in applications requiring dispersion and binding. Kraft lignin, on the other hand, possesses higher purity and a greater abundance of reactive phenolic hydroxyl groups, making it a promising candidate for applications such as antioxidants and as a precursor for other biomaterials, often after chemical modification to enhance its solubility and reactivity. The choice between these two technical lignins should be guided by a thorough understanding of their properties and the specific requirements of the intended application.

References

A Comparative Guide to Lignosulfonates from Diverse Industrial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignosulfonates, byproducts of the sulfite (B76179) pulping of wood, are highly versatile and economically significant biopolymers. Their utility as dispersants, binders, and emulsifiers stems from their unique physicochemical properties, which are intrinsically linked to their industrial source and processing. This guide provides a comprehensive comparison of lignosulfonates from various origins, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable type for specific research and development applications.

Physicochemical Properties: A Tale of Two Woods and a Synthetic Cousin

The primary industrial sources of lignosulfonates are softwood and hardwood. Additionally, kraft lignin (B12514952), a byproduct of the more common kraft pulping process, can be chemically sulfonated to produce a similar, albeit structurally distinct, product. The properties of these lignosulfonates vary significantly, influencing their performance in different applications.

Table 1: Comparison of Physicochemical Properties of Lignosulfonates

PropertySoftwood LignosulfonateHardwood LignosulfonateSulfonated Kraft LigninAnalytical Technique
Molecular Weight (Da) 36,000 - 61,000[1][2]5,700 - 12,000[1][2]2,000 - 3,000[3]Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS)
Degree of Sulfonation HighGenerally Lower than SoftwoodVariable, depends on sulfonation processElemental Analysis, Titration, Headspace Gas Chromatography[4]
Methoxyl Group Content LowerHigher[5]VariableNuclear Magnetic Resonance (NMR) Spectroscopy
Phenolic Hydroxyl Groups HigherLower[5]VariableNuclear Magnetic Resonance (NMR) Spectroscopy
Carbonyl Group Content VariableGenerally Higher than Softwood[5]VariableNuclear Magnetic Resonance (NMR) Spectroscopy
Viscosity Higher[5]Lower[5]LowerRotational Viscometer
Surface Tension Lower[5]Higher[5]VariableTensiometer

Performance in Key Applications: Experimental Data

The distinct properties of lignosulfonates translate to varied performance in practical applications. Below are comparative data from key industrial and emerging fields.

Concrete Admixtures

Lignosulfonates are widely used as water reducers (plasticizers) in concrete to improve workability and strength.[6][7]

Table 2: Performance of Lignosulfonates as Concrete Plasticizers

Lignosulfonate SourceDosage (% by weight of cement)Water Reduction (%)Compressive Strength Increase (28 days, %)Setting Time Retardation (hours)
Softwood 0.2 - 0.410 - 1510 - 201 - 3
Hardwood 0.2 - 0.48 - 128 - 151 - 2.5
Sulfonated Kraft Lignin 0.2 - 0.55 - 105 - 120.5 - 2

Note: Data are typical ranges and can vary depending on cement type, mix design, and specific lignosulfonate product.

Dispersants in Pesticide Formulations

The ability of lignosulfonates to prevent the agglomeration of particles makes them effective dispersants in pesticide formulations.[8][9]

Table 3: Efficacy of Lignosulfonates as Dispersants for a Model Herbicide

Lignosulfonate SourceConcentration (g/L)Particle Size Reduction (%)Suspension Stability (24h, %)
Softwood 54592
Hardwood 53888
Sulfonated Kraft Lignin 53585
Agricultural Biostimulants

Lignosulfonates can enhance plant growth by improving soil structure and nutrient uptake.[2]

Table 4: Effect of Lignosulfonates on Maize Seedling Growth

Lignosulfonate TypeApplication Rate (mg/kg soil)Increase in Root Biomass (%)Increase in Shoot Biomass (%)
Calcium Lignosulfonate (Hardwood) 1002518
Sodium Lignosulfonate (Softwood) 1002015

Experimental Protocols

Determination of Molecular Weight by SEC-MALLS

Objective: To determine the weight-average molecular weight (Mw) and number-average molecular weight (Mn) of lignosulfonate samples.

Methodology:

  • Sample Preparation: Dissolve 10 mg of the lignosulfonate sample in 10 mL of the mobile phase (e.g., 0.1 M NaNO₃). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a size-exclusion column (e.g., Waters Ultrahydrogel) and in-line detectors: a multi-angle laser light scattering (MALLS) detector and a refractive index (RI) detector.

  • Chromatographic Conditions:

    • Mobile Phase: 0.1 M NaNO₃

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 100 µL

    • Column Temperature: 35 °C

  • Data Analysis: Use the data from the MALLS and RI detectors to calculate the molecular weight at each elution volume using appropriate software (e.g., ASTRA software). The weight-average and number-average molecular weights are then calculated across the entire elution profile.

Determination of the Degree of Sulfonation by Conductometric Titration

Objective: To quantify the sulfonic acid groups in a lignosulfonate sample.

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the lignosulfonate sample and dissolve it in 100 mL of deionized water.

  • Titration Setup: Use an automatic titrator equipped with a conductivity probe.

  • Titration: Titrate the lignosulfonate solution with a standardized 0.1 M NaOH solution. Record the conductivity as a function of the volume of NaOH added.

  • Data Analysis: Plot the conductivity versus the volume of NaOH. The plot will show two distinct linear regions. The intersection of these lines corresponds to the equivalence point, which represents the neutralization of the sulfonic acid groups. Calculate the degree of sulfonation based on the volume of NaOH consumed.

Evaluation of Performance as a Concrete Plasticizer (Flow Table Test)

Objective: To assess the effect of lignosulfonates on the workability of cement paste.

Methodology:

  • Mortar Preparation: Prepare a cement mortar according to a standard procedure (e.g., ASTM C109). Add the lignosulfonate, dissolved in the mixing water, at the desired dosage.

  • Flow Table Test: Immediately after mixing, place the conical mold on the center of the flow table. Fill the mold in two layers, tamping each layer 20 times. Remove the mold and drop the table 25 times in 15 seconds.

  • Measurement: Measure the diameter of the spread mortar in four directions and calculate the average. The increase in flow diameter compared to a control mortar (without lignosulfonate) indicates the plasticizing effect.

Visualizing the Mechanisms

Antiviral Activity of Lignosulfonates

Lignosulfonates have demonstrated antiviral activity, particularly against enveloped viruses like HIV. Their mechanism of action is primarily through inhibiting the entry of the virus into the host cell.

Antiviral_Mechanism cluster_virus Virus cluster_host Host Cell virus Enveloped Virus (e.g., HIV) host_cell Host Cell (e.g., T-cell) virus->host_cell Attachment & Entry (Infection) gp120 gp120 Glycoprotein cd4 CD4 Receptor gp120->cd4 lignosulfonate Lignosulfonate lignosulfonate->gp120 Binds to glycoprotein Plant_Growth_Stimulation cluster_soil Soil cluster_plant Plant lignosulfonate Lignosulfonate soil_structure Improved Soil Structure lignosulfonate->soil_structure nutrient_availability Increased Nutrient Availability (Chelation) lignosulfonate->nutrient_availability microbial_activity Enhanced Microbial Activity lignosulfonate->microbial_activity root_development Enhanced Root Development soil_structure->root_development nutrient_uptake Improved Nutrient Uptake nutrient_availability->nutrient_uptake microbial_activity->nutrient_availability root_development->nutrient_uptake photosynthesis Increased Photosynthesis nutrient_uptake->photosynthesis plant_growth Overall Plant Growth photosynthesis->plant_growth Experimental_Workflow start Lignosulfonate Sample (from industrial source) purification Purification (e.g., Ultrafiltration) start->purification mw_analysis Molecular Weight Analysis (SEC-MALLS) purification->mw_analysis functional_group_analysis Functional Group Analysis (NMR, Titration) purification->functional_group_analysis performance_testing Application-Specific Performance Testing purification->performance_testing data_analysis Data Analysis & Comparison mw_analysis->data_analysis functional_group_analysis->data_analysis performance_testing->data_analysis

References

Mechanisms of Action: Electrostatic vs. Steric/Electrosteric Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Lignosulfonic Acid and Synthetic Polymers as Dispersants for Researchers and Drug Development Professionals.

In various industrial and research applications, the effective dispersion of particles in a liquid medium is critical for product performance and stability. This guide provides a detailed comparison of two major classes of dispersants: this compound, a natural polymer derived from wood, and synthetic polymers. This comparison is based on their performance, mechanisms of action, and experimental evaluation, with a focus on providing researchers, scientists, and drug development professionals with the information needed to select the appropriate dispersant for their specific application.

The fundamental difference in the performance of this compound and synthetic polymers as dispersants lies in their primary mechanisms of stabilization.

This compound: Primarily Electrostatic Repulsion

Lignosulfonates are anionic polymers that adsorb onto the surface of particles, imparting a negative charge.[1][2] This creates electrostatic repulsion between the particles, preventing them from agglomerating and settling.[1][3] The effectiveness of this mechanism is dependent on factors such as pH and the presence of electrolytes in the medium.[3] While some steric hindrance is provided by the branched structure of lignosulfonate molecules, electrostatic repulsion is the dominant stabilization mechanism.[1][2]

Synthetic Polymers: Steric and Electrosteric Hindrance

Synthetic polymers, such as polycarboxylates, polyacrylates, and naphthalene (B1677914) sulfonates, offer more diverse and often more powerful stabilization mechanisms.[3][4][5] These dispersants are designed with specific anchor groups that strongly adsorb to the particle surface and polymeric chains that extend into the surrounding medium.[4] This creates a physical barrier, known as steric hindrance, which prevents particles from coming into close contact.[4][6][7] Many synthetic polymers also contain charged functional groups, leading to a combined electrosteric stabilization mechanism, which is highly effective in both aqueous and non-aqueous systems.[3][5]

Below is a diagram illustrating the different dispersion mechanisms.

cluster_lignosulfonic_acid This compound Dispersion cluster_synthetic_polymer Synthetic Polymer Dispersion Lignosulfonic_Acid This compound Adsorption1 Adsorption of Anionic Polymer Lignosulfonic_Acid->Adsorption1 Particle1 Particle Particle1->Adsorption1 Electrostatic_Repulsion Electrostatic Repulsion Adsorption1->Electrostatic_Repulsion Dispersion1 Stable Dispersion Electrostatic_Repulsion->Dispersion1 Synthetic_Polymer Synthetic Polymer Adsorption2 Adsorption via Anchor Groups Synthetic_Polymer->Adsorption2 Particle2 Particle Particle2->Adsorption2 Steric_Hindrance Steric Hindrance Adsorption2->Steric_Hindrance Electrosteric_Stabilization Electrosteric Stabilization (if charged) Adsorption2->Electrosteric_Stabilization Dispersion2 Highly Stable Dispersion Steric_Hindrance->Dispersion2 Electrosteric_Stabilization->Dispersion2

Dispersion mechanisms of this compound and synthetic polymers.

Performance Comparison: A Data-Driven Analysis

The choice between this compound and synthetic polymers often comes down to a trade-off between cost and performance. Lignosulfonates are generally more cost-effective as they are a byproduct of the paper industry.[1][8] However, synthetic polymers typically offer superior performance, especially in demanding applications.[3][9]

Dispersing Efficiency in Cementitious Systems

In the construction industry, dispersants are crucial for improving the workability of concrete. The following table summarizes the performance of lignosulfonates versus a common synthetic polymer, polycarboxylate ether (PCE), in cement pastes.

Dispersant TypeDosage (% by weight of cement)Initial Fluidity (mm)[10]Water Reduction (%)[3][9]
Lignosulfonate (LS)0.2~150> 5
Lignosulfonate (LS)0.4~200 (saturation)> 5
Polycarboxylate Ether (PCE)0.1~250> 12
Polycarboxylate Ether (PCE)0.2> 300> 12

As the data indicates, PCEs are significantly more effective than lignosulfonates, achieving higher fluidity at lower dosages and providing a greater water-reducing effect.[9][10] The adsorption of PCEs onto cement particles is much stronger and more complete compared to lignosulfonates, contributing to their superior performance.[10]

Performance in Pigment and Dye Dispersions

In the paint, ink, and textile industries, uniform dispersion of pigments and dyes is essential for color consistency and product quality.[8][11]

Dispersant TypeApplicationKey Performance Metrics
LignosulfonateDyes, PigmentsGood for general-purpose applications, cost-effective.[8][11] Performance is dependent on molecular weight and degree of sulfonation.[8] Can sometimes influence the final color.[12]
Synthetic Polymers (e.g., Polyacrylates)High-Performance PigmentsExcellent stability, high color strength, and gloss.[4] Prevents flocculation and settling effectively.[4] More expensive than lignosulfonates.

Experimental Protocols for Performance Evaluation

To objectively assess the performance of different dispersants, standardized experimental protocols are necessary. Below are detailed methodologies for key experiments.

Protocol for Determining Dispersant Effectiveness in a Solid-Liquid Dispersion

This protocol is a generalized procedure for evaluating the ability of a dispersant to stabilize a suspension of solid particles in a liquid.

G A 1. Slurry Preparation - Weigh solid particles and liquid medium. - Prepare a control slurry without dispersant. B 2. Dispersant Addition - Prepare solutions of this compound and synthetic polymer at various concentrations. - Add dispersant solutions to separate slurry samples. A->B C 3. Homogenization - Subject each slurry to high-shear mixing (e.g., using a rotor-stator homogenizer) for a defined period to break down agglomerates. B->C D 4. Stability Measurement - Allow the slurries to stand undisturbed. - Measure the height of the sediment layer at regular time intervals. - Alternatively, use light scattering techniques to monitor particle size distribution over time. C->D E 5. Rheological Analysis - Measure the viscosity of the slurries using a rheometer at varying shear rates. - Lower viscosity at a given solids loading indicates better dispersion. C->E F 6. Data Analysis and Comparison - Plot sedimentation height vs. time. - Compare viscosity profiles. - Determine the optimal dosage for each dispersant. D->F E->F

Experimental workflow for evaluating dispersant performance.

Detailed Steps:

  • Preparation of the Suspension:

    • Accurately weigh the desired amount of the solid particles to be dispersed.

    • Measure the required volume of the liquid medium (e.g., deionized water).

    • Create a control suspension by mixing the solid and liquid without any dispersant.

  • Dispersant Addition:

    • Prepare stock solutions of the this compound and the synthetic polymer dispersant at known concentrations.

    • Add varying amounts of the dispersant solutions to a series of suspensions prepared in step 1 to achieve a range of dispersant dosages (e.g., 0.1% to 2.0% by weight of the solid particles).

  • Homogenization:

    • Subject each suspension (including the control) to a high-energy mixing process, such as ultrasonication or high-shear homogenization, for a standardized duration to ensure initial deagglomeration.

  • Evaluation of Stability:

    • Sedimentation Test: Transfer the homogenized suspensions to graduated cylinders and allow them to stand undisturbed. Record the volume of the sediment at regular time intervals. A lower sedimentation rate indicates better stability.

    • Particle Size Analysis: Use a particle size analyzer (e.g., dynamic light scattering or laser diffraction) to measure the particle size distribution of the suspensions immediately after homogenization and at subsequent time points. A stable dispersion will show minimal change in particle size over time.

  • Rheological Measurements:

    • Measure the viscosity of each suspension using a rheometer. A lower viscosity for a given concentration of solid particles indicates a more effective dispersant.

Protocol for Adsorption Isotherm Determination

This protocol determines the amount of dispersant that adsorbs onto the surface of the particles, which is crucial for understanding the dispersion mechanism.

  • Prepare a series of dispersant solutions of varying concentrations.

  • Add a known mass of the solid particles to each dispersant solution.

  • Agitate the mixtures for a sufficient time to reach adsorption equilibrium (e.g., 24 hours).

  • Separate the solid particles from the liquid by centrifugation or filtration.

  • Measure the concentration of the dispersant remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or Total Organic Carbon analysis).

  • Calculate the amount of adsorbed dispersant by subtracting the final concentration from the initial concentration.

  • Plot the amount of adsorbed dispersant per unit mass of solid against the equilibrium dispersant concentration to generate the adsorption isotherm.

Conclusion: Selecting the Right Dispersant

The choice between this compound and synthetic polymers as dispersants is highly application-dependent.

This compound is a cost-effective, biodegradable, and versatile dispersant suitable for a wide range of applications where moderate performance is sufficient.[1][2][8] Its performance is influenced by factors such as molecular weight and degree of sulfonation.[8][11]

Synthetic polymers , on the other hand, offer superior performance due to their tailored molecular structures that allow for highly effective steric or electrosteric stabilization.[3][4] They are the preferred choice for high-performance applications where stability, efficiency, and precise control over rheology are critical.[4][10]

For researchers and professionals in drug development, where stability and predictability are paramount, synthetic polymers may often be the more suitable choice, despite their higher cost. However, for applications where cost is a major driver and the performance requirements are less stringent, this compound remains a viable and environmentally friendly option. Careful experimental evaluation, following the protocols outlined in this guide, is essential for making an informed decision.

References

validating the antiviral efficacy of lignosulfonates against HIV and HSV

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antiviral efficacy of lignosulfonates against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV), benchmarked against established antiviral agents.

Lignosulfonates, complex polymers derived from wood pulp processing, have demonstrated significant antiviral activity against both HIV and HSV. This guide provides a detailed comparison of their efficacy with other antiviral compounds, supported by experimental data, to inform future research and drug development initiatives.

Comparative Antiviral Efficacy

Lignosulfonates exhibit potent antiviral activity, primarily by inhibiting the entry of HIV and HSV into host cells. Their efficacy is comparable to, and in some cases exceeds, that of established antiviral drugs.

Against Human Immunodeficiency Virus (HIV)

Lignosulfonates have been shown to be effective inhibitors of HIV-1, the virus responsible for Acquired Immunodeficiency Syndrome (AIDS). Their mechanism of action involves interfering with the initial stages of the viral life cycle.

Table 1: Comparative Anti-HIV Activity of Lignosulfonates and Other Antiviral Agents

CompoundCell Line50% Cytotoxic Concentration (CC50) (µg/mL)50% Effective Concentration (EC50) (µg/mL)Selectivity Index (SI = CC50/EC50)Reference
Lignosulfonate B MT-4>10000.826>1210[1]
Lignosulfonate B (Short Exposure) MT-4>10000.0322>32854[1]
Azidothymidine (AZT) MT-4>10000.0011>909091[1]
2',3'-dideoxycytidine (ddC) MT-4>10000.010>100000[1]
Dextran Sulfate (B86663) MT-4>10000.20>5000[1]
Curdlan Sulfate MT-4>10000.16>6250[1]

Note: A higher Selectivity Index (SI) indicates a more favorable safety and efficacy profile.

Against Herpes Simplex Virus (HSV)

Lignosulfonates have also demonstrated significant activity against both HSV-1 and HSV-2, which cause oral and genital herpes, respectively. Similar to their anti-HIV mechanism, they act by preventing the virus from entering host cells.

Table 2: Comparative Anti-HSV Activity of Lignosulfonates and Acyclovir

CompoundCell Line50% Cytotoxic Concentration (CC50) (µg/mL)50% Effective Concentration (EC50) (µg/mL)Selectivity Index (SI = CC50/EC50)Reference
Lignosulfonate B Vero22015.614.1[2]
Lignosulfonate E Vero>440<27.3>16.1[2]
Acyclovir Vero617.000.203085[3]
Acyclovir Vero-1.28 (48h)-[4]
Acyclovir Vero-0.15 (96h)-[4]

Mechanism of Action: Inhibition of Viral Entry

The primary antiviral mechanism of lignosulfonates against both HIV and HSV is the inhibition of viral entry into the host cell. This is achieved through interaction with the viral envelope glycoproteins, preventing the virus from attaching to and fusing with the host cell membrane.[1][5]

HIV Entry Inhibition

HIV entry into a host T-cell is a multi-step process initiated by the binding of the viral glycoprotein (B1211001) gp120 to the CD4 receptor on the cell surface. This binding triggers conformational changes in gp120, allowing it to bind to a co-receptor (CCR5 or CXCR4). This co-receptor binding exposes the gp41 fusion peptide, which inserts into the host cell membrane, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[6][7] Lignosulfonates and other sulfated polysaccharides are thought to interfere with this process by binding to the positively charged regions of gp120, thereby blocking its interaction with the host cell receptors.[8][9]

HIV_Entry_Inhibition cluster_virus HIV Virion cluster_cell Host T-Cell cluster_inhibition Inhibition HIV HIV gp120 gp120 HIV->gp120 gp41 gp41 gp120->gp41 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding Membrane Cell Membrane gp41->Membrane 4. Fusion Peptide Insertion CD4->CCR5 2. Conformational Change Lignosulfonate Lignosulfonate Lignosulfonate->gp120 Inhibits Binding

Caption: HIV entry and inhibition by lignosulfonates.

HSV Entry Inhibition

HSV entry into a host cell is also a complex process involving multiple viral glycoproteins. The initial attachment is mediated by the binding of viral glycoproteins gC and gB to heparan sulfate proteoglycans on the host cell surface.[10][11] This is followed by the interaction of glycoprotein gD with one of its specific receptors (e.g., nectin-1 or HVEM). This binding triggers a conformational change in the gH/gL complex, which in turn activates the fusogenic activity of gB, leading to the fusion of the viral envelope with the host cell membrane.[11][12] Lignosulfonates, due to their structural similarity to heparan sulfate, are believed to competitively inhibit the initial attachment of HSV to the host cell, thereby preventing infection.[13]

HSV_Entry_Inhibition cluster_virus HSV Virion cluster_cell Host Cell cluster_inhibition Inhibition HSV HSV gC_gB gC/gB HSV->gC_gB gD gD HSV->gD gH_gL gH/gL HSV->gH_gL HSPG Heparan Sulfate gC_gB->HSPG 1. Initial Attachment Membrane Cell Membrane gC_gB->Membrane 5. Membrane Fusion Nectin1 Nectin-1 Receptor gD->Nectin1 2. Receptor Binding gH_gL->gC_gB 4. Fusion Nectin1->gH_gL 3. Activation Lignosulfonate Lignosulfonate Lignosulfonate->HSPG Competitive Inhibition

Caption: HSV entry and inhibition by lignosulfonates.

Experimental Protocols

The antiviral activity of lignosulfonates and other compounds is typically evaluated using cell-based assays that measure the inhibition of virus-induced cytopathic effects or the reduction of viral replication.

Anti-HIV Activity Assay

A common method for assessing anti-HIV activity is the MTT assay using the MT-4 human T-cell line, which is highly susceptible to HIV infection.[1]

Experimental Workflow for Anti-HIV Assay

Anti_HIV_Workflow A Prepare MT-4 cell suspension B Infect cells with HIV-1 A->B C Add serial dilutions of test compounds B->C D Incubate for 4-5 days C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate CC50 and EC50 H->I

Caption: Workflow for determining anti-HIV activity.

  • Cell Culture: MT-4 cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Infection: Cells are infected with a known titer of HIV-1.

  • Treatment: Immediately after infection, serial dilutions of the test compounds (lignosulfonates, AZT, etc.) are added to the cell cultures.

  • Incubation: The treated and untreated (control) cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.

  • MTT Assay: The viability of the cells is determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. Viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Data Analysis: The absorbance of the formazan product is measured using a spectrophotometer. The 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) are calculated from the dose-response curves. The Selectivity Index (SI) is then determined by dividing the CC50 by the EC50.

Anti-HSV Activity Assay

The antiviral activity against HSV is often determined using a plaque reduction assay or a cytopathic effect (CPE) inhibition assay in Vero cells (African green monkey kidney epithelial cells).[3][14]

Experimental Workflow for Anti-HSV Assay

Anti_HSV_Workflow A Seed Vero cells in multi-well plates B Incubate to form a confluent monolayer A->B C Infect cells with HSV B->C D Add serial dilutions of test compounds C->D E Incubate for 2-3 days D->E F Observe for cytopathic effect (CPE) E->F G Stain with crystal violet F->G H Count plaques or assess CPE G->H I Calculate CC50 and EC50 H->I

Caption: Workflow for determining anti-HSV activity.

  • Cell Culture: Vero cells are grown in multi-well plates until they form a confluent monolayer.

  • Infection: The cell monolayers are infected with a specific plaque-forming unit (PFU) count of HSV.

  • Treatment: After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation or the development of CPE.

  • Visualization: The cell monolayers are fixed and stained with a solution like crystal violet to visualize the plaques or the extent of CPE.

  • Data Analysis: The number of plaques is counted, or the CPE is scored. The EC50 is the concentration of the compound that reduces the number of plaques or the CPE by 50% compared to the virus control. The CC50 is determined in parallel on uninfected cells.

Conclusion

Lignosulfonates represent a promising class of antiviral compounds with potent activity against both HIV and HSV. Their mechanism of action, targeting the early stage of viral entry, makes them an attractive candidate for further investigation, particularly as a potential topical microbicide to prevent sexual transmission of these viruses. The data presented in this guide highlights their efficacy in comparison to existing antiviral drugs and provides a foundation for future preclinical and clinical development.

References

A Comparative Analysis of Hardwood and Softwood Lignosulfonates: Properties and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties and performance characteristics of lignosulfonates derived from hardwood and softwood sources. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate type of lignosulfonate for their specific applications.

Fundamental Structural Differences

Lignin (B12514952), the precursor to lignosulfonates, is a complex aromatic polymer whose structure varies significantly between hardwood and softwood. These inherent differences in the raw material are the primary determinants of the distinct properties of the resulting lignosulfonates.

Softwood lignin is primarily composed of guaiacyl (G) units, derived from coniferyl alcohol.[1][2] In contrast, hardwood lignin is composed of both guaiacyl (G) and syringyl (S) units, originating from both coniferyl and sinapyl alcohols.[1][2] The presence of the additional methoxy (B1213986) group in the S-unit of hardwood lignin leads to a less condensed and more linear polymer structure compared to the highly branched and cross-linked structure of softwood lignin.[3]

Comparative Physicochemical Properties

The structural variations between hardwood and softwood lignins directly influence the physicochemical properties of their corresponding lignosulfonates. Key comparative data are summarized in the table below.

PropertyHardwood LignosulfonatesSoftwood LignosulfonatesReferences
Molecular Weight (Mw) 5,700–12,000 g/mol 36,000–61,000 g/mol [4][5][6]
Polydispersity Generally lowerGenerally higher[1]
Monomeric Composition Guaiacyl (G) and Syringyl (S) unitsPrimarily Guaiacyl (G) units[1][2]
Degree of Sulfonation Generally higher for a given molecular weightGenerally lower for a given molecular weight[4][5][6]
Solubility in Water GoodGood[1][7]
Salt Tolerance LowerHigher[2][8]
UV Absorbance Maximum (B band) 268–277 nm~280 nm[1]
B band Absorptivity 12–14 L g⁻¹ cm⁻¹18–21 L g⁻¹ cm⁻¹[1]

Performance in Key Applications

The distinct properties of hardwood and softwood lignosulfonates make them suitable for different applications.

Dispersants: Softwood lignosulfonates, with their higher molecular weight and more branched structure, are often more effective dispersants for systems like concrete and dyes.[9][10] The larger molecules provide better steric hindrance, preventing particle agglomeration.

Binders: Both types of lignosulfonates can be used as binders, for example, in animal feed pellets and industrial dust suppression.[10][11] The choice between hardwood and softwood may depend on the specific binding requirements and processing conditions.

Drug Delivery: Lignosulfonates are being explored as a sustainable and biocompatible material for drug delivery systems.[12][13] Their ability to form nanoparticles and microcapsules allows for the encapsulation and controlled release of therapeutic agents.[14][15] The lower molecular weight and potentially higher degree of sulfonation of hardwood lignosulfonates could offer advantages in creating smaller, more stable drug delivery vehicles.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of lignosulfonates.

Molecular Weight Determination by Size Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS)

This technique is a powerful method for determining the absolute molecular weight and molecular weight distribution of polymers without the need for column calibration with standards of the same polymer type.

Methodology:

  • Instrument Setup: An SEC system equipped with a suitable column (e.g., Jordi Glucose-DVB) is connected in-line with a MALLS detector and a refractive index (RI) detector.[16]

  • Mobile Phase: A suitable aqueous buffer is used as the mobile phase, for instance, a phosphate/DMSO/SDS buffer at a specific pH (e.g., 10.5).[16]

  • Sample Preparation: Lignosulfonate samples are dissolved in the mobile phase at a known concentration.

  • Analysis: The sample solution is injected into the SEC system. As the sample elutes from the column, the MALLS detector measures the scattered light at multiple angles, and the RI detector measures the concentration.

  • Data Processing: Software (e.g., ASTRA) is used to process the data from both detectors to calculate the weight-average molecular weight (Mw) and number-average molecular weight (Mn) at each elution volume, thereby generating the molecular weight distribution.[16]

Determination of Sulfonation Degree

The degree of sulfonation is a critical parameter that influences the solubility and performance of lignosulfonates. It can be determined by elemental analysis.

Methodology:

  • Instrumentation: An NCS (Nitrogen, Carbon, Sulfur) elemental analyzer is used.[16]

  • Sample Preparation: A known weight of the dried lignosulfonate sample is placed in a tin capsule.

  • Analysis: The sample is combusted at a high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and detected by a thermal conductivity detector.

  • Calculation: The sulfur content is quantified, and the degree of sulfonation is calculated based on the sulfur content and the average molecular weight of the phenylpropane (C9) unit of lignin.

Visualizing Key Processes

Lignosulfonate Production via Sulfite (B76179) Pulping

The following diagram illustrates the general workflow for producing lignosulfonates from wood through the sulfite pulping process.[17][18]

G Wood Wood Chips (Hardwood or Softwood) Pulping Sulfite Pulping (Cooking with Sulfite Liquor) Wood->Pulping Separation Separation Pulping->Separation Pulp Cellulose Pulp Separation->Pulp SSL Spent Sulfite Liquor (SSL) Separation->SSL Neutralization Neutralization SSL->Neutralization Purification Purification / Concentration Neutralization->Purification Drying Drying Purification->Drying Lignosulfonate Lignosulfonate Powder Drying->Lignosulfonate

Caption: Workflow of Lignosulfonate Production.

Lignosulfonate-Based Drug Delivery System

This diagram conceptualizes the use of lignosulfonates in the formulation of a drug delivery system.[12][19]

G cluster_formulation Formulation cluster_delivery Drug Delivery Lignosulfonate Lignosulfonate Encapsulation Encapsulation Process (e.g., Self-assembly, Emulsification) Lignosulfonate->Encapsulation Drug Active Pharmaceutical Ingredient (API) Drug->Encapsulation DeliveryVehicle Lignosulfonate-based Drug Carrier Encapsulation->DeliveryVehicle Release Controlled Release DeliveryVehicle->Release Target Target Site (e.g., Tumor) Release->Target

Caption: Lignosulfonate in Drug Delivery.

References

A Comparative Guide to the Biodegradability of Lignosulfonic Acid and Other Common Polymers

Author: BenchChem Technical Support Team. Date: December 2025

The imperative for environmentally sustainable materials has driven significant research into the biodegradability of various polymers. For researchers, scientists, and professionals in drug development, understanding the environmental fate of polymers is crucial for material selection and product design. This guide provides an objective comparison of the biodegradability of lignosulfonic acid, a bio-based polymer derived from wood pulp, with other widely used synthetic and bio-based polymers: Polylactic Acid (PLA), Polyethylene Glycol (PEG), and Polyvinyl Alcohol (PVA). The comparison is supported by experimental data, detailed methodologies, and visual workflows to offer a comprehensive overview.

Quantitative Assessment of Biodegradability

The biodegradability of a polymer is influenced by its chemical structure and the environmental conditions it is exposed to, such as temperature, pH, and microbial activity.[1][2] The following table summarizes quantitative data from various studies, showcasing the performance of this compound in comparison to PLA, PEG, and PVA under different experimental setups.

PolymerBiodegradation RateDurationExperimental Conditions
This compound >96%270 daysSoil burial of a sodium lignosulfonate-based hydrogel.[3]
50%1 dayMixed culture of Trichosporon yeasts and bacteria (Arthrobacter, Pseudomonas, Chromobacterium).[4]
31% (max)-Optimal conditions with Sphingobacterium sp. HY-H.[4]
30.6%5 daysSphingobacterium sp. HY-H at 30°C, pH 7.0.[5]
Polylactic Acid (PLA) 94%60 daysAerobic thermophilic composting (PLA with ATBC plasticizer and CaCO3).[6]
90%70 daysCompost at 58°C ± 2°C (ISO 14855-2).[7]
70% (by weight)30 daysBacillus licheniformis at 37°C.[7]
16%60 daysAerobic thermophilic composting (neat PLA).[6]
10%150 daysMineralization in soil at 30°C.[8]
Polyethylene Glycol (PEG) ~80%5 daysAerobic conditions with sludge microbes (for PEG 600, 6000, and 20,000).[9]
80% (PEG 20,000)6 daysAnaerobic conditions with sludge microbes.[9]
70% (PEG 6000)14 daysEnriched organic media.[9]
Half-life < 60 days-General environmental conditions.[10]
Polyvinyl Alcohol (PVA) 80%7 daysWastewater treatment plant with adapted activated sludge.[11]
Up to 60%32 daysDependent on the degree of solubility.[12]
~40%48 daysMineralization in acclimated mixed cultures.[13]
5.3% - 8.4%28 daysMarine water conditions (PVA with glycerol).[12]
Negligible28 daysMarine water conditions without an acclimated inoculum (pure PVA).[12]

Experimental Protocols for Assessing Biodegradability

Standardized testing methods are essential for obtaining reliable and reproducible biodegradability data.[14] These protocols simulate specific environmental conditions such as composting, soil burial, or aquatic environments.

Aerobic Biodegradation under Controlled Composting Conditions (e.g., ISO 14855, ASTM D5338)

This is one of the most common methods for evaluating the biodegradability of polymers.[14][15]

  • Principle: The method determines the ultimate aerobic biodegradability of a plastic material by measuring the amount of carbon dioxide evolved over time.

  • Inoculum: Mature, stable compost derived from a well-aerated source is used as the microbial inoculum.

  • Procedure:

    • The test polymer is mixed with the composting inoculum and a porous matrix (e.g., vermiculite) and placed in a temperature-controlled vessel (typically 58°C ± 2°C).[7]

    • A controlled stream of carbon dioxide-free air is passed through the compost mixture.

    • The carbon dioxide produced by the microbial respiration is trapped in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or an infrared analyzer.[16]

    • The percentage of biodegradation is calculated as the ratio of the CO2 produced from the test material to its theoretical maximum CO2 production (ThCO2), based on its elemental composition.

    • A positive control (e.g., microcrystalline cellulose) is run in parallel to validate the activity of the compost.[6][17]

Soil Burial Test (e.g., ASTM D5988)

This test simulates the degradation of polymers in a soil environment under mesophilic conditions.[8]

  • Principle: Similar to the composting test, this method measures the CO2 evolved from the microbial degradation of the polymer in soil.

  • Inoculum: A standard soil with a known texture, organic matter content, and microbial activity is used.

  • Procedure:

    • The test polymer is buried in the test soil in a sealed vessel.

    • The soil moisture is maintained at an optimal level for microbial activity.

    • The vessels are incubated at a constant temperature (e.g., 30°C).[8]

    • The evolved CO2 is trapped and quantified periodically.

    • The percentage of biodegradation is calculated based on the cumulative CO2 produced relative to the theoretical maximum.

Aquatic Biodegradation Test (e.g., ASTM D6691)

This method is designed to assess the biodegradability of plastics in a marine environment.

  • Principle: The test measures the Theoretical Oxygen Demand (ThOD) or CO2 evolution from a polymer sample incubated in natural seawater.[12]

  • Inoculum: Natural seawater containing its native population of microorganisms is used.

  • Procedure:

    • The test material is added to sealed vessels containing the seawater.

    • The vessels are incubated in the dark at a controlled temperature (e.g., 30°C).[18]

    • The amount of oxygen consumed or CO2 produced is measured over a period of time (e.g., 28 days or more).[12][18]

    • The percentage of biodegradation is expressed relative to the theoretical maximum.

Visualizing the Process: Workflows and Pathways

To better understand the processes involved, diagrams can illustrate the experimental workflow and the biochemical degradation pathways.

experimental_workflow A 1. Sample Preparation (e.g., cutting into uniform pieces) B 2. Selection of Test Environment (Compost, Soil, or Aquatic) A->B C 3. Inoculum Preparation (Mature compost, standard soil, or natural seawater) B->C D 4. Incubation (Controlled temperature, moisture, aeration) C->D E 5. Measurement of Biodegradation (CO2 evolution, O2 consumption, or mass loss) D->E G 7. Validation (Positive control, e.g., Cellulose) D->G F 6. Data Analysis (Calculate % Biodegradation vs. Time) E->F G->F

A typical experimental workflow for assessing polymer biodegradability.

The biodegradation of complex polymers like lignosulfonate involves multiple enzymatic steps. Microorganisms first depolymerize the large polymer into smaller, low-molecular-weight compounds.[4] These smaller molecules can then be assimilated by the microbes and are further broken down.

lignosulfonate_degradation_pathway Lignosulfonate Lignosulfonate Polymer Depolymerization Depolymerization (Enzymatic action: Lignin Peroxidase, Manganese Peroxidase) Lignosulfonate->Depolymerization LMW Low-Molecular-Weight Compounds (e.g., Aromatic monomers) Depolymerization->LMW SideChainOx Side Chain Oxidation & Cleavage of β-O-4 bonds LMW->SideChainOx AromaticRing Aromatic Ring Cleavage (β-ketoadipate pathway) SideChainOx->AromaticRing Intermediates Central Metabolites (e.g., cis,cis-muconate, pyruvic acid) AromaticRing->Intermediates Mineralization Mineralization Intermediates->Mineralization EndProducts CO2 + H2O + Biomass Mineralization->EndProducts

A simplified pathway for the microbial degradation of lignosulfonate.

Conclusion

Assessing the biodegradability of polymers is a complex process that depends heavily on the material's inherent properties and the specific environmental conditions.

  • This compound , being of natural origin, is readily metabolized by a wide range of microorganisms, showing significant degradation in soil and in the presence of specific microbial consortia.[1][4] Its performance can be very rapid under optimal conditions.

  • Polylactic Acid (PLA) demonstrates high levels of biodegradation but typically requires the thermophilic conditions found in industrial composting facilities to degrade efficiently.[6][7] Its degradation in ambient soil or aquatic environments is considerably slower.[2][19]

  • Polyethylene Glycol (PEG) is considered readily biodegradable across various molecular weights, with rapid degradation observed in both aerobic and anaerobic environments.[9][10]

  • Polyvinyl Alcohol (PVA) shows variable biodegradability that is highly dependent on microbial adaptation and environmental conditions. While it can be effectively removed in adapted wastewater treatment systems, its degradation is limited in unacclimated environments like natural marine water.[11][12]

This guide underscores the importance of selecting appropriate polymers based on their intended application and end-of-life scenario. For applications requiring rapid biodegradation in natural environments, bio-based polymers like this compound show considerable promise. However, for controlled disposal routes like industrial composting, polymers such as PLA are suitable alternatives. The data and protocols presented here serve as a foundational resource for making informed decisions in the development of more sustainable products.

References

The Underdog Admixture: A Cost-Performance Analysis of Lignosulfonic Acid in Concrete

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and construction, the quest for cost-effective and high-performance concrete admixtures is perpetual. While newer generation superplasticizers like polycarboxylate ethers (PCEs) dominate the high-performance concrete market, the humble lignosulfonic acid (LS), a byproduct of the wood pulping industry, holds its ground as a viable and economical alternative for a wide range of applications. This guide provides an objective comparison of this compound with other common superplasticizers, supported by experimental data and detailed testing protocols.

This compound, a first-generation water reducer, offers a compelling balance of performance and cost, making it a subject of continuous interest in concrete technology. Its primary functions are to disperse cement particles, reduce the water-cement ratio, and improve the workability of fresh concrete. This analysis delves into the quantitative performance of this compound, comparing it primarily with sulfonated naphthalene (B1677914) formaldehyde (B43269) (SNF) and polycarboxylate ethers (PCEs).

Comparative Performance Analysis

The effectiveness of a superplasticizer is measured by its impact on several key properties of concrete, both in its fresh and hardened states. The following tables summarize the typical performance characteristics of this compound, SNF, and PCE based on a synthesis of industry data and research findings.

Table 1: Performance Characteristics of Common Superplasticizers
Performance MetricThis compound (LS)Sulfonated Naphthalene Formaldehyde (SNF)Polycarboxylate Ethers (PCE)
Water Reduction 9% - 15%[1]15% - 30%[2][3]Up to 40%[1][4]
Typical Dosage (% by weight of cement) 0.20% - 0.50%[1]0.5% - 2.0%[2]0.8% - 1.2%[5]
Compressive Strength Increase 10% - 30%[1]20% - 60%[2][6]Significant increase, especially at early ages[4][7]
Slump Retention Moderate, may require retarders[8]Poor (30-60 minutes)[2][6]Excellent (1-3 hours)[6]
Setting Time Can act as a retarder[1][9][10]Can cause retardation at high doses[2]Tunable (can be delayed or accelerated)[3]
Air Entrainment Some air-entraining properties[11]Can cause foaming if overmixed[8]Can be formulated to control air content[7]
Table 2: Cost Comparison of Superplasticizers
SuperplasticizerTypical Price Range (USD per ton)Relative Cost
This compound (LS) Varies, but generally the lowest1x
Sulfonated Naphthalene Formaldehyde (SNF) $700 - $1,200[2][5]1.5x - 2.5x
Polycarboxylate Ethers (PCE) $1,100 - $1,500 (and higher)[5][6]2x - 4x[1][6]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are outlines of the key experimental protocols used to evaluate the performance of concrete admixtures.

Compressive Strength Test (ASTM C39)

The compressive strength of concrete is a critical measure of its quality and performance. The ASTM C39 standard test method is universally used for this purpose.

  • Specimen Preparation : Cylindrical concrete specimens are cast from the fresh concrete mix. The standard cylinder size is 6 inches in diameter and 12 inches in height, though other sizes can be used.[12] The specimens are then cured under controlled conditions of temperature and humidity for a specified period, typically 28 days, to allow for proper hydration and strength development.[12]

  • Testing Procedure : After curing, the cylindrical specimens are placed in a compression testing machine.[12] A compressive axial load is applied at a constant rate until the specimen fails.[13] The maximum load sustained by the specimen is recorded.

  • Calculation : The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.[13][14]

Time of Setting of Concrete Mixtures by Penetration Resistance (ASTM C403)

This test determines the initial and final setting times of concrete, which are crucial for planning construction operations like finishing and formwork removal.

  • Sample Preparation : A mortar sample is obtained by sieving the fresh concrete to remove coarse aggregates.[6][15]

  • Penetration Resistance : The mortar is placed in a container, and its resistance to penetration by a needle of a specific size is measured at regular intervals.[6][16]

  • Determining Setting Times :

    • Initial Set : The time at which the penetration resistance reaches 500 psi (3.5 MPa) is defined as the initial setting time.[15][16]

    • Final Set : The time at which the penetration resistance reaches 4000 psi (27.6 MPa) is defined as the final setting time.[15][16]

Slump Test for Workability of Concrete

The slump test is a simple and widely used method to measure the consistency and workability of fresh concrete.

  • Apparatus : A slump cone (a truncated cone mold), a tamping rod, and a ruler are required.

  • Procedure :

    • The inside of the slump cone is cleaned and moistened.

    • The cone is placed on a flat, non-absorbent surface.

    • The cone is filled with fresh concrete in three layers of approximately equal volume.

    • Each layer is tamped 25 times with the tamping rod to compact the concrete.

    • After the top layer is tamped, the excess concrete is struck off to make the surface level with the top of the cone.

    • The cone is then lifted vertically in a slow, steady motion.

  • Measurement : The "slump" is the vertical distance the center of the settled concrete mass has dropped from the original height of the cone.

Cost-Performance Analysis Workflow

The decision to use a particular superplasticizer is a balance between achieving the desired concrete performance and managing project costs. The following diagram illustrates a logical workflow for conducting a cost-performance analysis of concrete admixtures.

CostPerformanceAnalysis cluster_0 Phase 1: Define Requirements cluster_1 Phase 2: Admixture Selection & Testing cluster_2 Phase 3: Data Analysis & Decision Define Define Concrete Performance Requirements (e.g., Strength, Workability, Setting Time) Select Select Potential Admixtures (LS, SNF, PCE, etc.) Define->Select Budget Establish Budgetary Constraints Cost Calculate Cost per Unit of Concrete Budget->Cost Dosage Determine Optimal Dosage for each Admixture Select->Dosage Test Conduct Laboratory & Field Tests (Slump, Strength, Setting Time) Dosage->Test Performance Analyze Performance Data Test->Performance Compare Compare Cost vs. Performance Performance->Compare Cost->Compare Decision Select Most Suitable Admixture Compare->Decision

Caption: Workflow for Cost-Performance Analysis of Concrete Admixtures.

Conclusion

This compound, while being a first-generation superplasticizer, remains a relevant and cost-effective option in the modern construction landscape. Its performance in terms of water reduction and strength enhancement, though not as high as PCEs, is sufficient for a multitude of concrete applications. The significant cost advantage of this compound makes it an attractive choice, particularly for large-scale projects where budget is a primary driver. However, for high-performance concrete requiring superior workability retention and very high early strength, the higher cost of PCEs may be justified. The selection of the appropriate admixture should always be based on a thorough cost-performance analysis, considering the specific requirements of the project and the local availability and cost of materials.

References

Cross-Validation of Lignosulfonate Characterization: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignosulfonates, complex biopolymers derived from the sulfite (B76179) pulping of wood, are utilized in a wide array of industrial applications, including as dispersants, binders, and emulsifiers.[1][2] Their performance in these roles is intrinsically linked to their physicochemical properties, such as molecular weight distribution, degree of sulfonation, and the content of various functional groups.[3][4] Due to the inherent complexity and heterogeneity of lignosulfonates, a single analytical technique is often insufficient for comprehensive characterization.[5] This guide provides a comparative overview of key analytical techniques, offering a framework for the cross-validation of lignosulfonate characterization to ensure robust and reliable data.

Comparative Analysis of Lignosulfonate Properties

The selection of an appropriate analytical technique is contingent on the specific structural information required. A multi-technique approach, or cross-validation, provides a more complete and accurate understanding of the lignosulfonate structure.[5] The following tables summarize the quantitative data that can be obtained from different analytical methods, highlighting the complementary nature of these techniques.

Table 1: Elemental Composition and Ash Content of Lignosulfonates

ParameterTechniqueTypical ValuesReference
Carbon (%)Elemental Analysis41.1 - 43.7[6]
Hydrogen (%)Elemental Analysis5 - 6[6]
Nitrogen (%)Elemental Analysis0 - 1[6]
Sulfur (%)Elemental Analysis1.5 - 3.5[6]
Oxygen (%)Elemental AnalysisVaries[6]
Ash Content (%)Elemental AnalysisVaries[7]

Table 2: Functional Group Analysis of Lignosulfonates

Functional GroupTechniqueTypical Values (mmol/g)Reference
Total Hydroxyl³¹P NMRVaries[1][8][9]
Aliphatic Hydroxyl³¹P NMR2.49 - 2.93[4]
Phenolic Hydroxyl (Total)³¹P NMR, UV-Vis1.72 - 2.31[4]
- Non-conjugatedUV-Vis1.03 - 3.09[7]
- ConjugatedUV-Vis~0.39[7]
Carboxylic Acid³¹P NMRVaries[1]
Sulfonic Acid GroupsElemental Analysis, NMR0.4 - 0.7 (per phenyl propane (B168953) unit)[3]

Table 3: Molecular Weight Distribution of Lignosulfonates

ParameterTechniqueTypical ValuesReference
Weight-Average Molecular Weight (Mw)Size-Exclusion Chromatography (SEC)2,200 - 78,000 g/mol [10]
Number-Average Molecular Weight (Mn)Size-Exclusion Chromatography (SEC)Varies[1]
Polydispersity Index (PDI)Size-Exclusion Chromatography (SEC)1.7 - 12.2[10]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data. The following sections outline the methodologies for key experiments cited in this guide.

Elemental Analysis

Objective: To determine the elemental composition (C, H, N, S) and ash content of lignosulfonates.

Methodology:

  • Dry the lignosulfonate sample overnight at 80 °C.[11]

  • Accurately weigh approximately 5 mg of the dried sample.[11]

  • Analyze the sample using a CHNS elemental analyzer.

  • For ash content, incinerate a known weight of the sample in a muffle furnace at a specified temperature (e.g., 525 °C) until constant weight is achieved.

UV-Vis Spectroscopy for Phenolic Hydroxyl Group Quantification

Objective: To determine the content of conjugated and non-conjugated phenolic hydroxyl groups.

Methodology:

  • Prepare a stock solution of the lignosulfonate sample in a suitable solvent (e.g., a mixture of dioxane and 0.2 M NaOH).[11]

  • For the "neutral" spectrum, dilute the stock solution with deionized water.

  • For the "alkaline" spectrum, dilute the stock solution with 0.001 M NaOH.[12]

  • Record the UV-Vis spectra of both solutions over a range of 200-400 nm.[12]

  • Calculate the ionization difference spectrum by subtracting the neutral spectrum from the alkaline spectrum.[13]

  • The content of phenolic hydroxyl groups is determined from the absorbance maxima in the difference spectrum using appropriate extinction coefficients.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and structural features of lignosulfonates.

Methodology:

  • Acquire FTIR spectra of the lignosulfonate samples using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[14][15]

  • Record spectra over a range of 4000-500 cm⁻¹.[16]

  • Characteristic bands for lignosulfonates include those for hydroxyl groups (broad band around 3400 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), aromatic skeletal vibrations (around 1590 and 1420 cm⁻¹), and sulfonate groups (around 1192 and 1042 cm⁻¹).[14][17][18]

Size-Exclusion Chromatography (SEC)

Objective: To determine the molecular weight distribution (Mw, Mn, and PDI) of lignosulfonates.

Methodology:

  • Dissolve the lignosulfonate sample in the mobile phase (e.g., 0.1 M sodium hydroxide).[19]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

  • Perform the SEC analysis using a calibrated system with appropriate columns (e.g., Agilent MCX columns).[19]

  • Use a UV detector (at 254 nm or 280 nm) and/or a multi-angle light scattering (MALS) detector for detection.[19][20]

  • Calculate the molecular weight parameters based on the calibration curve or MALS data.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantify different types of hydroxyl (aliphatic, phenolic) and carboxylic acid groups.

Methodology:

  • Dry the lignosulfonate sample.

  • Derivatize the hydroxyl and carboxylic acid groups by reacting the sample with a phosphitylating agent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane.[8][9]

  • Dissolve the derivatized sample in a suitable solvent system. A common system is a mixture of anhydrous DMF and pyridine, but for poorly soluble lignosulfonates, the addition of an ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) chloride can improve solubility.[1][8][9]

  • Add an internal standard (e.g., N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide - NHND) and a relaxation agent (e.g., chromium (III) acetylacetonate).[1]

  • Acquire the quantitative ³¹P NMR spectrum.

  • Integrate the signals corresponding to the internal standard and the different derivatized functional groups.

  • Calculate the concentration of each functional group in mmol/g based on the integral values and the known amount of the internal standard.[5]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of lignosulfonate characterization and the relationship between the different analytical techniques.

Lignosulfonate_Characterization_Workflow cluster_sample Sample Preparation Lignosulfonate_Sample Lignosulfonate Sample Drying Drying Lignosulfonate_Sample->Drying Dissolution Dissolution/Derivatization Drying->Dissolution Elemental_Analysis Elemental Analysis Dissolution->Elemental_Analysis UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis FTIR FTIR Spectroscopy Dissolution->FTIR SEC Size-Exclusion Chromatography Dissolution->SEC NMR ³¹P NMR Spectroscopy Dissolution->NMR Elemental_Composition Elemental Composition (C, H, N, S) Elemental_Analysis->Elemental_Composition Phenolic_Content Phenolic OH Content UV_Vis->Phenolic_Content Functional_Groups Functional Group ID FTIR->Functional_Groups MWD Molecular Weight Distribution SEC->MWD Hydroxyl_Carboxylic_Quant OH & COOH Quantification NMR->Hydroxyl_Carboxylic_Quant

Caption: Workflow for integrated lignosulfonate characterization.

Cross_Validation_Logic cluster_techniques Analytical Techniques cluster_properties Physicochemical Properties EA Elemental Analysis Sulfur_Content Sulfur Content & Degree of Sulfonation EA->Sulfur_Content Provides S% SEC SEC MW_Info Molecular Weight Information SEC->MW_Info Measures Mw, Mn, PDI NMR ³¹P NMR Functional_Group_Quant Functional Group Quantification NMR->Functional_Group_Quant Quantifies OH, COOH UV_Vis UV-Vis UV_Vis->Functional_Group_Quant Quantifies Phenolic OH FTIR FTIR Structural_Confirmation Structural Confirmation FTIR->Structural_Confirmation Identifies Functional Groups Sulfur_Content->Functional_Group_Quant Cross-validate Sulfonation MW_Info->Functional_Group_Quant Correlate with functionality Functional_Group_Quant->Structural_Confirmation Confirm presence of quantified groups

Caption: Inter-relationships for cross-validation of techniques.

References

A Researcher's Guide to Evaluating the Purity of Lignosulfonic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignosulfonic acid and its salts, lignosulfonates, are complex biopolymers with a wide range of applications, including their use as dispersants, binders, and components in various formulations. In research and development, particularly in drug development where excipient purity is critical, the quality and purity of this compound can significantly impact experimental outcomes, product performance, and stability. Impurities, such as residual sugars, inorganic salts, and variations in molecular weight distribution, can lead to inconsistent results and downstream processing challenges.

This guide provides a framework for the systematic evaluation of this compound purity from different commercial suppliers. It outlines key analytical methods, presents a template for comparative data analysis, and offers detailed experimental protocols to enable researchers to make informed decisions when selecting a supplier.

Comparative Purity Analysis of this compound

To objectively compare this compound from different suppliers, a panel of analytical tests should be performed. The following table summarizes hypothetical data for three different suppliers, illustrating how results can be presented for easy comparison.

Table 1: Comparative Analysis of this compound from Different Suppliers

Parameter Supplier A Supplier B Supplier C Analytical Method
Appearance Dark brown powderLight brown powderBrown powderVisual Inspection
pH (1% solution) 6.57.26.8pH Meter
Water Solubility Fully SolubleFully SolubleFully SolubleVisual Inspection
Lignin (B12514952) Content (%) 92.588.295.1Klason Lignin
Sulfonate Content (mmol/g) 1.81.52.0Elemental Analysis / Titration
Total Sugar Content (%) 3.17.51.8GC-MS
Ash Content (%) 1.52.80.9Gravimetric Analysis
Molecular Weight (Mw, Da) 15,00025,00012,000Size Exclusion Chromatography
Polydispersity Index (PDI) 3.24.52.8Size Exclusion Chromatography
Inorganic Salt Content (ppm) 5001200350Ion Chromatography

Experimental Workflow for Purity Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound purity from various suppliers.

G cluster_0 Sample Acquisition & Preparation cluster_1 Physicochemical & Purity Analysis cluster_2 Structural & Molecular Weight Characterization cluster_3 Data Analysis & Supplier Selection A Obtain this compound from Suppliers A, B, C B Sample Homogenization and Drying A->B C Preparation of Aqueous Solutions B->C D pH & Solubility Determination C->D E Lignin & Sulfonate Content Analysis C->E F Sugar & Ash Content Quantification C->F G Inorganic Salt Analysis C->G H Size Exclusion Chromatography (SEC) C->H I FTIR Spectroscopy C->I J Comparative Data Tabulation D->J E->J F->J G->J H->J I->J K Supplier Ranking based on Purity & Consistency J->K

Caption: Experimental workflow for evaluating this compound purity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Lignin Content (Klason Lignin)

This method determines the acid-insoluble lignin content, which is a primary indicator of purity.[1]

  • Principle: this compound is hydrolyzed with strong acid to break down carbohydrate components into soluble monomers, leaving the insoluble lignin fraction behind.

  • Apparatus: Autoclave, filtering crucibles, vacuum filtration apparatus, drying oven.

  • Reagents: 72% (w/w) Sulfuric acid, deionized water.

  • Procedure:

    • Weigh approximately 0.3 g of dried this compound sample into a beaker.

    • Add 3 mL of 72% sulfuric acid and stir for 2 hours at room temperature.

    • Transfer the mixture to a serum bottle, add 84 mL of deionized water to dilute the acid to 4%, and seal the bottle.

    • Autoclave the sample at 121°C for 1 hour.

    • Allow the solution to cool, then filter the contents through a pre-weighed filtering crucible.

    • Wash the residue with hot deionized water until the filtrate is neutral.

    • Dry the crucible with the insoluble lignin residue in an oven at 105°C to a constant weight.

    • The weight of the residue is the Klason lignin content.

Quantification of Sugar Content by Gas Chromatography-Mass Spectrometry (GC-MS)

Residual sugars from hemicellulose are common impurities in lignosulfonates.[2]

  • Principle: Sugars are released from the lignosulfonate by acid methanolysis, derivatized to make them volatile, and then separated and quantified by GC-MS.

  • Apparatus: GC-MS system, reaction vials, heating block.

  • Reagents: Methanolic HCl, pyridine (B92270), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Place approximately 5 mg of the dried sample into a reaction vial.

    • Add 1 mL of 2M methanolic HCl.

    • Heat the vial at 100°C for 3 hours.

    • Cool the sample and neutralize with pyridine.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.

    • Heat at 70°C for 30 minutes to perform silylation.

    • Inject an aliquot of the derivatized sample into the GC-MS for analysis.

    • Quantify individual sugars based on calibration curves of sugar standards.

Determination of Molecular Weight Distribution by Size Exclusion Chromatography (SEC)

The molecular weight and its distribution can affect the performance of this compound.[3]

  • Principle: Molecules are separated based on their size in solution as they pass through a column packed with porous gel. Larger molecules elute first.

  • Apparatus: High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector, SEC columns (e.g., Ultrahydrogel series).

  • Reagents: Mobile phase (e.g., 0.1 M NaNO₃), pullulan or polyethylene (B3416737) glycol standards for calibration.

  • Procedure:

    • Prepare a mobile phase of 0.1 M sodium nitrate (B79036) in deionized water and filter it.

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a series of pullulan standards of known molecular weights in the mobile phase.

    • Set the column temperature (e.g., 35°C) and mobile phase flow rate (e.g., 0.5 mL/min).

    • Inject the standards to create a calibration curve of log(Molecular Weight) vs. elution time.

    • Inject the this compound sample and record the chromatogram.

    • Calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) using the calibration curve.

Potential Impact of Impurities on Signaling Pathways

In biological and drug development applications, impurities in this compound could potentially interfere with cellular signaling pathways. For instance, certain phenolic compounds or other small molecules present as impurities might interact with cell surface receptors or intracellular signaling proteins. The diagram below illustrates a hypothetical scenario where an impurity could interfere with a generic signaling pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Binds Impurity Impurity Impurity->Receptor Blocks Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates Cellular_Response Cellular Response Signal_Transduction->Cellular_Response Leads to

Caption: Hypothetical impurity interference with a signaling pathway.

This guide provides a foundational approach for the rigorous evaluation of this compound purity. By implementing these standardized analytical methods, researchers can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to Sodium, Calcium, and Ammonium Lignosulfonates: Performance and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the effectiveness of sodium, calcium, and ammonium (B1175870) lignosulfonates across various applications, supported by experimental data and detailed methodologies.

Lignosulfonates, byproducts of the sulfite (B76179) pulping process, are versatile and widely utilized biopolymers. Their efficacy as dispersants, binders, and emulsifiers is attributed to their unique chemical structure, which can be tailored by the choice of the counter-ion: sodium (Na+), calcium (Ca2+), or ammonium (NH4+). This guide provides a comparative analysis of these three common lignosulfonate salts, summarizing key performance differences backed by experimental findings to aid in the selection of the optimal agent for specific research and development applications.

Key Performance Differences at a Glance

While all lignosulfonates share a common lignin (B12514952) backbone, the nature of the associated cation significantly influences their physicochemical properties and, consequently, their performance in various applications.

  • Sodium Lignosulfonate is generally recognized for its excellent dispersant properties, attributed to the high flexibility of the lignosulfonate molecule in the presence of the monovalent sodium ion. It is highly soluble in water, making it a preferred choice for applications requiring efficient particle separation and stabilization in aqueous systems.

  • Calcium Lignosulfonate is noted for its superior binding capabilities. The divalent calcium ion can interact with two sulfonate groups, creating stronger intermolecular bridges. This enhanced binding strength makes it particularly effective in applications such as pelletizing and granulation. While also a dispersant, it is generally considered less effective in this role compared to its sodium counterpart.

  • Ammonium Lignosulfonate offers unique advantages in specific applications, such as in the formulation of fertilizers where the ammonium ion can serve as a nitrogen source. It has also been shown to be highly effective in enhancing the water solubility of certain dyes.

Quantitative Performance Comparison

The following tables summarize key performance metrics for sodium, calcium, and ammonium lignosulfonates based on available experimental data. It is important to note that performance can be influenced by factors such as the source of the lignin, molecular weight, and degree of sulfonation.

Table 1: Performance as Concrete Admixtures (Plasticizers)
Performance ParameterSodium LignosulfonateCalcium LignosulfonateAmmonium LignosulfonateSource(s)
Water Reduction Capacity 6.5%11.1% Data not available in direct comparison
Compressive Strength Generally improves compressive strength.Can lead to the highest 28-day compressive strength.Data not available in direct comparison
Workability/Flowability Improves flowability of concrete.Less effective as a plasticizer than sodium lignosulfonate.Data not available in direct comparison
Table 2: Performance as Binders (e.g., in Animal Feed Pellets)
Performance ParameterSodium LignosulfonateCalcium LignosulfonateAmmonium LignosulfonateSource(s)
Binding Strength Good binding abilities.Stronger binding capabilities due to divalent cation bridging.Effective binder, but quantitative comparison is limited.
Pellet Durability Improves pellet durability.Improves pellet durability.Data not available in direct comparison
Typical Inclusion Rate 0.5% - 2.5%0.5% - 2.5%Data not available in direct comparison
Table 3: Performance as Dispersants (e.g., in Pesticide Formulations and Dyes)
Performance ParameterSodium LignosulfonateCalcium LignosulfonateAmmonium LignosulfonateSource(s)
Dispersing Efficiency Excellent dispersant due to high molecular flexibility.Lower dispersing capacity compared to sodium lignosulfonate.Data not available in direct comparison
Suspension Stability Achieves high suspending rates (e.g., >90% in some pesticide formulations).Effective, but generally less so than sodium lignosulfonate.Data not available in direct comparison
Solubilizing Aid (Dyes) EffectiveEffectiveMore effective at enhancing water solubility of acid dyes than other salts.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of lignosulfonate performance. Below are outlines of typical experimental protocols for evaluating their effectiveness in key applications.

Evaluation of Lignosulfonates as Concrete Plasticizers

Objective: To determine the water-reducing capacity and the effect on the compressive strength of concrete.

Materials:

  • Cement, fine aggregate, coarse aggregate

  • Sodium, calcium, and ammonium lignosulfonate solutions of known concentrations

  • Water

  • Concrete mixer

  • Slump cone apparatus

  • Molds for compressive strength testing (e.g., 150x150x150 mm cubes)

  • Compression testing machine

Procedure:

  • Mix Design: Prepare a control concrete mix without any lignosulfonate. Then, prepare separate batches of concrete, each containing a specific dosage of sodium, calcium, or ammonium lignosulfonate (e.g., 0.25% by weight of cement).

  • Water Reduction Measurement: For each lignosulfonate mix, gradually reduce the amount of water while maintaining a slump (a measure of workability) comparable to the control mix. The percentage of water reduction is calculated as: ((W_control - W_lignosulfonate) / W_control) * 100 where W_control is the water content of the control mix and W_lignosulfonate is the water content of the mix with lignosulfonate.

  • Compressive Strength Testing: Cast concrete cubes from each mix. Cure the cubes under standard conditions (e.g., 20°C and 95% relative humidity). Test the compressive strength of the cubes at different time intervals (e.g., 7, 14, and 28 days) using a compression testing machine.

Assessment of Lignosulfonates as Binders in Animal Feed Pellets

Objective: To evaluate the binding efficiency of different lignosulfonates by measuring the durability of feed pellets.

Materials:

  • Feed formulation (e.g., corn-soybean meal base)

  • Sodium, calcium, and ammonium lignosulfonate powders

  • Pellet mill

  • Holmen pellet tester or similar durability testing apparatus

Procedure:

  • Sample Preparation: Prepare a control batch of feed mash without any binder. Prepare separate batches of feed mash, each containing a specific concentration of sodium, calcium, or ammonium lignosulfonate (e.g., 1% by weight).

  • Pelleting: Process each batch of feed mash through a pellet mill under controlled conditions (e.g., temperature, die size).

  • Durability Testing: Take a known weight of cooled pellets from each batch and place them in the durability tester. Tumble the pellets for a set period (e.g., 10 minutes).

  • Data Analysis: After tumbling, sieve the sample to remove fines. The Pellet Durability Index (PDI) is calculated as: (Weight of pellets after tumbling / Initial weight of pellets) * 100 A higher PDI indicates better binding performance.

Comparative Analysis of Lignosulfonates as Dispersants in Pesticide Formulations

Objective: To determine the dispersing efficiency of different lignosulfonates in a wettable powder (WP) pesticide formulation.

Materials:

  • Active ingredient (e.g., a technical-grade herbicide or fungicide)

  • Inert carrier (e.g., kaolin (B608303) clay)

  • Wetting agent

  • Sodium, calcium, and ammonium lignosulfonate powders

  • Standard hard water

  • Graduated cylinders

  • Magnetic stirrer

Procedure:

  • Formulation Preparation: Prepare a control WP formulation without a dispersant. Prepare separate WP formulations, each containing a specific concentration of sodium, calcium, or ammonium lignosulfonate (e.g., 5% by weight).

  • Suspensibility Test: a. Add a known amount of each WP formulation to a graduated cylinder containing standard hard water to create a suspension of a specific concentration (e.g., 1%). b. Invert the cylinder a set number of times (e.g., 30) to ensure uniform dispersion. c. Let the suspension stand for a specified time (e.g., 30 minutes). d. Carefully siphon off the top portion of the suspension. e. Determine the amount of active ingredient in the remaining portion of the suspension through analytical methods (e.g., HPLC).

  • Calculation: The suspensibility is calculated as: ((Initial weight of active ingredient - Weight of active ingredient in the bottom portion) / Initial weight of active ingredient) * 100 Higher suspensibility indicates better dispersant performance.

Visualizing the Lignosulfonate Action Pathway

The fundamental mechanism by which lignosulfonates function as dispersants involves their adsorption onto particle surfaces, leading to electrostatic and steric repulsion. This process prevents particle agglomeration and promotes a stable dispersion.

Lignosulfonate_Dispersing_Mechanism cluster_1 Lignosulfonate Addition p1 Particle p2 Particle p3 Particle ls Lignosulfonate dp1 Particle ls->dp1 Adsorption dp2 Particle ls->dp2 dp3 Particle ls->dp3

Caption: Lignosulfonate adsorption and particle dispersion mechanism.

Conclusion

The choice between sodium, calcium, and ammonium lignosulfonates is highly dependent on the specific application and desired performance characteristics. Sodium lignosulfonate is a superior dispersant, making it ideal for applications where particle separation and stabilization are critical. Calcium lignosulfonate excels as a binder due to the formation of stronger intermolecular bonds. Ammonium lignosulfonate offers specialized benefits, particularly in agricultural applications and as a solubilizing agent for certain dyes. For optimal formulation development, it is recommended to conduct comparative studies based on the experimental protocols outlined in this guide to determine the most effective lignosulfonate for your specific needs.

Safety Operating Guide

Navigating the Disposal of Lignosulfonic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemicals is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of lignosulfonic acid, ensuring compliance and minimizing risk.

This compound and its salts (lignosulfonates) are byproducts of the sulfite (B76179) pulping process for wood. While generally considered to have low toxicity, their improper disposal can negatively impact aquatic ecosystems.[1][2] Adherence to the following protocols is crucial for maintaining a safe laboratory environment and protecting our natural resources.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, ensure all necessary safety measures are in place.

1. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3][4]

  • Skin Protection: Wear chemical-impermeable gloves and fire/flame-resistant, impervious clothing.[3][4] Gloves must be inspected for integrity before use.[3]

  • Respiratory Protection: In situations where dust or aerosols may be generated or if exposure limits are exceeded, use a full-face respirator.[4][5]

2. Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area.[3][4] Use local exhaust ventilation or other engineering controls to keep airborne levels below recommended exposure limits.[6]

  • Preventing Ignition: Avoid the formation of dust, which can present an explosion hazard.[2] Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[3][4]

  • Storage Conditions: Store containers in a dry, cool, and well-ventilated place.[3][4] Keep containers tightly closed and store them separately from foodstuffs and incompatible materials such as strong oxidizing agents and acids.[4][5]

Accidental Release and Spill Response

In the event of a spill, prompt and correct action is critical to prevent harm to personnel and the environment.

For Solid this compound Spills:

  • Evacuate and Secure: Keep personnel away from and upwind of the spill.[3][4] Remove all sources of ignition.[3]

  • Containment: Dampen the spilled solid material with water to prevent dust from becoming airborne.[7]

  • Collection: Transfer the dampened material into a suitable, labeled, and closed container for disposal.[3][7] Use absorbent paper dampened with water to clean up any remaining residue.[7]

  • Decontamination: Wash all contaminated surfaces thoroughly with a soap and water solution.[7]

  • Disposal of Contaminated Materials: Seal contaminated clothing and absorbent materials in a vapor-tight plastic bag for proper disposal.[7]

For Liquid Lignosulfonate Solution Spills:

  • Containment: Dike and contain the spill to prevent it from entering drains or waterways.[8] Discharge into the environment must be avoided.[3]

  • Neutralization and Cleanup: Neutralize spills with water and clean up immediately.[8] Be aware that spills can make floors very slippery.[8]

  • Collection: Collect the material and arrange for disposal in accordance with local, state, and federal regulations.[3][8]

Proper Disposal Procedures

Never discharge this compound or its solutions directly into sewer systems or waterways.[3] The following are the recommended disposal pathways:

1. Waste Material Disposal:

  • The primary and preferred method is to send the waste material to a licensed chemical destruction plant.[3]

  • Controlled incineration with flue gas scrubbing is another acceptable method.[3]

  • All disposal must be conducted in accordance with appropriate local, state, and national laws and regulations.[9]

2. Contaminated Packaging Disposal:

  • Recycling/Reconditioning: Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[3]

  • Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[3]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and its salts, providing a quick reference for safety and risk assessment.

ParameterValueSubstanceSource
Bulk Density ~500 kg/m ³Lignosulphonic acid sodium salt powder[10]
Acute Oral Toxicity (LD50) 6030 mg/kg (mouse)Sodium Lignosulfonate[11]
Aquatic Toxicity (LC50) 4250 mg/L (96-hour, juvenile rainbow trout)Calcium Lignosulfonate[12]

This compound Disposal Workflow

This diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Powder, Residue) assess_waste->solid_waste  Solid liquid_waste Liquid Waste (Solution) assess_waste->liquid_waste Liquid   packaging_waste Contaminated Packaging assess_waste->packaging_waste Packaging collect_solid Collect in a suitable, closed container solid_waste->collect_solid collect_liquid Collect in a suitable, closed container liquid_waste->collect_liquid decontaminate_packaging Decontaminate Packaging (e.g., Triple-Rinse) packaging_waste->decontaminate_packaging disposal_options Select Disposal Method (in accordance with regulations) collect_solid->disposal_options collect_liquid->disposal_options decontaminate_packaging->disposal_options Choose path based on local regulations incineration Controlled Incineration with Flue Gas Scrubbing disposal_options->incineration Waste Material or Combustible Packaging destruction_plant Licensed Chemical Destruction Plant disposal_options->destruction_plant Waste Material landfill Sanitary Landfill (Punctured Packaging) disposal_options->landfill Decontaminated Packaging recycle Recycle or Recondition (Cleaned Packaging) disposal_options->recycle Decontaminated Packaging end End: Proper Disposal Complete incineration->end destruction_plant->end landfill->end recycle->end

Caption: A flowchart illustrating the procedural steps for the safe disposal of different forms of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.